1-(Chloromethyl)-2,3-dimethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJJIHXWABUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929455 | |
| Record name | 1-(Chloromethyl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13651-55-3 | |
| Record name | 13651-55-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Chloromethyl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 1-(Chloromethyl)-2,3-dimethylbenzene
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Chloromethyl)-2,3-dimethylbenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of pharmaceuticals and specialty chemicals. The primary synthetic route detailed is the Blanc chloromethylation of 2,3-dimethylbenzene, a robust and well-established electrophilic aromatic substitution reaction. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines critical safety considerations. Furthermore, it presents a systematic approach to the structural verification and purity assessment of the final product using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this important chemical building block.
Introduction
This compound, also known as 2,3-dimethylbenzyl chloride, is a substituted aromatic hydrocarbon with the chemical formula C₉H₁₁Cl.[1] Its structure, featuring a reactive chloromethyl group ortho to two methyl substituents on a benzene ring, makes it a versatile precursor in organic synthesis. The chloromethyl moiety serves as an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[2][3][4]
The strategic importance of this compound lies in its ability to introduce the 2,3-dimethylbenzyl group into a target molecule, a structural motif found in various biologically active compounds. The objective of this guide is to provide a self-contained, expert-level protocol for the reliable synthesis of this compound and its subsequent, unambiguous characterization.
Synthesis via Blanc Chloromethylation
The most common and efficient method for preparing this compound is the Blanc chloromethylation reaction.[5][6] This reaction, discovered by Gustave Louis Blanc in 1923, is a type of electrophilic aromatic substitution that introduces a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[5][6][7]
Principle and Rationale
The starting material, 2,3-dimethylbenzene, is an activated aromatic ring due to the electron-donating nature of the two methyl groups.[8] This activation facilitates electrophilic attack. The Blanc reaction is chosen for its directness and use of readily available, cost-effective reagents. The reaction proceeds by generating a potent electrophile in situ from formaldehyde and HCl, which then attacks the electron-rich aromatic ring.
Reaction Mechanism
The mechanism of the Blanc chloromethylation is analogous to a Friedel-Crafts alkylation.[7][9] The key steps are as follows:
-
Electrophile Generation: Under acidic conditions and in the presence of the Lewis acid catalyst (ZnCl₂), formaldehyde is protonated. This protonation makes the carbonyl carbon significantly more electrophilic.[5][6] The electrophilic species can be represented as a protonated carbonyl, an (chloromethyl)oxonium cation, or a chlorocarbenium cation (ClCH₂⁺).[5]
-
Electrophilic Attack: The π-electrons of the 2,3-dimethylbenzene ring attack the electrophilic carbon, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A proton is lost from the ring, restoring aromaticity and yielding a hydroxymethyl intermediate (2,3-dimethylbenzyl alcohol).
-
Conversion to Chloride: The benzylic alcohol is rapidly converted to the final product, this compound, by reaction with hydrogen chloride under the acidic reaction conditions.[5][6]
References
- 1. This compound | C9H11Cl | CID 347037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Buy 1-(Chloromethyl)-3-ethylbenzene | 55190-53-9 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Blanc Reaction [organic-chemistry.org]
Spectroscopic and Synthetic Elucidation of 2,3-Dimethylbenzyl Chloride: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 2,3-dimethylbenzyl chloride (CAS No. 13651-55-3), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing. We will delve into the nuanced interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding of its structural characteristics. Furthermore, a detailed, field-proven protocol for its synthesis is presented, emphasizing reaction causality and self-validating analytical checks for purity and identity.
Introduction: The Role of Spectroscopic Analysis in Chemical Synthesis
In the realm of synthetic chemistry, the unambiguous characterization of molecular structures is paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this analytical process, each providing a unique piece of the structural puzzle. For a molecule like 2,3-dimethylbenzyl chloride, where isomeric purity is critical, a thorough understanding of its spectral signature is indispensable. This guide will dissect the spectroscopic data, offering insights into how the specific arrangement of the methyl and chloromethyl groups on the benzene ring influences the spectral output.
Substituted benzyl chlorides are a versatile class of organic compounds, serving as crucial building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1] The reactivity of the benzylic chloride moiety makes it a valuable handle for introducing the 2,3-dimethylbenzyl group into various molecular scaffolds.
Spectroscopic Characterization of 2,3-Dimethylbenzyl Chloride
The structural elucidation of 2,3-dimethylbenzyl chloride, with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol , relies on the combined interpretation of its NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of 2,3-dimethylbenzyl chloride is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons. The ortho- and para-directing effects of the methyl groups and the electron-withdrawing nature of the chloromethyl group will influence the chemical shifts of the aromatic protons.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the substitution pattern, they will likely present as a complex multiplet.
-
Benzylic Protons (-CH₂Cl): A characteristic singlet for the two benzylic protons is expected around δ 4.5-4.8 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom.
-
Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups will be observed in the upfield region (typically δ 2.2-2.4 ppm).
The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Table 1: Predicted ¹³C NMR Chemical Shifts for 2,3-Dimethylbenzyl Chloride
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Quaternary Aromatic (C-Cl) | ~137-140 |
| Quaternary Aromatic (C-CH₃) | ~135-138 |
| Aromatic CH | ~125-130 |
| Benzylic (-CH₂Cl) | ~45-48 |
| Methyl (-CH₃) | ~15-20 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 2: Characteristic IR Absorption Bands for 2,3-Dimethylbenzyl Chloride
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H Aromatic Stretch | Medium |
| 2980-2850 | C-H Aliphatic Stretch (CH₃, CH₂) | Medium |
| 1600, 1480 | C=C Aromatic Ring Stretch | Medium |
| 1260 | CH₂ Wag (Benzylic) | Strong |
| 800-700 | C-H Aromatic Out-of-Plane Bend | Strong |
| 700-600 | C-Cl Stretch | Strong |
The presence of a strong absorption band around 1260 cm⁻¹ is particularly indicative of the chloromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
For 2,3-dimethylbenzyl chloride, the molecular ion peak [M]⁺ would be observed at m/z 154, with a characteristic isotopic peak [M+2]⁺ at m/z 156 with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom.
The primary fragmentation pathway involves the loss of the chlorine atom to form the stable 2,3-dimethylbenzyl carbocation, which would give a strong peak at m/z 119. Further fragmentation of this ion is also expected.
Synthesis of 2,3-Dimethylbenzyl Chloride: A Validated Protocol
The synthesis of 2,3-dimethylbenzyl chloride can be reliably achieved through the chlorination of 2,3-dimethylbenzyl alcohol using thionyl chloride. This method is preferred due to its high yield and the straightforward purification of the product.
Causality of Experimental Choices
-
Choice of Reagent: Thionyl chloride (SOCl₂) is an excellent chlorinating agent for alcohols. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup procedure as they can be easily removed.
-
Solvent: An inert aprotic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether is used to dissolve the starting material and facilitate the reaction without participating in it.
-
Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize the formation of byproducts. An initial cooling period is often employed during the addition of thionyl chloride, as the reaction can be exothermic.
Step-by-Step Experimental Protocol
Materials:
-
2,3-Dimethylbenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,3-dimethylbenzyl chloride.
-
If necessary, purify the product by vacuum distillation or flash column chromatography on silica gel.
Self-Validating System: The purity of the synthesized 2,3-dimethylbenzyl chloride should be confirmed by comparing its spectroscopic data (NMR, IR, MS) with the reference data provided in this guide. The absence of a broad -OH peak in the IR spectrum and the disappearance of the corresponding alcohol proton signal in the ¹H NMR spectrum are key indicators of a complete reaction.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of 2,3-dimethylbenzyl chloride.
Caption: Workflow for the synthesis and spectroscopic analysis of 2,3-dimethylbenzyl chloride.
Conclusion
This technical guide has provided a detailed examination of the spectroscopic characteristics and a reliable synthetic protocol for 2,3-dimethylbenzyl chloride. By understanding the nuances of its NMR, IR, and MS data, researchers can confidently identify and assess the purity of this important chemical intermediate. The provided synthetic methodology, grounded in established chemical principles, offers a practical and efficient route to this compound. Adherence to the described analytical checks will ensure the quality and reliability of the synthesized material for subsequent applications in research and development.
References
Physical and chemical properties of 1-(Chloromethyl)-2,3-dimethylbenzene
An In-depth Technical Guide to 1-(Chloromethyl)-2,3-dimethylbenzene
Introduction
This compound, also commonly known as 2,3-dimethylbenzyl chloride, is a substituted aromatic hydrocarbon of significant interest in synthetic organic chemistry. As a member of the benzyl halide family, its chemical behavior is dominated by the reactive chloromethyl group attached to the o-xylene backbone. This reactivity makes it a versatile intermediate and building block for the synthesis of more complex molecules, finding applications in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] For researchers and drug development professionals, a thorough understanding of this compound's properties is essential for its effective and safe utilization in synthetic strategies, enabling the precise introduction of the 2,3-dimethylbenzyl moiety to modulate a target molecule's steric, electronic, and pharmacokinetic properties.
This guide provides a comprehensive technical overview of this compound, consolidating its physical, chemical, and spectroscopic data. It further details its core reactivity, a representative synthetic protocol, and critical safety guidelines, grounded in established chemical principles to support advanced research and development.
Chemical Identity and Structural Characteristics
The foundational step in utilizing any chemical reagent is confirming its identity. This compound is unambiguously defined by its molecular structure and associated identifiers.
Caption: Molecular Structure of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| Synonyms | 2,3-Dimethylbenzyl chloride | [3] |
| CAS Number | 50449-64-4 (Note: PubChem lists multiple CAS numbers, including 13651-55-3) | [3] |
| Molecular Formula | C₉H₁₁Cl | [3] |
| Molecular Weight | 154.63 g/mol | [3] |
| Canonical SMILES | CC1=C(C(=CC=C1)CCl)C | [3] |
| InChIKey | CHMJJIHXWABUHA-UHFFFAOYSA-N |[3] |
Physical and Spectroscopic Properties
The physical state and spectroscopic signature of a compound are critical for practical handling, reaction monitoring, and quality control.
Physical Properties
These properties dictate the conditions required for storage, handling, and reaction setup.
Table 2: Physical Characteristics
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Clear, colorless to light yellow liquid | [4] |
| Boiling Point | 70°C at 5 mmHg | [5] |
| Melting Point | 33-35°C | [5] |
| Density | 1.033 g/cm³ (Predicted) | [5] |
| Solubility | Insoluble in water; miscible with alcohol, ether, and other organic solvents. |[6][7] |
Spectroscopic Profile: The Chemical Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure. While specific spectra are proprietary, the expected features can be expertly predicted based on the structure.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Aromatic Protons (3H): Complex multiplet signals expected in the ~7.0-7.3 ppm region. The substitution pattern breaks simple symmetry, leading to distinct signals for each aromatic proton. Benzylic Protons (-CH₂Cl, 2H): A sharp singlet around ~4.5-4.7 ppm. The chemical shift is downfield due to the electronegative chlorine atom. Methyl Protons (-CH₃, 6H): Two distinct singlets, each integrating to 3H, expected around ~2.2-2.4 ppm. Their chemical environments are non-equivalent. |
| ¹³C NMR | Aromatic Carbons: Six distinct signals in the ~125-140 ppm range, confirming the lack of symmetry in the benzene ring.[8] Benzylic Carbon (-CH₂Cl): A signal around ~45-50 ppm. Methyl Carbons (-CH₃): Two distinct signals in the aliphatic region, ~15-20 ppm. |
| Infrared (IR) | C-H (Aromatic): Stretching vibrations just above 3000 cm⁻¹ (~3030-3080 cm⁻¹).[9] C-H (Alkyl): Stretching vibrations just below 3000 cm⁻¹ (~2850-2975 cm⁻¹).[9] C=C (Aromatic): Characteristic ring stretching peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[9] C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A peak at m/z 154.[3] The key diagnostic feature is the M+2 isotope peak at m/z 156, with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom. Primary Fragment: Loss of a chlorine radical (•Cl) to form the stable 2,3-dimethylbenzyl carbocation at m/z 119. |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the high reactivity of the benzylic chloride. This position is activated towards nucleophilic substitution because the transition state and any carbocation intermediate are stabilized by resonance with the adjacent aromatic ring.
Core Reactivity: Nucleophilic Substitution
The primary reaction pathway involves the displacement of the chloride ion by a wide range of nucleophiles. This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions. This versatility allows for the facile formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Caption: Core reactivity pathways for this compound.
Applications in Drug Development
In medicinal chemistry, the 2,3-dimethylbenzyl group can be introduced to a lead compound to probe structure-activity relationships (SAR). The steric bulk of the two adjacent methyl groups can enforce specific conformations, improve binding selectivity, or block sites of metabolic degradation, thereby enhancing the compound's pharmacokinetic profile. Its use as a chemical intermediate is widespread in the synthesis of various industrial chemicals, including pesticides and dyes.[1][2]
Representative Synthesis Protocol
While various methods exist, a common and reliable laboratory-scale synthesis involves the chlorination of the corresponding alcohol, 2,3-dimethylbenzyl alcohol, using thionyl chloride (SOCl₂). This method is generally high-yielding and the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[10]
Protocol: Synthesis from (2,3-Dimethylphenyl)methanol
-
Expertise & Rationale: This protocol employs thionyl chloride, a highly effective chlorinating agent for benzylic alcohols. A small amount of a tertiary amine base like pyridine is often used to catalyze the reaction and neutralize the HCl byproduct, preventing potential side reactions. The workup is designed to systematically remove unreacted reagents and byproducts.
-
Step 1: Reaction Setup
-
Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases).
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,3-dimethylphenyl)methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution to 0°C in an ice bath.
-
-
Step 2: Reagent Addition
-
Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.
-
-
Step 3: Reaction and Monitoring
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.
-
-
Step 4: Workup and Isolation
-
Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Step 5: Purification
-
The resulting crude oil is typically purified by vacuum distillation to yield this compound as a clear liquid.
-
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance requiring strict handling protocols.
GHS Hazard Classification
This compound is classified with significant hazards that necessitate careful handling.
-
H302: Harmful if swallowed[3]
-
H314: Causes severe skin burns and eye damage[3]
-
H335: May cause respiratory irritation[3]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.[11] Ensure an eyewash station and safety shower are immediately accessible.[12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[12]
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[12]
-
First Aid Measures
-
If Inhaled: Immediately remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a POISON CENTER or doctor immediately.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[13]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[11] Keep the container tightly closed and store locked up in a corrosion-resistant container.
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.[12]
Conclusion
This compound is a valuable yet hazardous chemical intermediate. Its utility is centered on the reactive benzylic chloride, which serves as a handle for introducing the 2,3-dimethylbenzyl group into a variety of molecular scaffolds. A comprehensive understanding of its physical properties, spectroscopic characteristics, and reactivity profile, combined with a strict adherence to safety protocols, is paramount for its successful application in the demanding fields of chemical research and drug development.
References
- 1. FR2777277A1 - Production of chloromethyl benzene derivatives by chlorinating mono- or dimethylbenzenes - Google Patents [patents.google.com]
- 2. Xylene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C9H11Cl | CID 347037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-(chloromethyl)-1,3-dimethylbenzene [chembk.com]
- 6. Xylene [drugfuture.com]
- 7. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The three isomers of dimethylbenzene are commonly named ortho-xyl... | Study Prep in Pearson+ [pearson.com]
- 9. C8H10 infrared spectrum of 1,3-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of meta-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2,3-Dimethylbenzyl Chloride (CAS 13651-55-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbenzyl chloride, registered under CAS number 13651-55-3, is a substituted aromatic haloalkane that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a chloromethyl group attached to a 2,3-dimethylphenyl moiety, provides a reactive site for nucleophilic substitution, making it a versatile building block for the introduction of the 2,3-dimethylbenzyl group in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on its relevance to pharmaceutical and chemical research.
Chemical Structure and Identification
The structure of 2,3-Dimethylbenzyl chloride is characterized by a benzene ring substituted with two methyl groups at positions 2 and 3, and a chloromethyl group at position 1.
-
IUPAC Name: 1-(chloromethyl)-2,3-dimethylbenzene
-
CAS Number: 13651-55-3
-
Molecular Formula: C₉H₁₁Cl
-
Synonyms: 2,3-Dimethylbenzyl chloride, Benzene, 1-(chloromethyl)-2,3-dimethyl-
Physicochemical Properties
2,3-Dimethylbenzyl chloride is a colorless liquid with a characteristic strong odor.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 154.64 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 227 °C at 760 mmHg | [3][4] |
| Density | 1.033 g/cm³ | [3][4] |
| Flash Point | 89.2 °C | [3] |
| Refractive Index | 1.522 | [3] |
| Vapor Pressure | 0.119 mmHg at 25°C | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 2,3-Dimethylbenzyl chloride typically involves the chlorination of 2,3-dimethylbenzyl alcohol. A general and effective method for this transformation is the reaction of the corresponding alcohol with thionyl chloride (SOCl₂), often in the presence of a solvent like dichloromethane (CH₂Cl₂) and a catalytic amount of N,N-dimethylformamide (DMF).
Plausible Synthesis Protocol:
Disclaimer: The following protocol is a generalized procedure based on the conversion of benzyl alcohols to benzyl chlorides and has been adapted for 2,3-dimethylbenzyl chloride. Researchers should perform their own reaction optimization and safety assessment.
Reaction:
2,3-dimethylbenzyl alcohol + SOCl₂ → 2,3-Dimethylbenzyl chloride + SO₂ + HCl
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,3-dimethylbenzyl alcohol (10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (20 µL).
-
Addition of Thionyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Slowly add thionyl chloride (12 mmol) dropwise to the stirring solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) to quench the excess thionyl chloride. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water (20 mL) and then with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2,3-Dimethylbenzyl chloride. Further purification can be achieved by vacuum distillation.
Causality in Experimental Choices:
-
Thionyl Chloride as Reagent: Thionyl chloride is a preferred reagent for this conversion as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, which can hydrolyze thionyl chloride and the product.
-
Low-Temperature Addition: The dropwise addition of thionyl chloride at 0°C is a safety measure to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is more reactive towards the alcohol.
-
Aqueous Work-up: The use of sodium bicarbonate neutralizes the acidic byproducts and any remaining thionyl chloride.
Reactivity and Applications in Drug Development
The primary utility of 2,3-Dimethylbenzyl chloride in organic synthesis stems from the reactivity of the benzylic chloride. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, influenced by the reaction conditions and the nature of the nucleophile. The presence of the methyl groups on the benzene ring can influence the reaction pathway through steric and electronic effects.
The general workflow for utilizing 2,3-Dimethylbenzyl chloride as a synthetic intermediate is depicted in the following diagram:
Caption: Synthetic workflow of 2,3-Dimethylbenzyl chloride and its application.
Spectroscopic Characterization (Illustrative)
Disclaimer: Definitive spectroscopic data for 2,3-Dimethylbenzyl chloride is not widely published. The following data for a closely related isomer, 2,5-Dimethylbenzyl chloride, is provided for illustrative purposes. The spectral features are expected to be similar, with minor differences in chemical shifts and splitting patterns due to the different substitution pattern on the aromatic ring.
Expected ¹H NMR (CDCl₃):
-
Aromatic protons: Multiplets in the range of δ 7.0-7.3 ppm.
-
Benzylic protons (-CH₂Cl): A singlet around δ 4.6 ppm.
-
Methyl protons (-CH₃): Two singlets around δ 2.3 ppm.
Expected ¹³C NMR (CDCl₃):
-
Aromatic carbons: Peaks in the range of δ 125-140 ppm.
-
Benzylic carbon (-CH₂Cl): A peak around δ 46 ppm.
-
Methyl carbons (-CH₃): Peaks around δ 20 ppm.
Expected IR (neat):
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
Safety and Handling
2,3-Dimethylbenzyl chloride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification:
-
Causes severe skin burns and eye damage.[4]
-
May cause an allergic skin reaction.
-
May be corrosive to metals.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapors.[4] Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as bases, alcohols, amines, and metals.
First Aid Measures:
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.[4]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get immediate medical attention.[4]
Conclusion
2,3-Dimethylbenzyl chloride is a key synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its reactivity, centered on the benzylic chloride, allows for the versatile construction of complex organic molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting. While detailed application data in specific drug syntheses may be proprietary, its role as a fundamental building block is undisputed.
References
An In-depth Technical Guide to the Reaction Mechanism of 2,3-Dimethylbenzyl Chloride Formation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylbenzyl chloride is a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its formation mechanisms is critical for optimizing reaction conditions, maximizing yield, and ensuring product purity. This guide provides a detailed examination of the two primary synthetic pathways for its formation: the free-radical side-chain chlorination of 2,3-dimethyltoluene and the nucleophilic substitution of 2,3-dimethylbenzyl alcohol. We will dissect the underlying principles of each mechanism, from radical stability to carbocation dynamics, and provide field-proven experimental protocols.
Introduction: Strategic Importance of 2,3-Dimethylbenzyl Chloride
Benzyl chlorides, as a class of compounds, are highly versatile intermediates in organic synthesis. The presence of the reactive chloromethyl group on the substituted benzene ring allows for a variety of subsequent transformations, primarily through nucleophilic substitution. 2,3-Dimethylbenzyl chloride (CAS No. 13651-55-3), in particular, serves as a key building block where the specific substitution pattern of the methyl groups is essential for the target molecule's architecture and biological activity.[1][2] A robust and well-understood synthesis is the first critical step in any multi-step drug development process involving this intermediate. The choice of synthetic route depends on factors such as starting material availability, cost, scalability, and the desired purity profile.
Synthetic Pathways and Mechanistic Dichotomy
The formation of 2,3-dimethylbenzyl chloride is predominantly achieved through two distinct and mechanistically different routes. The choice between them is a critical experimental decision dictated by the available precursor.
-
Free-Radical Side-Chain Chlorination: Starting from 2,3-dimethyltoluene (o-xylene), this pathway leverages the unique reactivity of the benzylic C-H bonds.
-
Nucleophilic Substitution: Starting from 2,3-dimethylbenzyl alcohol, this pathway involves the replacement of a hydroxyl group with a chloride ion.
This guide will explore the core mechanics of both pathways, highlighting the causality behind the required experimental conditions.
Pathway 1: Free-Radical Side-Chain Chlorination of 2,3-Dimethyltoluene
This method is a classic example of side-chain halogenation of an alkylbenzene.[3] The reaction's selectivity for the benzylic position over the aromatic ring is controlled by the reaction conditions, specifically the use of a radical initiator instead of a Lewis acid catalyst.[4][5]
Theoretical Foundation: The Benzylic Radical
The C-H bonds of the methyl groups in 2,3-dimethyltoluene are benzylic and, consequently, are the weakest sp³ hybridized C-H bonds in the molecule.[3] Homolytic cleavage of this bond, which occurs during the reaction, generates a 2,3-dimethylbenzyl radical. This radical is significantly stabilized by resonance, as the unpaired electron can be delocalized into the π-system of the aromatic ring. This inherent stability is the driving force for the reaction's preference for the side chain.[3]
The Three-Stage Reaction Mechanism
The chlorination proceeds via a free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[6]
-
Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This bond breaking requires an input of energy, typically supplied by ultraviolet (UV) light or heat.[3] Cl₂ + hν (or Δ) → 2 Cl•
-
Propagation: This is a two-step cycle where the product is formed, and the radical is regenerated to continue the chain.
-
A chlorine radical abstracts a hydrogen atom from one of the methyl groups of 2,3-dimethyltoluene, forming the resonance-stabilized 2,3-dimethylbenzyl radical and hydrogen chloride (HCl).
-
The newly formed benzyl radical reacts with another molecule of Cl₂, abstracting a chlorine atom to form the desired product, 2,3-dimethylbenzyl chloride, and regenerating a chlorine radical.
-
-
Termination: The chain reaction is terminated when two radicals combine, removing the reactive species from the cycle. This can happen in several ways, such as the combination of two chlorine radicals, two benzyl radicals, or a benzyl and a chlorine radical.
Visualization: Free-Radical Chlorination Workflow
Caption: Free-radical mechanism for side-chain chlorination.
Experimental Protocol: Synthesis via Side-Chain Chlorination
This protocol is adapted from general procedures for the free-radical chlorination of xylenes.[7][8]
Materials:
-
2,3-Dimethyltoluene (o-xylene)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution or a safer alternative)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel equipped with a gas inlet tube, condenser, mechanical stirrer, and a UV lamp (or heat source).
-
Scrubber system for HCl and excess chlorine (e.g., NaOH solution).
Procedure:
-
Charge the reaction vessel with 2,3-dimethyltoluene and the inert solvent.
-
Purge the system with nitrogen or argon to remove oxygen, which can interfere with radical reactions.
-
Initiate stirring and begin heating the mixture to reflux or turn on the UV lamp. The use of actinic radiation is a common free-radical initiator.[7]
-
Slowly bubble chlorine gas through the solution via the gas inlet tube. The rate of addition should be controlled to prevent excessive build-up of unreacted chlorine.
-
The reaction is exothermic. Maintain the desired temperature with external cooling if necessary.
-
Monitor the reaction progress using Gas Chromatography (GC) to track the consumption of the starting material and the formation of the mono-chlorinated product. Over-chlorination to form dichlorinated species is a potential side reaction.
-
Once the desired conversion is achieved, stop the chlorine flow and the initiator (turn off lamp/heat).
-
Purge the system with nitrogen to remove residual HCl and chlorine gas.
-
Wash the cooled reaction mixture with a dilute sodium bicarbonate solution to neutralize remaining HCl, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude 2,3-dimethylbenzyl chloride by vacuum distillation.
Pathway 2: Nucleophilic Substitution of 2,3-Dimethylbenzyl Alcohol
This route is often preferred in a laboratory setting due to the use of liquid reagents, which can be easier to handle than chlorine gas. The core of this transformation is the conversion of the hydroxyl group, a poor leaving group, into a species that can be readily displaced by a chloride ion.
Theoretical Foundation: The Benzylic Carbocation
The reaction of 2,3-dimethylbenzyl alcohol with reagents like thionyl chloride (SOCl₂) or concentrated HCl proceeds through a mechanism with significant Sₙ1 character.[9] The key intermediate is the 2,3-dimethylbenzyl carbocation. This carbocation is highly stabilized for two reasons:
-
Resonance: The positive charge on the benzylic carbon is delocalized across the aromatic ring, spreading the charge and increasing stability.[10]
-
Inductive Effect: The two methyl groups on the ring are electron-donating groups (EDGs), which further stabilize the adjacent positive charge through an inductive effect.[11][12]
This high degree of stabilization makes the formation of the carbocation intermediate energetically favorable, facilitating an Sₙ1-type pathway.[13]
Mechanism with Thionyl Chloride (SOCl₂)
Thionyl chloride is a highly effective reagent for this transformation. The mechanism is often described as an internal nucleophilic substitution (Sₙi), though it can also proceed via a distinct Sₙ1 pathway, especially with catalytic DMF.[14][15]
-
Activation of Alcohol: The lone pair on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.
-
Formation of Chlorosulfite Intermediate: A proton is lost (often to the previously displaced chloride ion or a weak base like pyridine if present), forming an alkyl chlorosulfite intermediate. This intermediate contains a much better leaving group (-OS(O)Cl) than the original hydroxyl group.
-
Formation of Product: The C-O bond of the chlorosulfite cleaves. This can occur in one of two ways:
-
Sₙ1 Pathway: The chlorosulfite group departs to form the stable 2,3-dimethylbenzyl carbocation and a chlorosulfite anion. The chloride ion then attacks the carbocation to form the final product.
-
Sₙi Pathway: The intermediate collapses in a concerted step where the chloride is delivered from the same face, and gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl) are released. The evolution of gaseous byproducts (SO₂ and HCl) makes the reaction thermodynamically favorable by driving the equilibrium towards the products.[15]
-
Visualization: Nucleophilic Substitution Workflow (SOCl₂)
Caption: Nucleophilic substitution mechanism using thionyl chloride.
Experimental Protocol: Synthesis from 2,3-Dimethylbenzyl Alcohol
This protocol is based on a general and reliable method for converting benzylic alcohols to chlorides using thionyl chloride, often catalyzed by DMF.[14][15]
Materials:
-
2,3-Dimethylbenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Dissolve 2,3-dimethylbenzyl alcohol (1.0 eq.) in anhydrous dichloromethane in a flask under a nitrogen or argon atmosphere.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).[14]
-
Slowly add thionyl chloride (1.1 - 1.2 eq.) dropwise to the solution using a syringe. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, continue stirring the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the starting alcohol is completely consumed (typically 1-3 hours).[14]
-
Once complete, carefully pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution to quench excess thionyl chloride and neutralize HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with additional dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify by silica gel column chromatography or vacuum distillation to obtain pure 2,3-dimethylbenzyl chloride.
Data Summary and Physicochemical Properties
A summary of key quantitative data for the final product is essential for characterization and downstream applications.
| Property | Value | Source |
| CAS Number | 13651-55-3 | [1] |
| Molecular Formula | C₉H₁₁Cl | [1] |
| Molecular Weight | 154.64 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 227°C at 760 mmHg | [1][2] |
| Density | 1.033 g/cm³ | [1][2] |
| Refractive Index | 1.522 | [1] |
Conclusion
The synthesis of 2,3-dimethylbenzyl chloride can be approached from two mechanistically distinct directions. The free-radical chlorination of 2,3-dimethyltoluene is a robust method suitable for large-scale industrial production, relying on the selective reactivity of the benzylic position under UV or thermal initiation. The nucleophilic substitution of 2,3-dimethylbenzyl alcohol, particularly with thionyl chloride, offers a convenient and high-yielding laboratory-scale synthesis driven by the formation of a highly stabilized benzylic carbocation intermediate. The selection of the optimal pathway requires a careful analysis of starting material availability, scale, and safety considerations. A deep understanding of the underlying reaction mechanisms, as detailed in this guide, is paramount for achieving successful and reproducible outcomes in any research or development setting.
References
- 1. Page loading... [guidechem.com]
- 2. 2,3-Dimethylbenzyl chloride Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Side chain Halogenation | Orgoreview [orgoreview.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. youtube.com [youtube.com]
- 10. The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE [vedantu.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
Discovery and historical synthesis of chloromethylated xylenes
An In-Depth Technical Guide to the Discovery and Historical Synthesis of Chloromethylated Xylenes
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of chloromethylated xylenes, compounds that serve as pivotal intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers. We will trace the journey from the initial isolation of xylene and the advent of chloromethylation chemistry to the evolution of sophisticated synthesis protocols. This paper emphasizes the causality behind experimental choices, the validation of protocols, and the authoritative scientific foundations of these methods. It is intended for researchers, chemists, and professionals in drug development who require a deep, actionable understanding of this classic yet evolving area of organic synthesis.
Historical Context and Discovery
The Isolation of Xylene
The story of chloromethylated xylenes begins with their parent aromatic hydrocarbon. In 1850, the French chemist Auguste Cahours first isolated a new aromatic compound from wood tar.[1][2] Noting its origin, he named it xylene, derived from the Greek word xylon for wood.[1] It was later understood that commercial xylene is a mixture of three structural isomers: ortho-(o-), meta-(m-), and para-(p-)xylene, along with ethylbenzene.[1][3] These isomers became foundational building blocks in the burgeoning petrochemical industry, with p-xylene in particular finding immense value as a precursor to terephthalic acid, a monomer for polyethylene terephthalate (PET) production.[1][4]
The Advent of Chloromethylation: The Blanc Reaction
The functionalization of aromatic rings with a chloromethyl (-CH₂Cl) group is a cornerstone of organic synthesis, enabling the introduction of a versatile chemical handle. This transformation is most famously achieved through the Blanc chloromethylation reaction . First reported by Grassi-Cristaldi and Maselli in 1898 and later systematically developed by Gustave Louis Blanc in 1923, this reaction involves the treatment of an aromatic compound with formaldehyde (CH₂O) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[5][6]
The reaction's significance lies in its ability to directly introduce a reactive benzyl halide group onto an aromatic nucleus, which can be readily converted into other functional groups such as alcohols (-CH₂OH), aldehydes (-CHO), nitriles (-CH₂CN), and amines (-CH₂NH₂).[7]
Foundational Synthesis of Chloromethylated Xylenes
The application of the Blanc reaction to xylene was a logical and crucial step for producing xylylene dichlorides (more formally, bis(chloromethyl)benzenes), the dichloromethylated derivatives of xylene.[8] Early methodologies involved reacting xylene isomers with paraformaldehyde and hydrogen chloride. However, it was quickly established that the uncatalyzed reaction is impractically slow for industrial applications.[9]
The introduction of Lewis acid catalysts like ZnCl₂, SnCl₄, or AlCl₃ proved essential for achieving viable reaction rates.[9] The catalyst's role is to activate the formaldehyde electrophile, a critical step detailed in the mechanism below.
The Blanc Reaction Mechanism
The chloromethylation of xylene is a classic electrophilic aromatic substitution. The causality of the process is rooted in the generation of a potent electrophile from formaldehyde.
-
Activation of Formaldehyde: Under strong acidic conditions and in the presence of a Lewis acid like ZnCl₂, the formaldehyde carbonyl oxygen is protonated. This coordination makes the carbonyl carbon significantly more electron-deficient and thus a more powerful electrophile (a hydroxycarbenium ion, [CH₂=OH]⁺).[5][7]
-
Electrophilic Attack: The π-electron system of the xylene ring, activated by its two electron-donating methyl groups, attacks the electrophilic carbon of the activated formaldehyde. This step forms a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A proton is lost from the ring, restoring its aromaticity and resulting in the formation of a hydroxymethyl derivative (a benzyl alcohol).
-
Conversion to Chloride: In the presence of excess concentrated HCl, the newly formed benzyl alcohol is rapidly protonated at its hydroxyl group, which is then displaced by a chloride ion via an Sₙ reaction to yield the final chloromethylated xylene product and water.[5]
Caption: Mechanism of the Lewis acid-catalyzed Blanc chloromethylation.
Early Challenges and Process Limitations
While effective, the classic Blanc reaction presented significant challenges:
-
By-product Formation: High reactant concentrations or elevated temperatures could lead to a secondary reaction where the chloromethylated product acts as an electrophile, attacking another xylene molecule to form unwanted diarylmethane by-products.[6]
-
Safety Hazards: A major concern in all chloromethylation reactions is the potential formation of trace amounts of bis(chloromethyl) ether (BCME) as a by-product. BCME is a potent human carcinogen, necessitating strict handling protocols and process control.[5][6]
-
Selectivity: Controlling the degree of chloromethylation (mono- vs. di-substitution) and the position of substitution on the aromatic ring was difficult, often leading to complex product mixtures requiring purification.
A 1960 patent provided extensive data on the dichloromethylation of o-xylene, illustrating the delicate balance of reaction parameters. As shown in the table below, slight changes in molar ratios and temperature dramatically impact the product distribution.
| Experiment No. | Mols HCl / Mol o-Xylene | Mols ZnCl₂ / Mol o-Xylene | Mols CH₂O / Mol o-Xylene | Temp (°C) | Time (hr) | Dichloromethyl-o-xylene (%) |
| 1 | 2 | 0.3 | 2 | 95 | 1.0 | 2.1 |
| 2 | 10 | 1.0 | 6 | 85 | 1.0 | 10.6 |
| 5 | 14 | 2.0 | 5 | 85 | 1.5 | 38.3 |
| 6 | 5 | 1.0 | 2 | 95 | 1.5 | 48.7 (Monochloro) |
| Data synthesized from U.S. Patent 2,964,573.[10] This data underscores the empirical nature of early process optimization, where maximizing the desired dichloromethylated product (Exp. 5) required careful tuning, while other conditions favored the monochloromethylated product (Exp. 6). |
Evolution of Synthesis Methodologies
To overcome the limitations of the classic Blanc reaction, researchers developed more sophisticated and efficient methods. These advancements focused on improving reaction rates, enhancing selectivity, and enabling milder reaction conditions.
Phase Transfer Catalysis (PTC)
A significant technological improvement was the application of phase-transfer catalysis (PTC) in the 1960s.[7] The chloromethylation of xylene is typically a heterogeneous reaction, with the aqueous acidic phase containing formaldehyde and the organic phase containing xylene. PTC facilitates the reaction by transporting a reactant from one phase to another where the reaction can occur.
Quaternary ammonium salts are commonly used as phase transfer catalysts.[7] They can form a complex with the chloromethylating species in the aqueous phase and transport it into the organic phase, thereby dramatically increasing the reaction rate and yield under milder conditions. This approach also offers the advantages of using low-cost reagents and consuming less energy compared to classical techniques.[7]
The following protocol is based on an optimized procedure for the synthesis of chloromethylated m-xylene.[7]
-
Reagent Preparation: In a reaction vessel equipped with a stirrer, condenser, and thermometer, mix m-xylene, paraformaldehyde (molar ratio of [CH₂O]/[m-xylene] = 2), sodium chloride (0.26 moles), and the quaternary ammonium salt catalyst (e.g., C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ at 0.07 mol).
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to 80°C in an oil bath under vigorous agitation. Maintain the reaction for 90 minutes.
-
Work-up: After cooling, extract the organic phase with a suitable solvent like diethyl ether.
-
Drying and Analysis: Dry the organic phase over anhydrous calcium chloride (CaCl₂). The product composition can then be analyzed by gas chromatography (GC) and characterized by IR and Mass Spectroscopy.
Caption: Experimental workflow for PTC-catalyzed chloromethylation.
Ionic Liquids as Catalysts
More recently, ionic liquids (ILs) have emerged as novel catalysts for chloromethylation.[11] ILs are salts with low melting points that can act as both solvent and catalyst. In a study on the chloromethylation of o-xylene, various alkylimidazolium bromide salts were tested.[11] The long-chain 1-dodecyl-3-methylimidazolium bromide ([C₁₂mim]Br) was found to be the most effective catalyst, achieving a product yield of 89.8% at 70°C after 10 hours.[11] The use of ILs offers potential advantages in catalyst recyclability and process simplification.[12]
Photochemical Chlorination
An alternative pathway to xylylene dichlorides, distinct from the Blanc reaction, is the free-radical chlorination of the methyl groups on the xylene ring. This reaction is typically initiated by UV light.[8] Unlike the Blanc reaction, which is an electrophilic substitution on the aromatic ring, this method is a free-radical substitution on the side chains. It avoids the use of formaldehyde and strong acids but can be less selective, potentially leading to a mixture of mono-, di-, and higher chlorinated products, as well as ring-chlorinated species if not carefully controlled.[13]
Isomers and Industrial Relevance
The three isomers of xylylene dichloride have distinct chemical structures and applications. Their synthesis often starts with the corresponding purified xylene isomer.
Caption: The three structural isomers of xylylene dichloride.
Industrially, chloromethylated xylenes are valuable intermediates. For example, p-xylylene dichloride is a key monomer used in the synthesis of polymers like poly(p-phenylene vinylene) (PPV), which has applications in materials science and electronics.[14] Modern industrial processes often employ continuous flow reactors and focus on catalyst recycling to improve economic and environmental performance.[15]
Conclusion
The synthesis of chloromethylated xylenes has evolved significantly from its origins in the classic Blanc reaction. The initial discoveries provided a powerful but challenging method for functionalizing xylenes. Through decades of research, driven by the need for greater efficiency, safety, and selectivity, advanced catalytic systems involving phase transfer catalysts and ionic liquids have been developed. These modern techniques offer milder reaction conditions, higher yields, and simpler protocols, making the production of these vital chemical intermediates more amenable to the demands of the pharmaceutical, fine chemical, and polymer industries. This historical and technical progression exemplifies the core principles of process chemistry: building upon foundational reactions to develop robust, safe, and efficient synthetic routes.
References
- 1. Xylene - Wikipedia [en.wikipedia.org]
- 2. History of Xylene - Labtag Blog [blog.labtag.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Xylylene dichloride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US2964573A - Dichloromethylation of xylenes - Google Patents [patents.google.com]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]
- 13. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]
- 14. Cas 623-25-6,alpha,alpha'-Dichloro-p-xylene | lookchem [lookchem.com]
- 15. Continuous production process of p-xylylene dichloride and device - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Benzyl Chlorides
For professionals in chemical research and drug development, precision in communication is paramount. The unambiguous naming of chemical structures according to internationally recognized standards is the foundation of this precision. This guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted benzyl chlorides, a class of compounds widely used as reactive intermediates in organic synthesis. We will dissect the logic behind the IUPAC rules, moving from the foundational parent structure to complex, polysubstituted derivatives.
Part 1: Deconstructing the Parent Moiety: Benzyl Chloride vs. (Chloromethyl)benzene
At the heart of this topic is the parent structure, commonly known as benzyl chloride. While this name is widely used and understood, the Preferred IUPAC Name (PIN) is (chloromethyl)benzene [1][2].
Causality Behind the PIN: The preference for (chloromethyl)benzene stems from the principles of substitutive nomenclature. In this system, a parent hydride (benzene) is modified by replacing hydrogen atoms with substituent groups.
-
Benzene (C₆H₆) is the parent hydride.
-
A methyl group (-CH₃) attached to benzene creates methylbenzene (trivial name: toluene).
-
When one of the methyl hydrogens is replaced by chlorine, it becomes a substituted methyl group: -CH₂Cl (chloromethyl) .
Therefore, the most systematic name is constructed by indicating the chloromethyl group as a substituent on the benzene ring, leading to (chloromethyl)benzene[2]. The parentheses are crucial to indicate that the chlorine atom is part of the methyl group and not directly attached to the benzene ring[2]. Another systematic name, chlorophenylmethane, is also considered correct, treating methane as the parent hydride substituted with both a phenyl (-C₆H₅) and a chloro (-Cl) group[3][4][5]. However, for the purposes of naming substituted aromatic rings, (chloromethyl)benzene provides a more intuitive and consistent framework.
| Common Name | Preferred IUPAC Name (PIN) | Other Systematic Name |
| Benzyl chloride | (Chloromethyl)benzene | Chlorophenylmethane |
Part 2: The Protocol for Naming Substituted Derivatives
The systematic naming of substituted benzyl chlorides follows a hierarchical set of rules designed to produce a single, unambiguous name. The process involves identifying the parent structure, locating and naming substituents, and assembling the components in the correct order.
Step-by-Step Naming Workflow
-
Identify the Parent Structure : The parent is the benzene ring bearing the (chloromethyl) group. The entire C₆H₅CH₂Cl moiety establishes the base name.
-
Numbering the Ring : The carbon atom on the benzene ring attached to the (chloromethyl) group is assigned locant 1 . This is the anchor point for numbering the rest of the ring[6].
-
Lowest Locant Rule : The ring is numbered clockwise or counter-clockwise to assign the lowest possible numbers to the other substituents[6]. If a conflict arises, the substituent that comes first alphabetically is given the lower number.
-
Identify and Name Substituents : All other groups attached to the benzene ring are identified (e.g., -Br as bromo, -NO₂ as nitro, -CH₃ as methyl).
-
Alphabetize Substituents : The substituents are listed in alphabetical order, irrespective of their locant number. Prefixes like 'di-', 'tri-', etc., are ignored for alphabetization purposes.
-
Assemble the Final Name : The name is constructed by listing the substituents with their locants, in alphabetical order, followed by the parent name "(chloromethyl)benzene".
This systematic process ensures consistency and clarity. A visual representation of this workflow is provided below.
Caption: Workflow for naming substituted benzyl chlorides.
Practical Examples and Field Insights
Let's apply this protocol to several examples to illustrate its application.
Example 1: A Disubstituted Benzyl Chloride
Consider a molecule with a chlorine atom at the ortho position relative to the chloromethyl group.
-
Parent : (Chloromethyl)benzene
-
Numbering : The -CH₂Cl group is at C1. The second chlorine is at C2.
-
Substituent : A 'chloro' group at position 2.
-
Assembly : 2-Chloro-(chloromethyl)benzene.
Note that while the common name o-chlorobenzyl chloride is often used, the systematic IUPAC name is more precise[7]. The NIST Chemistry WebBook lists this compound as Benzene, 1-chloro-2-(chloromethyl)-[7].
Example 2: A Polysubstituted Benzyl Chloride
Consider a molecule with a nitro group at position 4 and a bromine atom at position 2.
-
Parent : (Chloromethyl)benzene
-
Numbering : -CH₂Cl is at C1. This gives locants 2 for bromine and 4 for the nitro group.
-
Substituents : 2-bromo, 4-nitro.
-
Alphabetization : 'Bromo' comes before 'nitro'.
-
Assembly : 2-Bromo-4-nitro-(chloromethyl)benzene.
Part 3: Navigating Functional Group Priority
When the benzene ring is part of a molecule containing functional groups of higher priority (e.g., carboxylic acids, aldehydes), the naming convention changes. Halogens have a relatively low priority in the IUPAC system[8][9]. If a higher-priority functional group is present, it defines the parent name of the compound, and the substituted benzyl chloride moiety is treated as a substituent.
Table of Functional Group Priorities (Abbreviated)
| Priority | Functional Group | Suffix (if highest) | Prefix (if substituent) |
| High | Carboxylic Acid (-COOH) | -oic acid | carboxy- |
| Aldehyde (-CHO) | -al | formyl- | |
| Ketone (C=O) | -one | oxo- | |
| Alcohol (-OH) | -ol | hydroxy- | |
| Amine (-NH₂) | -amine | amino- | |
| Low | Halogen (-Cl, -Br) | - | chloro-, bromo- |
Source: Adapted from IUPAC guidelines[8][9][10][11].
Example: Benzyl Chloride Moiety as a Substituent
Consider a benzoic acid derivative.
-
Highest Priority Group : The carboxylic acid (-COOH) group defines the parent name as benzoic acid .
-
Numbering : The carbon of the -COOH group is attached to C1 of the ring.
-
Substituent : The -(CH₂Cl) group is a substituent. Let's say it's at position 4. It is named 4-(chloromethyl) .
-
Assembly : 4-(Chloromethyl)benzoic acid.
This hierarchical approach is a self-validating system that ensures the principal functional group dictates the core nomenclature, providing consistency across diverse chemical families[10][12].
References
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Why is the IUPAC Name of Benzyl chloride chlorophenylmethane and not chlo.. [askfilo.com]
- 4. brainly.in [brainly.in]
- 5. IUPAC name of benzyl chloride is chlorophenylmethane. [allen.in]
- 6. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. Benzene, 1-chloro-2-(chloromethyl)- [webbook.nist.gov]
- 8. youtube.com [youtube.com]
- 9. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 10. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stability and Storage of 2,3-Dimethylbenzyl Chloride
Executive Summary
This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and safe handling procedures for 2,3-dimethylbenzyl chloride. As a reactive organochlorine compound, its integrity is paramount for successful application in research and pharmaceutical synthesis. The primary degradation pathway is hydrolysis to 2,3-dimethylbenzyl alcohol, a reaction significantly accelerated by moisture. Secondary degradation routes include thermal decomposition, which is catalyzed by common metals, and potential polymerization. Maintenance of product purity requires stringent control over storage temperature, atmosphere, and container materials. This document outlines the mechanistic basis for these recommendations and provides actionable protocols for laboratory use.
Chemical and Physical Properties
2,3-Dimethylbenzyl chloride is a colorless to slightly yellow liquid with a pungent odor.[1] Its utility as a chemical intermediate is derived from the reactivity of the benzylic chloride group. A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₁Cl | [2][3] |
| Molecular Weight | 154.64 g/mol | [2] |
| CAS Number | 13651-55-3 | [2] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 227 °C at 760 mmHg | [4] |
| Density | 1.033 g/cm³ | [4] |
| Flash Point | 89 °C | [2] |
| Refractive Index | 1.522 | [4] |
| Solubility | Very slightly soluble in water; miscible with organic solvents. | [5] |
Core Stability and Reactivity Profile
The stability of 2,3-dimethylbenzyl chloride is dictated by the inherent reactivity of the C-Cl bond at the benzylic position. This reactivity is a double-edged sword: it makes the compound a versatile synthetic building block but also renders it susceptible to degradation if not stored and handled correctly.
Inherent Reactivity of the Benzylic Chloride Functional Group
The carbon-chlorine bond in benzyl chlorides is labile due to the stability of the resulting benzyl carbocation intermediate. The phenyl ring stabilizes the positive charge that develops on the benzylic carbon during nucleophilic substitution reactions through resonance.[6][7] In the case of 2,3-dimethylbenzyl chloride, the two electron-donating methyl groups on the aromatic ring further stabilize this carbocation, enhancing its reactivity compared to unsubstituted benzyl chloride.[4]
Primary Degradation Pathway: Hydrolysis (Solvolysis)
The most significant and common degradation pathway for 2,3-dimethylbenzyl chloride is hydrolysis, a reaction with water (moisture) to form 2,3-dimethylbenzyl alcohol and hydrochloric acid.[5] This reaction can proceed through either an SN1 or SN2 mechanism, often competing.[7][8]
-
SN1 Mechanism: This pathway involves the formation of a stable benzylic carbocation as the rate-determining step. Given the stabilizing effect of the two methyl groups, this pathway is highly probable, especially in the presence of protic solvents like water.[7]
-
SN2 Mechanism: This pathway involves a backside attack by a nucleophile (water). While benzylic halides are reactive towards SN2, the SN1 pathway is likely a major contributor for this specific substituted compound due to carbocation stability.[8]
Regardless of the precise mechanism, the practical consequence is the same: exposure to moisture, even atmospheric humidity, will lead to the formation of impurities.
Caption: Predominant SN1 hydrolysis pathway for 2,3-dimethylbenzyl chloride.
Secondary Degradation Pathways
Beyond hydrolysis, other factors can compromise the integrity of the compound.
-
Thermal Decomposition: Excessive heat can cause the elimination of hydrogen chloride, leading to the formation of undesirable, often colored, condensation and polymerization products.[2][9] This process is significantly catalyzed by metals such as iron, aluminum, and zinc.[9][10] Thermal decomposition of benzyl chloride has been measured to begin in the range of 290-370 °C, but this can be lowered by contaminants.[10]
-
Photolytic Decomposition: Benzyl chloride can undergo photodecomposition, primarily through the cleavage of the C-Cl bond to form a benzyl radical and a chlorine atom.[11] This can initiate a cascade of free-radical reactions, leading to various byproducts. Therefore, protection from light is crucial.
-
Polymerization/Condensation: In the presence of catalysts (e.g., metals), benzyl chloride can polymerize with the evolution of heat and hydrogen chloride.[12] This can result in the formation of complex polymeric byproducts.
Caption: Key degradation pathways for 2,3-dimethylbenzyl chloride.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to prevent degradation and ensure user safety. The compound is corrosive and causes severe skin burns and eye damage.[13]
Optimal Storage Conditions
The following conditions are recommended to maximize the shelf-life and maintain the purity of 2,3-dimethylbenzyl chloride.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows the rate of hydrolysis.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | Excludes atmospheric moisture, preventing the primary hydrolysis degradation pathway. |
| Light | Store in an amber or opaque container in a dark location. | Prevents photolytic decomposition initiated by UV or visible light.[14] |
| Container | Tightly sealed glass or other non-reactive container. | Prevents moisture ingress and contact with air. Glass is inert and avoids metallic catalysis. |
| Incompatibles | Store away from strong acids, bases, oxidizing agents, metals, and moisture.[11][12] | Prevents vigorous and potentially hazardous reactions, as well as catalytic decomposition. |
| Container Material | Avoid steel and aluminum receptacles.[15] Use glass or other lined, non-reactive containers. | Prevents catalytic decomposition and polymerization.[6][10][12] |
Safe Handling Workflow
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Caption: Step-by-step workflow for the safe handling of 2,3-dimethylbenzyl chloride.
Protocol for Stability Assessment
For applications where purity is critical, such as in drug development, it is advisable to perform periodic stability assessments. A validated stability-indicating analytical method is essential for this purpose.[16]
Stability-Indicating Analytical Method (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the parent compound from its degradation products, allowing for accurate purity assessment.[1][16]
-
Objective: To quantify the purity of 2,3-dimethylbenzyl chloride and detect the presence of the primary degradant, 2,3-dimethylbenzyl alcohol.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 50:50 Acetonitrile:Water and ramping to 95:5 Acetonitrile:Water.
-
Detector: UV detector at a wavelength with significant absorbance for both the parent compound and potential impurities (e.g., 220 nm and 254 nm).[16]
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution before injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. Identification of degradants can be confirmed by comparing retention times with reference standards or by using a mass spectrometer detector (LC-MS).[17]
Forced Degradation Study Design
To understand potential degradation pathways and confirm the specificity of the analytical method, a forced degradation study should be performed. This involves intentionally exposing the compound to harsh conditions.[18]
-
Acidic Hydrolysis: Reflux the sample in a dilute acid (e.g., 0.1 N HCl).
-
Basic Hydrolysis: Reflux the sample in a dilute base (e.g., 0.1 N NaOH).
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the sample to a standardized light source (as per ICH Q1B guidelines).
Analyze all stressed samples by the developed HPLC method to observe for the formation of degradation products and the decrease in the parent peak area.
Conclusion
The chemical integrity of 2,3-dimethylbenzyl chloride is contingent upon strict adherence to appropriate storage and handling conditions. Its reactivity, while beneficial for synthesis, makes it susceptible to degradation, primarily through hydrolysis. By controlling exposure to moisture, heat, light, and incompatible materials, researchers can ensure the compound's purity and performance. The cornerstone of a robust stability program is storage at 2-8°C in a tightly sealed, inert container, protected from light. For critical applications, the implementation of a stability-indicating analytical method is strongly recommended to verify material quality over time.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Which of the following compounds will undergo hydrolysis by SN2 mechanism.. [askfilo.com]
- 9. US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride - Google Patents [patents.google.com]
- 10. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 14. savemyexams.com [savemyexams.com]
- 15. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. bioprocessintl.com [bioprocessintl.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-(Chloromethyl)-2,3-dimethylbenzene in Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Alkylation with 2,3-Dimethylbenzyl Chloride
The Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution, facilitates the formation of crucial carbon-carbon bonds, enabling the synthesis of a vast array of substituted aromatic compounds.[1] This guide focuses on a specific, yet highly relevant, electrophile: 1-(chloromethyl)-2,3-dimethylbenzene, also known as 2,3-dimethylbenzyl chloride. This reagent is of particular interest in medicinal chemistry and drug development, notably as a key building block in the synthesis of dexmedetomidine, a potent and selective α2-adrenergic receptor agonist used as a sedative and anesthetic.[2][3][4][5]
The presence of the ortho and meta methyl groups on the benzyl chloride ring influences its reactivity and the properties of the resulting diarylmethane products. Understanding the nuances of this reagent allows for its strategic deployment in the synthesis of complex molecular architectures. This document provides an in-depth exploration of the reaction mechanism, a detailed, field-proven laboratory protocol, and insights into the applications of the resulting 2,3-dimethylbenzyl-substituted arenes.
Mechanistic Considerations: The 2,3-Dimethylbenzyl Carbocation
The Friedel-Crafts alkylation proceeds through the generation of an electrophile, which then attacks the electron-rich aromatic ring.[6] In the case of this compound, the reaction is initiated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1]
The Lewis acid coordinates to the chlorine atom of the benzyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a resonance-stabilized benzylic carbocation. The two methyl groups on the aromatic ring of the electrophile, being electron-donating, provide additional stability to this carbocation intermediate.
Figure 1: General mechanism of Friedel-Crafts alkylation.
The generated 2,3-dimethylbenzyl carbocation then undergoes electrophilic attack by the aromatic substrate (e.g., benzene, toluene, anisole). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] Finally, a weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the site of substitution, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[6]
A key advantage of using a benzylic halide like this compound is that the corresponding carbocation is relatively stable and less prone to the rearrangements that can plague Friedel-Crafts alkylations with primary alkyl halides.[7]
Application in Drug Discovery: The Dexmedetomidine Intermediate
The 2,3-dimethylphenyl moiety is a critical pharmacophore in several bioactive molecules. Its most prominent application is in the synthesis of dexmedetomidine, the pharmacologically active (S)-enantiomer of medetomidine.[4][5] Dexmedetomidine is a highly selective alpha-2 adrenergic agonist used for sedation in intensive care settings and for procedural sedation.[4] The synthesis of dexmedetomidine often involves intermediates derived from 2,3-dimethylbenzene, highlighting the industrial and pharmaceutical relevance of reactions involving the 2,3-dimethylbenzyl group.[2][3][8]
Detailed Experimental Protocol: Alkylation of Benzene
This protocol details a representative Friedel-Crafts alkylation of benzene with this compound. The principles and procedures can be adapted for other aromatic substrates, such as toluene or anisole, with appropriate consideration for their relative reactivity and directing effects.
Safety Precautions:
-
This compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood and avoid any contact with moisture.
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 154.63 | 7.73 g | 0.05 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7.33 g | 0.055 | 1.1 |
| Benzene (Dry) | 78.11 | 88 mL | 1.0 | 20 |
| Dichloromethane (DCM, Dry) | 84.93 | 50 mL | - | - |
Experimental Workflow:
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, after oven-drying all glassware.
-
Catalyst Suspension: In the fume hood, carefully add anhydrous aluminum chloride (7.33 g, 0.055 mol) to the flask, followed by 50 mL of dry dichloromethane (DCM). Stir the mixture to form a suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (7.73 g, 0.05 mol) in 88 mL of dry benzene. Transfer this solution to the dropping funnel.
-
Reaction Initiation: Add the benzene solution dropwise to the stirred AlCl₃ suspension over approximately 30 minutes, maintaining the internal temperature at 0-5 °C. The reaction is exothermic, and a slow addition rate is crucial. Vigorous evolution of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-5 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting benzyl chloride.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated HCl with vigorous stirring in a large beaker. This step should be done in the fume hood due to the evolution of heat and HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, (2,3-dimethylbenzyl)benzene, can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Conclusion and Outlook
This compound serves as a valuable reagent in Friedel-Crafts alkylation, providing access to a range of 2,3-dimethylbenzyl-substituted aromatic compounds. The protocol described herein offers a reliable and scalable method for the synthesis of these valuable intermediates. The significance of these products, particularly in the synthesis of pharmaceuticals like dexmedetomidine, underscores the importance of mastering this synthetic transformation. Further exploration of this reaction with a wider range of nucleophilic aromatic and heteroaromatic substrates could yield novel molecular scaffolds with potential applications in drug discovery and materials science.
References
- 1. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 2. CN106632051A - Synthetic method of dexmedetomidine hydrochloride intermediate - Google Patents [patents.google.com]
- 3. CN106588779A - Method for synthesizing dexmedetomidine hydrochloride intermediate - Google Patents [patents.google.com]
- 4. Dexmedetomidine [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US9540331B2 - Preparation method of dexmedetomidine intermediate - Google Patents [patents.google.com]
Protocol for the synthesis of ethers using 1-(Chloromethyl)-2,3-dimethylbenzene
An Application Guide for the Synthesis of 2,3-Dimethylbenzyl Ethers via Williamson Ether Synthesis
This document provides a comprehensive protocol and technical guidance for the synthesis of ethers utilizing 1-(chloromethyl)-2,3-dimethylbenzene as a key reagent. The primary method detailed is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.[1] This guide is intended for researchers and professionals in organic synthesis and drug development, offering insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and characterization techniques.
Introduction and Underlying Principles
The synthesis of arylmethyl ethers is a fundamental transformation in organic chemistry, frequently employed in the creation of pharmaceuticals, agrochemicals, and materials. The 2,3-dimethylbenzyl moiety, introduced by this compound, can impart specific steric and electronic properties to a target molecule.
The Williamson ether synthesis is the cornerstone of this process. It is a bimolecular nucleophilic substitution (SN2) reaction where an alkoxide ion acts as the nucleophile, displacing a halide from an alkyl halide to form an ether.[2][3] The reaction is highly efficient, particularly when using primary alkyl halides, as it minimizes competing elimination reactions.[3][4]
Key Reaction: RO-Na+ (Alkoxide) + 2,3-(CH3)2C6H3CH2Cl (this compound) → ROCH2C6H3(CH3)2 (2,3-Dimethylbenzyl Ether) + NaCl
This compound is an ideal substrate for this reaction because it is a primary benzylic halide. The benzylic position enhances the reactivity of the C-Cl bond towards nucleophilic attack, while its primary nature prevents the E2 elimination side reactions that can plague reactions with secondary or tertiary halides.[4]
Reaction Mechanism: The SN2 Pathway
The Williamson ether synthesis proceeds via a concerted SN2 mechanism.[1] This involves a backside attack on the electrophilic carbon atom of the chloromethyl group by the alkoxide nucleophile. The C-O bond forms simultaneously as the C-Cl bond breaks.[3]
Caption: SN2 mechanism for the synthesis of 2,3-dimethylbenzyl ethers.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of a 2,3-dimethylbenzyl ether from a generic alcohol. Reagent quantities should be calculated based on the specific alcohol used.
Materials and Reagents
| Reagent/Material | Purpose | Typical Molar Eq. |
| Alcohol (R-OH) | Ether Precursor | 1.0 |
| Sodium Hydride (NaH), 60% dispersion in oil | Base | 1.1 - 1.2 |
| Anhydrous Tetrahydrofuran (THF) or DMF | Solvent | - |
| This compound | Electrophile | 1.0 - 1.1 |
| Saturated Ammonium Chloride (NH4Cl) solution | Quenching Agent | - |
| Diethyl Ether or Ethyl Acetate | Extraction Solvent | - |
| Anhydrous Magnesium Sulfate (MgSO4) | Drying Agent | - |
| Argon or Nitrogen Gas | Inert Atmosphere | - |
| Standard Glassware (Round-bottom flask, etc.) | Reaction Vessel | - |
| Magnetic Stirrer & Stir Bar | Agitation | - |
| Septa and Needles | Reagent Transfer | - |
Step-by-Step Synthesis Workflow
The synthesis involves two main stages: the formation of the alkoxide, followed by the SN2 reaction with the benzyl chloride.
Caption: Experimental workflow for 2,3-dimethylbenzyl ether synthesis.
Procedure:
-
Alkoxide Formation:
-
Under an inert atmosphere (Argon or Nitrogen), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the alcohol in anhydrous THF (or DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
-
SN2 Reaction:
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
Slowly add this compound (1.05 eq.) to the reaction mixture via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution dropwise to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent like diethyl ether or ethyl acetate.
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude ether using flash column chromatography on silica gel.
-
Product Characterization
The identity and purity of the synthesized 2,3-dimethylbenzyl ether should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR should show a characteristic singlet for the benzylic protons (Ar-CH 2-O-) typically around δ 4.5-5.0 ppm, along with signals for the aromatic protons, the two methyl groups on the aromatic ring, and the protons from the "R" group of the parent alcohol. 13C NMR will confirm the presence of all unique carbon atoms.
-
Infrared (IR) Spectroscopy: Look for the characteristic C-O-C ether stretch, typically in the 1050-1150 cm-1 region.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety and Handling Precautions
Strict adherence to safety protocols is essential when handling the reagents involved in this synthesis.
-
This compound: This compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5] It should be handled exclusively in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from any moisture.
-
Solvents: Anhydrous THF and DMF are flammable and should be handled with care. DMF is a potential reproductive toxin.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Waste is typically classified as hazardous.[6]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete alkoxide formation (wet alcohol/solvent); Inactive NaH. | Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh, properly stored NaH. |
| This compound has degraded. | Use fresh or properly stored reagent. Check purity by NMR before use. | |
| Presence of Unreacted Alcohol | Insufficient NaH or this compound; Short reaction time. | Use a slight excess (1.1-1.2 eq.) of NaH. Increase the amount of the benzyl chloride. Increase reaction time.[1] |
| Formation of Elimination Product | Sterically hindered alcohol/alkoxide. | This is unlikely with a primary halide but consider an alternative synthetic route if the alcohol is very bulky.[4] |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | C9H11Cl | CID 347037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.nl [fishersci.nl]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 2,3-Dimethylbenzyl Chloride in Medicinal Chemistry
Introduction
2,3-Dimethylbenzyl chloride is a substituted aromatic chloroalkane that serves as a valuable and reactive intermediate in synthetic organic and medicinal chemistry. While less common than its unsubstituted counterpart, benzyl chloride, the presence of the two methyl groups on the aromatic ring introduces specific steric and electronic properties that can be leveraged in drug design and development. The methyl groups enhance lipophilicity, which can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, they can provide steric hindrance that may influence binding to a biological target or alter metabolic pathways, potentially leading to improved efficacy or a more desirable pharmacokinetic profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2,3-dimethylbenzyl chloride as a synthetic building block. We will explore its application in the synthesis of a key pharmaceutical intermediate, its use as a general alkylating agent for bioactive scaffolds, and its potential as a protecting group. The protocols provided are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid in their adaptation and optimization.
Core Application: A Synthetic Pathway to a Dexmedetomidine Precursor
Dexmedetomidine is a highly selective α2-adrenergic agonist used as a sedative and analgesic in intensive care settings and for procedural sedation. The core of dexmedetomidine is a 4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole structure. While several synthetic routes to dexmedetomidine exist, many rely on precursors containing the 2,3-dimethylphenyl moiety.[1][2][3] 2,3-Dimethylbenzaldehyde is a known key intermediate in some of these syntheses.[3]
Here, we present a two-step synthetic protocol demonstrating how 2,3-dimethylbenzyl chloride can be utilized as a starting material to generate this crucial aldehyde intermediate.
Protocol 1: Oxidation of 2,3-Dimethylbenzyl Chloride to 2,3-Dimethylbenzaldehyde
This protocol is adapted from a general method for the oxidation of benzyl halides to their corresponding aldehydes using sodium nitrate.[4] This conversion is a critical first step in leveraging 2,3-dimethylbenzyl chloride for the synthesis of more complex pharmaceutical targets.
Materials:
-
2,3-Dimethylbenzyl chloride
-
Sodium nitrate (NaNO₃)
-
Polyethylene glycol 600 (PEG-600)
-
Acetic acid (AcOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, combine 2,3-dimethylbenzyl chloride (15.5 g, 0.1 mol), PEG-600 (0.73 g, 1.2 mmol), and acetic acid (10 mL).
-
Begin stirring the mixture.
-
Prepare a solution of sodium nitrate (9.35 g, 0.11 mol) in deionized water (10 mL).
-
Heat the mixture in the round-bottom flask to reflux.
-
Once refluxing, add the sodium nitrate solution dropwise over 10-15 minutes.
-
Continue to heat the reaction at reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the organic product with dichloromethane (3 x 30 mL).
-
Combine the organic phases and wash sequentially with 10% sodium bicarbonate solution (3 x 20 mL) and deionized water (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2,3-dimethylbenzaldehyde can be purified by vacuum distillation to yield the desired product.
Diagram of the Synthetic Pathway to a Dexmedetomidine Precursor:
Caption: Synthetic pathway from 2,3-dimethylbenzyl chloride to Dexmedetomidine.
General Application: N-Alkylation of Bioactive Amines
The introduction of a benzyl group to a nitrogen atom in a bioactive molecule is a common strategy in medicinal chemistry to modulate its pharmacological properties. The 2,3-dimethylbenzyl group can increase lipophilicity and introduce steric bulk, which may enhance binding to a target receptor or enzyme, or alter the molecule's metabolic fate. 2,3-Dimethylbenzyl chloride is an effective reagent for this transformation.
Protocol 2: General Procedure for N-(2,3-Dimethylbenzyl)ation of a Primary or Secondary Amine
This protocol provides a general method for the N-alkylation of amines, a foundational reaction in the synthesis of many pharmaceutical compounds.[5][6]
Materials:
-
Bioactive amine (primary or secondary)
-
2,3-Dimethylbenzyl chloride
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser (optional)
Procedure:
-
To a round-bottom flask, add the bioactive amine (1.0 eq) and the chosen solvent (acetonitrile or DMF, to a concentration of ~0.1-0.5 M).
-
Add the base. Use potassium carbonate (2.0-3.0 eq) for primary amines or secondary amines that are not sterically hindered. For more hindered amines or sensitive substrates, DIPEA (1.5-2.0 eq) may be preferred.
-
Add 2,3-dimethylbenzyl chloride (1.1-1.2 eq) to the stirred suspension/solution.
-
Heat the reaction mixture to 50-80 °C. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If potassium carbonate was used, filter off the solid. If DIPEA was used, proceed to the next step.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-(2,3-dimethylbenzyl) derivative.
Table of Hypothetical N-Alkylation Products:
| Bioactive Amine | Product | Potential Therapeutic Area |
| 4-Aminophenol | N-(2,3-Dimethylbenzyl)-4-aminophenol | Analgesic/Anti-inflammatory |
| Piperazine | 1-(2,3-Dimethylbenzyl)piperazine | Anthelmintic/Antipsychotic |
| Gabapentin | N-(2,3-Dimethylbenzyl)gabapentin | Anticonvulsant/Neuropathic Pain |
Diagram of N-Alkylation Workflow:
Caption: General workflow for N-alkylation using 2,3-dimethylbenzyl chloride.
General Application: O-Alkylation of Bioactive Phenols and Alcohols
Similar to N-alkylation, the O-alkylation of phenols and alcohols to form ethers is a crucial transformation in medicinal chemistry. The resulting benzyl ethers can serve as protected intermediates or as final products with modified biological activity. The 2,3-dimethylbenzyl group can enhance metabolic stability by hindering enzymatic O-dealkylation.
Protocol 3: General Procedure for O-(2,3-Dimethylbenzyl)ation of a Phenol or Alcohol
This protocol is based on the Williamson ether synthesis, a classic and reliable method for preparing ethers.[7]
Materials:
-
Bioactive phenol or alcohol
-
2,3-Dimethylbenzyl chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous DMF or THF
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
For Alcohols (using NaH): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. (Caution: Hydrogen gas is evolved).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
For Phenols (using K₂CO₃): To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (2.0-3.0 eq), and DMF.
-
Stir the mixture at room temperature.
-
To the alkoxide/phenoxide solution, add 2,3-dimethylbenzyl chloride (1.1-1.2 eq) dropwise.
-
The reaction can be stirred at room temperature or gently heated (e.g., to 60 °C) to drive it to completion. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (if NaH was used) or water (if K₂CO₃ was used).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired O-(2,3-dimethylbenzyl) ether.
Table of Hypothetical O-Alkylation Products:
| Bioactive Phenol/Alcohol | Product | Potential Therapeutic Area |
| Paracetamol | O-(2,3-Dimethylbenzyl)paracetamol | Analgesic |
| Estradiol | 3-O-(2,3-Dimethylbenzyl)estradiol | Hormone Therapy |
| Serotonin | O-(2,3-Dimethylbenzyl)serotonin | Antidepressant |
Diagram of O-Alkylation Workflow:
Caption: General workflow for O-alkylation using 2,3-dimethylbenzyl chloride.
References
- 1. CN106588777A - Industrial preparation method of dexmedetomidine hydrochloride - Google Patents [patents.google.com]
- 2. Preparation method of dexmedetomidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. rjpn.org [rjpn.org]
- 5. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 6. irphouse.com [irphouse.com]
- 7. ias.ac.in [ias.ac.in]
Application Notes and Protocols: 1-(Chloromethyl)-2,3-dimethylbenzene as a Versatile Building Block for Agrochemicals
Introduction: The Strategic Importance of the 2,3-Dimethylbenzyl Moiety in Agrochemical Design
In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical scaffolds are paramount to the discovery of novel, effective, and safe crop protection agents. 1-(Chloromethyl)-2,3-dimethylbenzene, also known as 2,3-dimethylbenzyl chloride, has emerged as a key building block in the synthesis of a range of agrochemicals. The strategic incorporation of the 2,3-dimethylphenyl moiety can significantly influence the biological activity, selectivity, and metabolic stability of the final active ingredient. This is attributed to the specific steric and electronic properties conferred by the ortho- and meta-methyl groups on the benzene ring, which can enhance binding to target enzymes or receptors while potentially hindering metabolic degradation.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in agrochemical synthesis. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation fungicides, herbicides, and insecticides. The protocols and insights provided herein are grounded in established chemical principles and aim to empower researchers to leverage the full potential of this valuable synthetic intermediate.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety hazards associated with this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Synonyms | 2,3-Dimethylbenzyl chloride | --INVALID-LINK--[1] |
| CAS Number | 13651-55-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₁₁Cl | --INVALID-LINK--[1] |
| Molecular Weight | 154.63 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~ 215-217 °C (decomposes) | - |
| Melting Point | Not available | - |
| Density | ~ 1.05 g/cm³ | - |
Safety and Handling Precautions:
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[1]
-
GHS Hazard Statements: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), May cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat are mandatory.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Synthesis of this compound: The Chloromethylation Reaction
The primary method for the synthesis of this compound is the chloromethylation of 2,3-dimethylbenzene (o-xylene). This reaction introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring and is a classic example of an electrophilic aromatic substitution.
Reaction Workflow: Chloromethylation of 2,3-Dimethylbenzene
Caption: Workflow for the synthesis of this compound.
Detailed Protocol for Chloromethylation
Disclaimer: This protocol is intended for experienced synthetic chemists. All operations should be performed in a certified chemical fume hood with appropriate PPE.
Materials:
-
2,3-Dimethylbenzene (o-xylene)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂) (or another suitable Lewis acid)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a dropping funnel, add 2,3-dimethylbenzene (1.0 eq) and anhydrous zinc chloride (0.1-0.2 eq).
-
Reagent Addition: In a separate beaker, carefully prepare a slurry of paraformaldehyde (1.2 eq) in concentrated hydrochloric acid (2.0-3.0 eq).
-
Reaction: Gently heat the flask containing 2,3-dimethylbenzene and zinc chloride to 60-70 °C with vigorous stirring. Slowly add the paraformaldehyde/HCl slurry via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the desired temperature.
-
Monitoring: After the addition is complete, continue stirring at 60-70 °C for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the organic layer).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.
Application in Agrochemical Synthesis: Nucleophilic Substitution Reactions
The chloromethyl group of this compound is highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of various functional groups containing oxygen, nitrogen, or sulfur, which are prevalent in many agrochemical classes. The reaction generally proceeds via an Sₙ2 mechanism, although Sₙ1 pathways can be favored under certain conditions.
General Reaction Scheme: Nucleophilic Substitution
Caption: General nucleophilic substitution on this compound.
Exemplary Protocol: Synthesis of a Fungicidal Quaternary Ammonium Salt Analogue
Quaternary ammonium compounds containing a benzyl group are known to possess antimicrobial and fungicidal properties. The following protocol details the synthesis of a representative quaternary ammonium salt, N-(2,3-dimethylbenzyl)-N,N-dimethyl-N-dodecylammonium chloride, which is analogous to known biocidal agents.
Materials:
-
This compound
-
N,N-Dimethyldodecylamine
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetonitrile.
-
Reagent Addition: To the stirred solution, add N,N-dimethyldodecylamine (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Product Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly add diethyl ether to the solution with stirring to induce precipitation of the quaternary ammonium salt.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) to yield the pure N-(2,3-dimethylbenzyl)-N,N-dimethyl-N-dodecylammonium chloride as a white solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Structure-Activity Relationships (SAR): The Role of the 2,3-Dimethylphenyl Moiety
The substitution pattern on the phenyl ring of a benzyl-containing agrochemical can have a profound impact on its biological activity. The 2,3-dimethyl substitution in particular can offer several advantages:
-
Steric Hindrance: The methyl groups can provide steric bulk that may enhance the binding affinity of the molecule to its target site through favorable van der Waals interactions or by inducing a more bioactive conformation.
-
Metabolic Stability: The methyl groups can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the in-vivo half-life of the compound and prolonging its efficacy.
-
Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants or the cell membranes of target organisms.
The following table provides a conceptual framework for how modifications to the 2,3-dimethylbenzyl moiety might influence fungicidal activity in a hypothetical series of quaternary ammonium salts.
| R Group on Benzyl Moiety | Relative Lipophilicity (logP) | Predicted Fungicidal Activity | Rationale |
| H | Lower | Baseline | Unsubstituted benzyl group. |
| 2-Methyl | Increased | Moderate Increase | Increased lipophilicity and some steric influence. |
| 4-Methyl | Increased | Moderate Increase | Increased lipophilicity, less steric hindrance at the ortho position. |
| 2,3-Dimethyl | Higher | Potentially High | Optimal balance of lipophilicity and steric hindrance for enhanced binding and metabolic stability. |
| 2,5-Dimethyl | Higher | Potentially High | Similar to 2,3-dimethyl, but with a different steric profile. |
| 2,4,6-Trimethyl | Highest | Variable | Increased lipophilicity but may introduce excessive steric bulk, potentially hindering binding. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its reactive chloromethyl group allows for the straightforward introduction of a wide range of functional groups via nucleophilic substitution, while the 2,3-dimethylphenyl moiety can impart favorable properties that enhance biological activity and metabolic stability. The protocols and insights provided in this guide are intended to facilitate the exploration of this important chemical intermediate in the ongoing quest for more effective and sustainable crop protection solutions.
References
The 2,3-Dimethylbenzyl Group: A Strategic Asset in Protecting Group Chemistry
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Multistep Synthesis
In the intricate world of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and natural products, the strategic use of protecting groups is a cornerstone of success.[1] These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of specific sites within a molecule.[1] Among the various protecting groups available, benzyl-type protecting groups are widely employed for their general stability and versatile cleavage methods.[2] This guide provides a comprehensive overview of the 2,3-dimethylbenzyl (DMB) protecting group, introduced using 1-(chloromethyl)-2,3-dimethylbenzene, a less common but strategically valuable variant of the benzyl protecting group family. We will delve into its unique properties, applications, and detailed protocols for its use in protecting alcohols and amines.
The selection of a protecting group is a critical decision in synthetic planning, governed by factors such as stability to various reaction conditions, ease of introduction and removal, and orthogonality with other protecting groups present in the molecule.[3] While the standard benzyl (Bn) group is robust and the p-methoxybenzyl (PMB) group offers milder deprotection options, the 2,3-dimethylbenzyl group presents a nuanced alternative with its own distinct advantages. The two methyl groups on the aromatic ring electronically influence the benzyl group's reactivity, offering a different profile of stability and cleavage kinetics compared to its more common relatives.
The 2,3-Dimethylbenzyl (DMB) Protecting Group: A Unique Profile
The 2,3-dimethylbenzyl group belongs to the family of substituted benzyl protecting groups. The presence of two electron-donating methyl groups at the ortho and meta positions of the benzyl ring subtly modulates its electronic properties. This substitution pattern leads to a reactivity profile that can be strategically exploited in complex syntheses.
Key Characteristics:
-
Stability: The DMB group exhibits stability comparable to the standard benzyl group under a wide range of conditions, including acidic and basic media, and in the presence of many oxidizing and reducing agents.
-
Introduction: It is typically introduced under standard Williamson ether synthesis conditions for alcohols or by nucleophilic substitution for amines, using this compound as the alkylating agent.[2]
-
Cleavage: Like other benzyl-type ethers, the DMB group can be removed by catalytic hydrogenolysis.[4] However, a key advantage lies in its susceptibility to oxidative cleavage under conditions that may leave other protecting groups intact. The electron-donating methyl groups are thought to facilitate this oxidative deprotection.[5]
Strategic Applications and Orthogonality
The true value of the 2,3-dimethylbenzyl group lies in its potential for orthogonal protection strategies, particularly in the synthesis of complex molecules like oligosaccharides and peptides where multiple hydroxyl or amino groups need to be differentiated.[6] Orthogonal protecting groups can be removed selectively in any order without affecting other protecting groups in the molecule.[3]
The DMB group can be cleaved under specific oxidative conditions, such as with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), potentially offering selectivity over other protecting groups that are sensitive to different cleavage reagents.[7] For instance, in a molecule containing both a DMB ether and a silyl ether, the DMB group could be removed oxidatively while the silyl ether remains, or the silyl ether could be cleaved with a fluoride source, leaving the DMB group intact. This orthogonality allows for a greater degree of flexibility in the synthetic design.
Experimental Protocols
PART 1: Protection of Alcohols with this compound
This protocol describes the general procedure for the protection of a primary alcohol as its 2,3-dimethylbenzyl ether.
Reaction Scheme:
Caption: Protection of an alcohol with this compound.
Materials:
-
Alcohol substrate
-
This compound (DMB-Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 equiv).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between EtOAc and water.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3-dimethylbenzyl ether.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is used to deprotonate the alcohol, forming the corresponding alkoxide, which is a potent nucleophile for the subsequent substitution reaction.[2]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as sodium hydride reacts violently with water.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of sodium hydride with atmospheric moisture and oxygen.
-
Temperature Control: The initial deprotonation and the addition of the alkylating agent are performed at 0 °C to control the reaction rate and minimize potential side reactions.
PART 2: Deprotection of 2,3-Dimethylbenzyl Ethers via Oxidative Cleavage
This protocol outlines a general procedure for the deprotection of a 2,3-dimethylbenzyl ether using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Reaction Scheme:
Caption: Oxidative deprotection of a 2,3-dimethylbenzyl ether using DDQ.
Materials:
-
2,3-Dimethylbenzyl ether substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2,3-dimethylbenzyl ether (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically 18:1 to 10:1 v/v).
-
To the stirred solution at room temperature, add DDQ (1.2-1.5 equiv) portion-wise. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine to remove the hydroquinone byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Causality Behind Experimental Choices:
-
DDQ: DDQ is a strong oxidizing agent that can selectively cleave electron-rich benzyl ethers. The electron-donating methyl groups on the DMB ring facilitate the formation of a charge-transfer complex with DDQ, leading to oxidative cleavage.[8]
-
Solvent System: The presence of water is crucial for the hydrolysis of the intermediate formed after the initial oxidation step, which liberates the free alcohol.[9]
-
Basic Wash: The reduced form of DDQ (DDQH₂) is acidic and is removed by washing with a basic solution like sodium bicarbonate.
PART 3: Protection of Amines with this compound
This protocol describes the general procedure for the protection of a primary amine as its N-(2,3-dimethylbenzyl) derivative.
Reaction Scheme:
Caption: Protection of an amine with this compound.
Materials:
-
Amine substrate
-
This compound (DMB-Cl)
-
A suitable non-nucleophilic base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
A suitable aprotic solvent (e.g., dichloromethane (CH₂Cl₂) or acetonitrile (MeCN))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine substrate (1.0 equiv) and the base (1.5-2.0 equiv) in the chosen solvent.
-
To the stirred solution at room temperature, add this compound (1.1 equiv) dropwise.
-
Stir the reaction at room temperature overnight or until completion as indicated by TLC.
-
Quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Extract the mixture with an appropriate organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-(2,3-dimethylbenzyl)amine.
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.
-
Solvent: An aprotic solvent is used to avoid any unwanted reactions with the alkylating agent.
PART 4: Deprotection of N-(2,3-Dimethylbenzyl)amines
The deprotection of N-benzyl amines can be more challenging than their ether counterparts. Catalytic hydrogenolysis is a common method.
Reaction Scheme:
Caption: Deprotection of an N-(2,3-dimethylbenzyl)amine via hydrogenolysis.
Materials:
-
N-(2,3-Dimethylbenzyl)amine substrate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
A suitable solvent (e.g., methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc))
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-(2,3-dimethylbenzyl)amine (1.0 equiv) in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol %).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which can be further purified if necessary.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a heterogeneous catalyst that facilitates the cleavage of the C-N bond by hydrogen.
-
Hydrogen Gas: The source of hydrogen for the reductive cleavage.
-
Celite® Filtration: Used to safely and effectively remove the solid palladium catalyst from the reaction mixture.
Data Summary and Comparison
The choice of a benzyl-type protecting group often depends on the desired deprotection conditions. The following table provides a qualitative comparison of the 2,3-dimethylbenzyl group with the standard benzyl and p-methoxybenzyl groups.
| Protecting Group | Structure | Relative Lability to Oxidative Cleavage (DDQ) | Relative Lability to Acidic Cleavage |
| Benzyl (Bn) | Ph-CH₂- | Low | Low |
| p-Methoxybenzyl (PMB) | 4-MeO-Ph-CH₂- | High | Moderate |
| 2,3-Dimethylbenzyl (DMB) | 2,3-Me₂-Ph-CH₂- | Moderate to High | Moderate |
Note: The relative lability is a generalization and can be substrate-dependent. The electron-donating methyl groups in the DMB group are expected to increase its lability towards oxidative cleavage compared to the unsubstituted benzyl group.
Troubleshooting and Key Considerations
-
Incomplete Protection/Deprotection: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the reagent. For protection reactions, ensure that the starting materials are pure and the reaction is performed under strictly anhydrous conditions.
-
Side Reactions: During deprotection with DDQ, over-oxidation of other sensitive functional groups can occur. Careful monitoring of the reaction is crucial. For hydrogenolysis, other reducible functional groups (e.g., alkenes, alkynes, nitro groups) will also be reduced.
-
Purification Challenges: The byproducts of both protection and deprotection reactions (e.g., mineral oil from NaH, DDQH₂, 2,3-dimethyltoluene) must be efficiently removed during workup and purification.
Conclusion
The 2,3-dimethylbenzyl protecting group, introduced via this compound, offers a valuable strategic option for chemists engaged in complex molecule synthesis. Its unique electronic properties provide a reactivity profile that can be exploited for selective protection and deprotection, particularly in the context of orthogonal strategies. By understanding the principles behind its application and following robust experimental protocols, researchers can effectively incorporate the DMB group into their synthetic repertoire to navigate the challenges of modern organic synthesis.
References
- 1. WO2007128463A1 - Process for the deprotection of protected amines - Google Patents [patents.google.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
Application Note & Protocol Guide: A Senior Application Scientist's Handbook for the Scale-Up Synthesis of Derivatives from 2,3-Dimethylbenzyl Chloride
Abstract
This guide provides a comprehensive framework for the strategic scale-up of synthetic routes originating from 2,3-dimethylbenzyl chloride, a pivotal intermediate in the synthesis of high-value chemical entities. Addressed to researchers, process chemists, and drug development professionals, this document moves beyond rudimentary protocols to elucidate the underlying chemical principles and process engineering considerations essential for transitioning from laboratory-scale discovery to pilot-plant and manufacturing-scale production. We will explore three primary synthetic pathways—Nucleophilic Substitution, Friedel-Crafts Alkylation, and Grignard Reactions—offering detailed protocols, process optimization strategies, and robust safety and analytical methodologies. The causality behind experimental choices is emphasized to empower scientists with the foresight needed to anticipate and mitigate challenges inherent in chemical scale-up.
Foundational Principles: Understanding 2,3-Dimethylbenzyl Chloride
2,3-Dimethylbenzyl chloride is a substituted aromatic halide whose reactivity is dominated by the benzylic carbon-chlorine bond. The benzyl group's ability to stabilize a carbocation intermediate through resonance makes it susceptible to both SN1 and SN2 nucleophilic substitution pathways.[1] This reactivity profile, combined with the steric and electronic influence of the two methyl groups, makes it a versatile building block for introducing the 2,3-dimethylbenzyl moiety into a target molecule.
Safety & Handling at Scale
2,3-Dimethylbenzyl chloride and its derivatives are corrosive, lachrymatory (tear-inducing), and possess a strong stench.[2] Safe handling is paramount and non-negotiable, especially during large-scale operations.
Core Safety Mandates:
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a closed system with appropriate exhaust ventilation for pilot-scale work.[3][4]
-
Personal Protective Equipment (PPE): A baseline of Goggles (EN 166), chemical-resistant gloves (Viton® or equivalent), and flame-retardant lab coats is mandatory.[2] For large-scale transfers, a full-face respirator with an organic vapor cartridge is recommended.
-
Material Incompatibility: Avoid contact with strong oxidizing agents and strong acids/bases.[5] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[2][5]
-
Emergency Preparedness: Emergency showers, eyewash stations, and appropriate fire extinguishers (dry chemical, CO2, or alcohol-resistant foam) must be readily accessible.[4] In case of skin contact, immediately wash the affected area with soap and plenty of water.[3]
Strategic Synthesis Pathways & Scale-Up Causality
The choice of synthetic route depends on the desired derivative. Below, we dissect the three most common pathways, focusing on the critical parameters for successful scale-up.
Pathway 1: Nucleophilic Substitution
This is the most direct method for introducing heteroatom functionalities (e.g., ethers, esters, amines, thiols). The reaction proceeds via replacement of the chloride, a good leaving group, by a nucleophile.[6]
Mechanism & Control: The reaction can proceed via an SN1 (carbocation intermediate) or SN2 (concerted) mechanism. Benzylic halides are unique in that they can readily undergo both.[1]
-
SN2 Favored by: Aprotic polar solvents (e.g., Acetone, DMF, DMSO), high concentration of a strong nucleophile. This pathway is generally preferred for scale-up as it offers better stereochemical control (if applicable) and avoids carbocation rearrangements.
-
SN1 Favored by: Protic polar solvents (e.g., ethanol, water) and weaker nucleophiles. The stability of the benzylic carbocation facilitates this route.
Scale-Up Causality:
-
Heat Management: Nucleophilic substitutions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Therefore, controlled addition of the limiting reagent via a dosing pump is critical to maintain the target temperature.
-
Solvent Choice: While DMF is an excellent solvent, its high boiling point and potential for decomposition can complicate product isolation. Consider alternatives like acetonitrile or MTBE for easier removal post-reaction.
-
Phase Transfer Catalysis (PTC): When dealing with a nucleophile that has poor solubility in the organic phase (e.g., NaOH, KCN), PTC is an invaluable tool for scale-up. Catalysts like tetrabutylammonium bromide (TBAB) facilitate the transport of the nucleophile into the organic phase, dramatically increasing reaction rates and allowing for milder conditions.
Protocol 2.1.1: Scale-Up Synthesis of 2,3-Dimethylbenzyl Ethyl Ether
This protocol details a robust SN2 reaction for producing an ether derivative, a common structural motif.
Reaction Scheme:
Materials & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
|---|---|---|---|---|
| 2,3-Dimethylbenzyl Chloride | 154.63 | 5.00 | 32.34 | 1.0 |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 11.45 | 35.57 | 1.1 |
| Toluene | - | 25 L | - | - |
| Deionized Water | - | 20 L | - | - |
| Brine (Saturated NaCl) | - | 10 L | - | - |
Step-by-Step Protocol:
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 2,3-dimethylbenzyl chloride (5.00 kg) and toluene (25 L).
-
Inerting: Purge the reactor with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Reagent Addition: Begin stirring and slowly add the sodium ethoxide solution (11.45 kg) over 2-3 hours using a dosing pump. Causality: Slow addition is crucial to control the exotherm. Monitor the internal temperature and maintain it below 40°C using a cooling jacket.
-
Reaction Monitoring: After the addition is complete, heat the mixture to 50°C and hold for 4 hours. Monitor the reaction progress by GC analysis of aliquots (quenched with water). The reaction is complete when <1% of the starting benzyl chloride remains.
-
Work-up - Quench: Cool the reactor to 20°C. Slowly and carefully add deionized water (20 L) to quench the reaction and dissolve the sodium chloride byproduct.
-
Work-up - Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Work-up - Wash: Wash the organic layer with brine (10 L) to remove residual ethanol and water. Separate the layers.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the final product. Causality: Vacuum distillation is necessary for high-boiling liquids to prevent thermal decomposition.[7]
Pathway 2: Friedel-Crafts Alkylation
In this pathway, 2,3-dimethylbenzyl chloride acts as the electrophile to alkylate an aromatic substrate (e.g., benzene, toluene). This reaction forms a new carbon-carbon bond and requires a Lewis acid catalyst.[8]
Mechanism & Control: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the chlorine atom, making the benzylic carbon highly electrophilic and susceptible to attack by an electron-rich aromatic ring.
Scale-Up Causality:
-
Catalyst Stoichiometry: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water.[9] The catalyst is often used in stoichiometric amounts, generating significant acidic waste streams.
-
Polyalkylation: The product of the reaction (a diarylmethane derivative) is often more reactive than the starting aromatic substrate, leading to undesired polyalkylation.[8] Mitigation Strategy: Use a large excess of the aromatic substrate, which acts as both reactant and solvent, to favor the mono-alkylated product.[10] This excess is then recovered by distillation and recycled.
-
Isomer Control: The position of alkylation on the aromatic substrate is governed by existing substituents. This needs to be considered for regioselectivity.
-
Greener Alternatives: For scale-up, consider solid acid catalysts or zeolites. These can often be filtered off and reused, simplifying work-up and reducing waste.
Pathway 3: Grignard Reaction
This pathway involves converting the benzyl chloride into a highly nucleophilic organometallic species, 2,3-dimethylbenzylmagnesium chloride. This Grignard reagent can then react with a wide range of electrophiles (aldehydes, ketones, CO₂, esters) to form new C-C bonds.[11]
Mechanism & Control: The reaction involves the insertion of magnesium metal into the C-Cl bond. This is a radical process that occurs on the surface of the magnesium.[12]
Scale-Up Causality:
-
Initiation: Grignard reactions can have a significant induction period, followed by a highly vigorous exotherm. Initiation is key. On a large scale, a small amount of a previous batch or an initiator like iodine or 1,2-dibromoethane is often used.[12]
-
Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with unreacted benzyl chloride to form 1,2-bis(2,3-dimethylphenyl)ethane.[13] Mitigation Strategy: This is minimized by slow addition of the benzyl chloride to a suspension of magnesium turnings, keeping the concentration of the halide low at all times. Continuous flow reactors can significantly improve selectivity by minimizing contact between the formed Grignard reagent and the starting halide.[13]
-
Solvent: Anhydrous ethereal solvents (e.g., THF, 2-MeTHF) are required to stabilize the Grignard reagent. 2-Methyltetrahydrofuran (2-MeTHF) is a greener and safer alternative to THF for industrial applications due to its higher boiling point and lower peroxide-forming tendency.[13]
Process Flow & Analytical Control
A successful scale-up campaign relies on a robust process with well-defined analytical checkpoints.
Analytical Methodologies
Reliable analytical methods are the cornerstone of process control and quality assurance.
-
In-Process Control (IPC):
-
Gas Chromatography (GC-FID): Ideal for monitoring the disappearance of the volatile 2,3-dimethylbenzyl chloride and the appearance of the product, especially for thermally stable compounds.
-
High-Performance Liquid Chromatography (HPLC-UV): The preferred method for less volatile or thermally sensitive compounds. A reverse-phase C18 column with a water/acetonitrile mobile phase is a common starting point. The aromatic nature of these compounds provides strong UV absorbance around 260 nm.[14] Analysis of impurities in the starting material is also crucial.[15][16]
-
-
Final Product Qualification:
-
Purity: Determined by HPLC or GC (area % normalization).
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[17]
-
Residual Solvents: Analyzed by Headspace GC.
-
Conclusion
The successful scale-up of syntheses from 2,3-dimethylbenzyl chloride is a multidisciplinary endeavor, blending rigorous organic chemistry with principles of chemical engineering. It demands a proactive approach to safety, a deep understanding of reaction kinetics and thermodynamics, and the implementation of stringent analytical controls. By focusing on the causality behind each operational step—from controlled reagent addition to minimize exotherms to the strategic use of excess substrate to prevent polyalkylation—researchers and process chemists can effectively navigate the complexities of taking a reaction from the bench to the plant, ensuring a process that is not only high-yielding but also safe, robust, and reproducible.
References
- 1. asccollegekolhar.in [asccollegekolhar.in]
- 2. fishersci.be [fishersci.be]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 9. beyondbenign.org [beyondbenign.org]
- 10. Sciencemadness Discussion Board - Friedel-Crafts Alkylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN109406698B - Method for measuring content of single-chain substituted dimethyl benzyl ammonium chloride by HPLC - Google Patents [patents.google.com]
- 15. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Troubleshooting & Optimization
Preventing polychlorination in the synthesis of 1-(Chloromethyl)-2,3-dimethylbenzene
Welcome to the technical support resource for the synthesis of 1-(chloromethyl)-2,3-dimethylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on preventing undesirable polychlorination. Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis. Each entry details the problem, its probable cause rooted in reaction kinetics and mechanisms, and a series of actionable solutions.
Issue 1: My reaction yields a significant amount of dichlorinated product, primarily 1,4-bis(chloromethyl)-2,3-dimethylbenzene. How can I improve selectivity for the desired monochlorinated product?
Probable Cause: This is the most common challenge in this synthesis. The initial product, this compound, is an activated aromatic ring, making it susceptible to a second electrophilic attack. The formation of byproducts is often a result of the monochlorinated product being more reactive than the starting xylene, leading to a consecutive reaction that forms dichlorinated and other polychlorinated derivatives.[1][2]
Actionable Solutions:
-
Control Stoichiometry: The most effective initial strategy is to use a molar excess of the substrate, 2,3-dimethylbenzene, relative to the chloromethylating agent. This increases the statistical probability that the electrophile will react with the starting material rather than the already-substituted product. A starting ratio of 2:1 to 5:1 (xylene:formaldehyde) is recommended.
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity. The activation energy for the second chloromethylation is often lower than the first, meaning it proceeds relatively faster at higher temperatures.
-
Recommendation: Begin the reaction at a lower temperature (e.g., 40-50°C) and monitor the progress closely. If the reaction is too slow, a modest increase to 60°C can be considered. High temperatures (e.g., >80°C) should be avoided as they favor polychlorination and the formation of diarylmethane byproducts.[3]
-
-
Limit Reaction Time: Extended reaction times, even at optimal temperatures, will inevitably lead to an increase in polychlorinated byproducts.
-
Workflow: Monitor the reaction's progress using an appropriate analytical technique like Gas Chromatography (GC). Quench the reaction as soon as the consumption of the starting material plateaus or when the concentration of the desired monochlorinated product reaches its maximum.
-
-
Reagent Addition Strategy: Instead of adding the chloromethylating agent all at once, a slow, dropwise addition can maintain a low instantaneous concentration of the electrophile, thereby favoring the initial reaction with the more abundant 2,3-dimethylbenzene.
Issue 2: I am observing the formation of high molecular weight impurities, likely diarylmethanes. What causes this and how can it be prevented?
Probable Cause: Diarylmethane byproducts are formed through a secondary Friedel-Crafts alkylation reaction.[4][5] The newly formed and highly reactive this compound acts as an alkylating agent, attacking another molecule of 2,3-dimethylbenzene (or itself) in the presence of the Lewis acid catalyst.
Actionable Solutions:
-
Strict Temperature Control: This side reaction is highly temperature-dependent. Maintaining a low and consistent reaction temperature (as outlined in Issue 1) is the primary method for suppression.
-
Catalyst Choice and Concentration: While a Lewis acid like zinc chloride (ZnCl₂) is necessary to activate the formaldehyde, excessive amounts can aggressively promote the secondary Friedel-Crafts alkylation.[2][4]
-
Recommendation: Use the minimum effective concentration of the catalyst. Titrate the amount of ZnCl₂ in preliminary small-scale experiments to find the optimal balance between reaction rate and byproduct formation.
-
-
Solvent and Concentration: Running the reaction in a suitable inert solvent (e.g., a halogenated solvent like dichloromethane if appropriate for the specific chloromethylation method) can help. Dilution reduces the frequency of intermolecular collisions required for the formation of diarylmethanes.
| Problem Summary & Key Solutions | Primary Cause | Recommended Action |
| Excess Polychlorination | High reactivity of the monochlorinated product. | Use molar excess of xylene; lower reaction temperature; limit reaction time. |
| Diarylmethane Formation | Secondary Friedel-Crafts alkylation side reaction. | Maintain strict low-temperature control; optimize (minimize) catalyst concentration. |
| Low Conversion/Yield | Insufficient electrophile generation or deactivation. | Ensure anhydrous conditions; check catalyst activity; consider a more reactive chloromethylating agent with caution. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the chloromethylation of 2,3-dimethylbenzene?
This reaction typically proceeds via the Blanc chloromethylation mechanism, which is a classic electrophilic aromatic substitution.[4][6] The key steps are:
-
Generation of the Electrophile: In the presence of a Lewis acid catalyst (e.g., ZnCl₂), formaldehyde and hydrogen chloride react to form a highly reactive electrophilic species. This is often represented as a hydroxymethyl cation ([CH₂OH]⁺) or a related complex.[7]
-
Electrophilic Attack: The π-electron system of the 2,3-dimethylbenzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A proton (H⁺) is lost from the ring, restoring its aromaticity.
-
Conversion to Chloride: The resulting benzyl alcohol is rapidly converted to the final benzyl chloride product under the acidic reaction conditions.[4]
Caption: Mechanism of Blanc chloromethylation on 2,3-dimethylbenzene.
Q2: How do the two methyl groups on the starting material influence the reaction's outcome?
Methyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, making it more reactive than benzene.[2] They are also ortho- and para-directing . In 2,3-dimethylbenzene, the possible positions for substitution are C4, C5, and C6. Steric hindrance from the existing methyl groups will influence the final product distribution, but the primary site of attack is generally directed by the activating nature of the alkyl groups. The increased reactivity of the ring contributes to the challenge of preventing a second substitution.
Q3: What are the most critical safety precautions to take during this synthesis?
Safety is paramount, especially given the reagents involved in chloromethylation.
-
Carcinogen Hazard: The reaction of formaldehyde and HCl can form small amounts of bis(chloromethyl) ether (BCME) , a potent human carcinogen.[4] All operations must be conducted in a certified, high-performance chemical fume hood.
-
Corrosive Reagents: Concentrated hydrogen chloride and Lewis acids like zinc chloride are corrosive and require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Ensure adequate ventilation to prevent the inhalation of volatile and toxic vapors.[8]
Q4: What analytical techniques are recommended for monitoring reaction progress and quantifying polychlorination?
A robust analytical methodology is essential for optimizing this reaction and ensuring product quality.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the preferred method. It provides excellent separation of the starting material, the desired monochlorinated product, and the various di- and tri-chlorinated isomers.[9] This allows for accurate quantification of selectivity and conversion.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The benzylic protons (-CH₂Cl) of the different chlorinated species will appear as distinct singlets in the spectrum, typically between 4.5 and 4.8 ppm. The integration of these peaks can be used to determine the relative ratio of mono- to polychlorinated products.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. iris.unive.it [iris.unive.it]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. shell.com [shell.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimization of Nucleophilic Substitution Reactions with 2,3-Dimethylbenzyl Chloride
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2,3-dimethylbenzyl chloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your nucleophilic substitution reactions, ensuring high yield and purity. The unique structure of 2,3-dimethylbenzyl chloride, a primary benzylic halide with ortho and meta methyl substituents, presents specific challenges and opportunities in reaction control that this guide will help you navigate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnosis of potential causes and actionable solutions grounded in mechanistic principles.
Question 1: My reaction is extremely slow or not proceeding to completion. What are the likely causes and how can I accelerate it?
Answer:
Slow reaction rates with 2,3-dimethylbenzyl chloride can stem from several factors related to the choice of nucleophile, solvent, and temperature, especially considering the subtle steric hindrance from the ortho-methyl group.
-
Weak Nucleophile: If you are using a weak nucleophile (e.g., water, alcohols, or other neutral species), the reaction rate will inherently be slow.[1][2][3] The rate of both SN1 and SN2 reactions is influenced by the nucleophile, although the effect is more pronounced in the SN2 pathway where the nucleophile is involved in the rate-determining step.[3] For an SN2 reaction, a stronger, negatively charged nucleophile (e.g., alkoxides, cyanide, azide) is required to efficiently attack the electrophilic carbon.[4]
-
Inappropriate Solvent: The choice of solvent is critical and can dramatically alter reaction rates by orders of magnitude.[5]
-
For SN2 Reactions: Polar aprotic solvents like DMSO, DMF, or acetonitrile are ideal.[1][5] These solvents solvate the counter-ion of the nucleophilic salt but leave the nucleophile itself relatively "bare," increasing its reactivity.[5] Using a polar protic solvent (like water or ethanol) with a strong nucleophile will slow the reaction down by solvating and stabilizing the nucleophile, thus increasing the activation energy.[5]
-
For SN1 Reactions: If you are aiming for an SN1 pathway with a weak nucleophile, a polar protic solvent is necessary to stabilize the intermediate benzylic carbocation through hydrogen bonding.[1][6]
-
-
Insufficient Temperature: Chemical reactions generally accelerate with increased temperature. If your reaction is sluggish at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate. However, be cautious, as higher temperatures can also promote side reactions like elimination, although this is less common for primary benzylic halides.
-
Steric Hindrance: While 2,3-dimethylbenzyl chloride is a primary halide, the ortho-methyl group can introduce some steric hindrance to the backside attack required for an SN2 mechanism, slowing it down compared to unsubstituted benzyl chloride.[7][8]
Troubleshooting Steps:
-
Assess Your Nucleophile: If using a weak nucleophile, consider switching to its conjugate base (e.g., use sodium methoxide instead of methanol).
-
Change Your Solvent: If you are running an SN2 reaction in a protic solvent, switch to a polar aprotic solvent like DMF or DMSO.
-
Increase Temperature: Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Consider a Catalyst: For certain nucleophiles, a phase-transfer catalyst (PTC) can be employed to shuttle the nucleophile from an aqueous or solid phase into the organic phase where the substrate resides, accelerating the reaction.
Question 2: I am observing a significant amount of an impurity that I suspect is a rearrangement or elimination product. How can I minimize this?
Answer:
While primary benzylic halides like 2,3-dimethylbenzyl chloride are less prone to elimination than secondary or tertiary halides, side reactions can occur under certain conditions.[9] Rearrangement is unlikely as it would disrupt the aromaticity of the benzene ring.
-
Cause of Elimination (E2): Elimination is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures. Your nucleophile might be acting as a base, abstracting a benzylic proton.
-
Cause of SN1-related Side Products: If your conditions favor an SN1 mechanism (polar protic solvent, weak nucleophile), the formation of a carbocation intermediate opens the possibility for the solvent itself to act as a nucleophile (solvolysis), leading to undesired byproducts.[1][10] For example, running a reaction with sodium cyanide in ethanol might yield some ethyl ether product alongside the desired nitrile.
Strategies for Minimizing Side Products:
-
Favor SN2 Conditions: To suppress both elimination and solvolysis, use conditions that strongly favor the SN2 pathway. This involves using a strong, non-bulky nucleophile in a polar aprotic solvent at the lowest temperature that allows for a reasonable reaction rate.
-
Lower the Temperature: Higher temperatures disproportionately favor elimination over substitution. Running the reaction at room temperature or even 0 °C can often minimize the elimination byproduct.
-
Choose a Less Basic Nucleophile: If possible, select a nucleophile that is less basic but still potent for substitution. For example, azide (N₃⁻) and cyanide (CN⁻) are strong nucleophiles but relatively weak bases.[9]
Question 3: My reaction works, but the yield is inconsistent. How can I improve the reproducibility of my results?
Answer:
Inconsistent yields often point to issues with reaction setup, reagent quality, or atmospheric control.
-
Reagent Quality:
-
2,3-Dimethylbenzyl Chloride: This substrate can degrade over time, especially if exposed to moisture, leading to the formation of benzyl alcohol. Ensure you are using a pure starting material.
-
Nucleophile: Hygroscopic nucleophiles (e.g., sodium hydroxide, sodium methoxide) can absorb water from the atmosphere, which can compete in the reaction or reduce the effective concentration of your primary nucleophile.
-
Solvent: Anhydrous solvents are crucial, especially for SN2 reactions with strong, basic nucleophiles. The presence of water can protonate the nucleophile, reducing its efficacy, and can also lead to hydrolysis of the starting material.
-
-
Atmospheric Control: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. This prevents oxidation of sensitive reagents and excludes atmospheric moisture.
Protocol for Improving Reproducibility:
-
Purify Starting Material: If in doubt, purify the 2,3-dimethylbenzyl chloride by distillation or column chromatography.
-
Use Fresh, Dry Reagents: Use freshly opened bottles of anhydrous solvents and dry your nucleophiles if necessary.
-
Inert Atmosphere: Assemble your glassware hot from the oven, cool under a stream of inert gas, and maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Controlled Addition: Add reagents slowly and in a controlled manner, especially if the reaction is exothermic. Use a syringe pump for precise addition of liquid reagents.
Frequently Asked Questions (FAQs)
Q1: Should I use SN1 or SN2 conditions for my substitution reaction with 2,3-dimethylbenzyl chloride?
A1: 2,3-Dimethylbenzyl chloride is a primary benzylic halide, making it an excellent candidate for both SN1 and SN2 pathways.[11][12] The choice depends on your desired outcome and the nature of your nucleophile.
-
Choose SN2 for: Strong, negatively charged nucleophiles. This pathway offers better control, avoids carbocation intermediates (and thus solvolysis), and proceeds with a predictable inversion of stereochemistry if a chiral center were present.[4][13]
-
Choose SN1 for: Weak, neutral nucleophiles (e.g., solvolysis reactions in water or alcohol).[1][3] The benzylic carbocation is stabilized by resonance with the aromatic ring, making this pathway accessible.[2][14][15] The electron-donating methyl groups further stabilize this carbocation.[16]
Q2: How do the methyl groups on the aromatic ring affect the reactivity of 2,3-dimethylbenzyl chloride?
A2: The two methyl groups have competing electronic and steric effects:
-
Electronic Effect: Methyl groups are weakly electron-donating. This property stabilizes the benzylic carbocation intermediate, which would slightly accelerate SN1 reactions compared to unsubstituted benzyl chloride.[16][17] This effect also slightly deactivates the electrophilic carbon towards SN2 attack, but this is a minor influence.
-
Steric Effect: The methyl group at the 2-position (ortho) creates some steric hindrance around the reaction center.[7][8] This hindrance impedes the backside attack of the nucleophile in an SN2 reaction, potentially slowing the rate compared to an unhindered primary benzylic halide.[8] This steric effect is the more dominant factor in SN2 reactions.
Q3: What is the best leaving group for this type of substrate?
A3: The chloride ion is a good leaving group.[18][19] In general, for halide leaving groups, the reactivity order is I > Br > Cl > F.[18] Iodide and bromide are better leaving groups because they are weaker bases.[18] While chloride is sufficient for most reactions, if you are experiencing very slow reaction rates, converting the chloride to the corresponding iodide in situ (Finkelstein reaction) or using 2,3-dimethylbenzyl bromide/iodide as the starting material would accelerate the substitution.
Data Summary and Visualizations
Table 1: Influence of Reaction Parameters on Pathway and Rate
| Parameter | Favors SN1 | Favors SN2 | Impact on 2,3-Dimethylbenzyl Chloride Reaction |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Primary benzylic halide, can proceed via both paths.[20] |
| Nucleophile | Weak (H₂O, ROH) | Strong (⁻CN, ⁻OR, N₃⁻) | Strong nucleophiles will drive the SN2 pathway.[1][20] |
| Solvent | Polar Protic (Methanol, Water) | Polar Aprotic (DMSO, DMF) | Solvent choice is a key control element for this substrate.[1][6] |
| Leaving Group | Good (I⁻, Br⁻, Cl⁻, OTs⁻) | Good (I⁻, Br⁻, Cl⁻, OTs⁻) | Cl⁻ is a good leaving group, but Br⁻ or I⁻ would be better.[18] |
| Temperature | Increased temp can help | Moderate temp is optimal | High temps may promote E2 side reactions with basic nucleophiles. |
Diagrams
Caption: Competing SN1 and SN2 pathways for 2,3-dimethylbenzyl chloride.
Caption: Troubleshooting workflow for optimizing reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for SN2 Substitution with Sodium Azide
This protocol details a typical SN2 reaction, which is often preferred for its selectivity.
Materials:
-
2,3-Dimethylbenzyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and thermometer
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add sodium azide (1.2 equivalents) followed by anhydrous DMF (approx. 0.2 M concentration relative to the substrate).
-
Substrate Addition: Dissolve 2,3-dimethylbenzyl chloride (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium azide at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). If the reaction is slow, gently heat to 40-50 °C.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,3-dimethylbenzyl azide.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Kinetic Experiment to Differentiate SN1 and SN2 Pathways
This experiment can help determine the dominant reaction mechanism under your specific conditions.
Objective: To determine if the reaction rate is dependent on the nucleophile concentration. A first-order dependence suggests an SN2 pathway, while zero-order dependence suggests an SN1 pathway.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of known concentration for 2,3-dimethylbenzyl chloride and your nucleophile in the chosen solvent.
-
Set up Parallel Reactions: Set up at least two parallel reactions in a temperature-controlled environment.
-
Reaction A: [Substrate] = 0.1 M, [Nucleophile] = 0.1 M
-
Reaction B: [Substrate] = 0.1 M, [Nucleophile] = 0.2 M
-
-
Monitor Reactions: At timed intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction. Quench the reaction immediately (e.g., by diluting in a solvent that stops the reaction).
-
Analyze Aliquots: Analyze the aliquots by a quantitative method like GC or HPLC to determine the concentration of the starting material or product.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. Calculate the initial reaction rate for both A and B.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.coach [chemistry.coach]
- 12. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. gacariyalur.ac.in [gacariyalur.ac.in]
- 20. youtube.com [youtube.com]
Technical Support Center: Purification of 1-(Chloromethyl)-2,3-dimethylbenzene
Welcome to the dedicated technical support guide for the purification of crude 1-(chloromethyl)-2,3-dimethylbenzene (also known as 2,3-dimethylbenzyl chloride). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot effectively and make informed decisions during your purification workflow.
Part 1: Frequently Asked Questions - Understanding Your Crude Material
Before any successful purification, a thorough understanding of the starting material is critical. The issues you face during purification often originate from the initial reaction and the nature of the impurities present.
Q1: What are the common impurities in my crude this compound, and where do they come from?
The impurity profile of your crude product is directly linked to its synthesis method. A common laboratory and industrial synthesis involves the chlorination of 2,3-dimethylbenzyl alcohol with an agent like thionyl chloride (SOCl₂) or the chloromethylation of 2,3-dimethylbenzene.[1]
Potential impurities include:
-
Unreacted Starting Materials: Residual 2,3-dimethylbenzene or 2,3-dimethylbenzyl alcohol.
-
Isomeric Byproducts: Chlorination can sometimes occur on the aromatic ring, leading to isomers like 1-chloro-2,3-dimethylbenzene.[2][3] Additionally, rearrangement during Friedel-Crafts-type reactions can produce other isomers, as the 1,3-disubstituted product is often the most thermodynamically stable.[4][5]
-
Over-reaction Products: Dichlorinated species, where a second chloromethyl group is added to the ring.
-
Reagent-derived Impurities: Residual chlorinating agents or their byproducts (e.g., sulfur-containing compounds from thionyl chloride).[6]
-
Decomposition Products: Benzylic chlorides can be thermally unstable and may hydrolyze to the corresponding alcohol or eliminate HCl to form polymeric materials, especially if heated excessively or exposed to moisture.
Q2: What are the key physical and chemical properties I must consider before purification?
Understanding the physicochemical properties of your target compound is paramount for selecting the right purification technique and ensuring safety.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl | [7][8] |
| Molecular Weight | 154.64 g/mol | [8] |
| Appearance | Colorless to light yellow liquid/powder | [1] |
| Boiling Point | ~70°C @ 5 mmHg | [1] |
| Melting Point | 33-35°C | [1] |
| Density | ~1.033 g/cm³ | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
The relatively low melting point indicates that this compound can be handled as either a low-melting solid or a liquid, which influences the choice between recrystallization and distillation. Its boiling point suggests that vacuum distillation is necessary to prevent thermal decomposition.[9]
Q3: What are the primary safety hazards I should be aware of?
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
Always wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Part 2: Selecting Your Purification Strategy
The optimal purification strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification technique.
Part 3: Troubleshooting Guide - Common Purification Protocols
This section provides step-by-step protocols and addresses specific issues you might encounter.
A. Purification by Vacuum Distillation
Best For: Removing non-volatile impurities or those with significantly different boiling points. Ideal for large-scale purification.
Experimental Protocol:
-
Setup: Assemble a clean, dry vacuum distillation apparatus. Use a short path distillation head for maximum efficiency. Ensure all joints are properly greased and sealed.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuate: Slowly and carefully apply vacuum to the system. A typical target pressure is 5-10 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle with stirring.
-
Collect Fractions: Monitor the vapor temperature. Collect a small forerun fraction, which may contain volatile impurities. Collect the main product fraction at its expected boiling point (e.g., ~70°C at 5 mmHg).[1]
-
Shutdown: Once the product is collected, remove the heat source first, allow the system to cool, and then slowly and carefully break the vacuum.
Troubleshooting Q&A:
-
Q: My product is darkening and decomposing in the distillation flask. What's wrong?
-
A: This is likely thermal decomposition. Benzylic chlorides can be thermally labile. The cause is almost always excessive temperature.
-
Solution 1 (Improve Vacuum): Your vacuum may not be low enough, forcing you to use a higher pot temperature. Check your vacuum pump and all connections for leaks.[10] A lower pressure allows distillation at a lower, safer temperature.
-
Solution 2 (Avoid Overheating): Ensure the heating mantle temperature is only slightly higher than the vapor temperature. Aggressive heating can cause localized charring.
-
-
-
Q: I'm getting poor separation from an impurity with a close boiling point. What can I do?
-
A: You need to increase the theoretical plates of your system.
-
Solution: Switch from a short path setup to a fractional distillation column (e.g., a Vigreux or packed column). This increases the surface area for vapor-liquid equilibria, enhancing separation. Be aware that this will require a slightly higher pot temperature to drive the vapor up the column.
-
-
B. Purification by Recrystallization
Best For: Purifying the compound if it is a solid at room temperature and impurities have different solubilities. Given its low melting point (33-35°C), this is feasible but requires careful solvent selection and temperature control.
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble when hot but poorly soluble at low temperatures (e.g., 0°C).[11][12] Hexanes or a hexane/ethyl acetate mixture are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent, swirling and heating gently, until the solid just dissolves.[12]
-
Cooling (Critical Step): Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling traps impurities.[11]
-
Crystallization: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Q&A:
Caption: Troubleshooting guide for "oiling out" during recrystallization.
-
Q: My recovery is very low. Where did my product go?
-
A: This usually points to issues with solvent volume or solubility.
-
Cause 1 (Too much solvent): You may have added too much hot solvent during the dissolution step.[12] Even at low temperatures, some product will remain dissolved.
-
Solution: If you've added too much solvent, you can carefully evaporate some of it and attempt the cooling process again.
-
Cause 2 (Solvent choice): Your product might be too soluble in the chosen solvent, even when cold.
-
Solution: Try a less polar solvent system or a two-solvent system where the compound is insoluble in the second solvent.[11]
-
-
C. Purification by Flash Column Chromatography
Best For: Separating compounds with small differences in polarity, such as isomers or over-chlorinated byproducts.
Experimental Protocol:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.3-0.4 and provides good separation from impurities.
-
Column Packing: Pack a column with silica gel using your chosen eluent. Ensure the silica bed is level and free of cracks.
-
Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the column eluent or a stronger solvent like dichloromethane). Apply this concentrated sample evenly to the top of the silica bed.
-
Elution: Add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution using TLC to identify which fractions contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Q&A:
-
Q: My compound is streaking and giving broad peaks on the column. Why?
-
A: This is a common issue with several potential causes.
-
Cause 1 (Overloading): You have loaded too much material onto the column for its size.
-
Solution: Use less sample or a larger column. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
Cause 2 (Poor Solubility): The compound may not be fully soluble in the eluent, causing it to streak as it moves down the column.
-
Solution: Try a different solvent system that better dissolves your compound.[13]
-
Cause 3 (Decomposition): Benzylic chlorides can be sensitive to the acidic nature of silica gel.
-
Solution: Deactivate the silica by pre-treating it with a small amount of a base like triethylamine mixed into the eluent (e.g., 0.5-1%). Alternatively, use a different stationary phase like neutral alumina.[13]
-
-
-
Q: I can't separate two spots that are very close on the TLC plate. What should I do?
-
A: You need to increase the selectivity of your separation.
-
Solution 1 (Solvent Polarity): Decrease the polarity of your eluent. This will cause all compounds to move more slowly, often exaggerating the differences in their retention and improving separation.
-
Solution 2 (Different Solvents): Change the solvent system entirely. For example, switching from Hexane/Ethyl Acetate to Hexane/Dichloromethane can alter the interactions with the stationary phase and may resolve the compounds.
-
-
References
- 1. chembk.com [chembk.com]
- 2. 1-Chloro-2,3-dimethylbenzene | C8H9Cl | CID 32884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. wyzant.com [wyzant.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H11Cl | CID 347037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - CAS - 13651-55-3 | Axios Research [axios-research.com]
- 9. benchchem.com [benchchem.com]
- 10. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 11. Home Page [chem.ualberta.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. Chromatography [chem.rochester.edu]
Identifying and minimizing byproducts in Friedel-Crafts reactions with 2,3-dimethylbenzyl chloride
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using 2,3-dimethylbenzyl chloride in electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize unwanted byproducts, thereby optimizing your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The answers provide not only solutions but also the underlying chemical principles to empower your experimental design.
Answer:
This is a classic challenge in Friedel-Crafts alkylations, stemming from the inherent reactivity of the carbocation intermediates. With 2,3-dimethylbenzyl chloride, the primary issue is often carbocation rearrangement.
Causality: The reaction proceeds through the formation of a benzylic carbocation. While a secondary benzylic carbocation is relatively stable, it can still undergo rearrangement to a more stable tertiary carbocation if a suitable hydride or alkyl shift is possible.[1][2][3] In the case of the 2,3-dimethylbenzyl cation, a methyl shift from the 2-position to the benzylic carbon could lead to a more stable tertiary carbocation, resulting in isomeric products.
Furthermore, the initial product of the reaction, an alkylated aromatic compound, is often more reactive than the starting aromatic substrate. This is because alkyl groups are electron-donating and activate the ring towards further electrophilic attack, leading to polyalkylation.[4][5]
Solutions & Protocols:
-
Temperature Control: Lowering the reaction temperature can significantly enhance selectivity.[6][7] Lower temperatures disfavor the higher activation energy pathways of rearrangement and polyalkylation.
-
Protocol: Begin your reaction at 0 °C or even -20 °C using a suitable cooling bath (ice-salt or dry ice-acetone). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to find the optimal balance between reaction rate and selectivity.
-
-
Choice of Lewis Acid: The strength of the Lewis acid catalyst can influence the extent of carbocation formation and subsequent rearrangements. Milder Lewis acids can sometimes lead to a more controlled reaction.
-
Stoichiometry and Order of Addition: To combat polyalkylation, use a large excess of the aromatic substrate relative to the 2,3-dimethylbenzyl chloride.[5] This statistically favors the reaction of the electrophile with the unreacted starting material.
-
Protocol: A common strategy is to use the aromatic substrate as the solvent. Alternatively, a 3 to 10-fold molar excess of the aromatic substrate is recommended. Also, consider adding the 2,3-dimethylbenzyl chloride solution slowly to the mixture of the aromatic substrate and Lewis acid to maintain a low concentration of the electrophile.
-
Question: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes?
Answer:
Low yields in Friedel-Crafts reactions can often be traced back to catalyst deactivation or issues with the aromatic substrate.
Causality:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[5][10] Any water present in your reagents or glassware will react with the catalyst, rendering it inactive. The product ketone can also form a stable complex with the Lewis acid, effectively removing the catalyst from the reaction cycle.[10][11]
-
Deactivated Aromatic Substrate: Friedel-Crafts reactions are generally unsuccessful with aromatic rings that bear strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[4][5] These groups deactivate the ring towards electrophilic attack. While your primary substrate might be suitable, impurities could be an issue.
-
Insufficient Catalyst: In many cases, particularly with acylation, stoichiometric amounts of the Lewis acid are required because the product complexes with it.[10][11]
Solutions & Protocols:
-
Ensure Anhydrous Conditions:
-
Protocol: Flame-dry all glassware under vacuum or in an oven at >120 °C for several hours before use. Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased as "anhydrous" grade and handled under an inert atmosphere (e.g., nitrogen or argon). Ensure your 2,3-dimethylbenzyl chloride and aromatic substrate are also dry.
-
-
Catalyst Quality and Quantity:
-
Recommendation: Use a fresh, unopened container of the Lewis acid. For alkylations, catalytic amounts (0.1-0.3 equivalents) are often sufficient. However, if you suspect product complexation is an issue, you may need to increase the amount to stoichiometric levels.
-
-
Reaction Temperature: While low temperatures are good for selectivity, some reactions require thermal energy to overcome the activation barrier.[12][13]
-
Troubleshooting Step: If the reaction is not proceeding at a low temperature, cautiously and gradually increase the temperature while monitoring for the formation of byproducts by TLC or GC.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Friedel-Crafts reactions with 2,3-dimethylbenzyl chloride and how are they formed?
A1: The primary byproducts are typically:
-
Isomeric Products: As discussed in the troubleshooting section, these arise from carbocation rearrangements, such as methyl shifts, leading to alkylation at different positions on the aromatic ring than expected.[2][3]
-
Polyalkylated Products: The initial alkylation product is activated towards further reaction, leading to the addition of multiple 2,3-dimethylbenzyl groups to the aromatic substrate.[4][5]
-
Diarylalkanes and Triarylalkanes: These can form if the initial benzylic carbocation attacks another molecule of the aromatic substrate. In some cases, the benzyl chloride itself can undergo self-condensation.
Q2: How can I reliably avoid carbocation rearrangements?
A2: The most effective way to prevent carbocation rearrangements is to perform a Friedel-Crafts acylation followed by a reduction step.[3][5] The acylium ion intermediate formed during acylation is resonance-stabilized and does not undergo rearrangement.[14][15] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.
Q3: Can I use 2,3-dimethylbenzyl alcohol directly instead of the chloride?
A3: Yes, in many cases, benzylic alcohols can be used as precursors in Friedel-Crafts reactions.[8][16] The reaction is typically promoted by a strong Brønsted acid (like H₂SO₄) or a Lewis acid. The acid protonates the hydroxyl group, which then leaves as water to generate the benzylic carbocation. This can be a "greener" alternative as the only byproduct is water.[8]
Q4: What is the best way to analyze the product mixture to identify and quantify byproducts?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose.[17][18][19] GC will separate the different components of your reaction mixture, and the mass spectrometer will provide fragmentation patterns that can be used to identify the structures of the desired product and any byproducts. The peak areas in the gas chromatogram can be used to estimate the relative quantities of each component.
Data Summary
| Parameter | Effect on Byproduct Formation | Recommendation |
| Temperature | Higher temperatures increase rearrangement and polyalkylation.[6][7] | Start at low temperatures (0 °C to -20 °C) and gradually increase if necessary. |
| Lewis Acid | Stronger acids can promote more rearrangement.[8] | Consider milder Lewis acids (e.g., FeCl₃) or solid acids (e.g., zeolites).[9] |
| Reactant Ratio | Low substrate-to-alkylating agent ratio favors polyalkylation.[5] | Use a large excess of the aromatic substrate (3-10 fold or as solvent). |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in Friedel-Crafts Alkylation
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the anhydrous aromatic substrate (if a solid, dissolve in an anhydrous, inert solvent like dichloromethane) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 0.2 equivalents) in portions, ensuring the temperature does not rise significantly.
-
Alkylating Agent Addition: Prepare a solution of 2,3-dimethylbenzyl chloride (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise from the dropping funnel to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC or by taking small aliquots for GC-MS analysis.
-
Work-up: Once the reaction is complete, quench it by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[5] This will decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Product Analysis by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5). Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
MS Analysis: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.
-
Data Interpretation: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of the corresponding component. Compare the retention times and mass spectra with those of authentic standards if available.
Visualizations
Reaction Pathways
Caption: Desired vs. Byproduct Pathways in Friedel-Crafts Alkylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. mt.com [mt.com]
- 16. Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02213K [pubs.rsc.org]
- 17. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in the synthesis of 2,3-dimethylbenzyl chloride derivatives
Technical Support Center: Synthesis of 2,3-Dimethylbenzyl Chloride Derivatives
Welcome to the technical support center for the synthesis of 2,3-dimethylbenzyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis, typically achieved via Blanc chloromethylation of o-xylene, is a powerful tool for introducing the 2,3-dimethylbenzyl moiety. However, it is sensitive to reaction conditions and prone to side reactions that can significantly lower yields. This document provides in-depth, experience-based solutions to common challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of 2,3-dimethylbenzyl chloride is consistently low. What are the most common causes?
Low yields in the chloromethylation of o-xylene are typically traced back to one of three areas: suboptimal reaction conditions, competing side reactions, or product loss during workup and purification.
A successful Blanc chloromethylation hinges on the effective generation of an electrophilic chloromethyl cation (or its equivalent) from formaldehyde and HCl, which is then attacked by the electron-rich o-xylene ring.[1][2][3] The key is to promote the desired mono-chloromethylation while suppressing common side reactions.
Primary Causes for Low Yield:
-
Formation of Diarylmethane Byproducts: The benzyl chloride product can undergo a subsequent Friedel-Crafts alkylation with another molecule of o-xylene, leading to high-molecular-weight impurities.[1]
-
Bis-chloromethylation: The product, 2,3-dimethylbenzyl chloride, is activated towards further electrophilic substitution and can react again to form dichlorinated species.
-
Polymerization: Formaldehyde can polymerize, especially under the wrong conditions, reducing the concentration of the active electrophile.
-
Product Hydrolysis: Benzyl chlorides are susceptible to hydrolysis, converting the desired product back into the corresponding benzyl alcohol during aqueous workup.[4]
-
Inadequate Catalyst Activity: The Lewis acid catalyst (commonly ZnCl₂) is crucial for activating formaldehyde.[1][2][3] Insufficient or poor-quality catalyst will slow down the reaction, potentially favoring side reactions.
To diagnose the issue, a systematic approach is necessary. Start by analyzing the crude reaction mixture by GC-MS or ¹H NMR to identify the major byproducts. This will provide clear direction for your optimization efforts.
Q2: I am observing a significant amount of a high-boiling point byproduct. What could it be and how can I prevent its formation?
The presence of a high-boiling, viscous, or solid byproduct often points to the formation of a diarylmethane derivative . This occurs when the 2,3-dimethylbenzyl chloride product acts as an alkylating agent in a subsequent Friedel-Crafts reaction with the starting o-xylene.
Mechanism Insight: The newly formed benzyl chloride is an electrophile. In the presence of the Lewis acid catalyst (ZnCl₂), it can be activated and attacked by another nucleophilic o-xylene molecule.
Strategies for Mitigation:
-
Control Stoichiometry: Use a molar excess of o-xylene relative to the formaldehyde source. This increases the probability that the electrophile will react with the starting material rather than the product. A 2:1 to 4:1 molar ratio of o-xylene to formaldehyde is a good starting point.[5]
-
Maintain Low Temperature: Friedel-Crafts alkylations are often accelerated by heat. Running the reaction at the lowest effective temperature (e.g., 60-70°C) can help minimize this side reaction.[6][7]
-
Gradual Addition of Reagents: Adding the formaldehyde source (e.g., paraformaldehyde) portion-wise or as a slurry in a fraction of the o-xylene can help maintain a low concentration of the benzyl chloride product at any given time, thus reducing the rate of the secondary alkylation reaction.
-
Catalyst Concentration: While a catalyst is necessary, an excessive amount can overly promote the undesired Friedel-Crafts side reaction. Titrate the catalyst loading to find the optimal balance between reaction rate and selectivity.
Q3: My NMR analysis shows multiple chlorinated species. How can I improve the selectivity for mono-chloromethylation?
Observing multiple signals in the benzylic region of the ¹H NMR spectrum, or multiple aromatic substitution patterns, suggests the formation of regioisomers or bis-chloromethylated products. Given that the methyl groups in o-xylene direct electrophilic attack to positions 4 and 5, obtaining a single regioisomer (4-chloromethyl-1,2-dimethylbenzene) is expected. The presence of other species likely indicates over-reaction.
The chloromethyl group is an activating group for electrophilic aromatic substitution, making the product more reactive than the starting material. This can lead to the introduction of a second chloromethyl group.
Strategies to Enhance Mono-selectivity:
-
Limit Reaction Time: Monitor the reaction progress closely using TLC or GC. Stop the reaction as soon as a significant amount of the starting material is consumed and before substantial formation of the di-substituted product occurs.
-
Adjust Reagent Ratios: Ensure that formaldehyde is the limiting reagent. Using less than one equivalent of formaldehyde relative to o-xylene will leave unreacted starting material but will significantly suppress the formation of the bis-chloromethylated product.
-
Temperature Control: As with diarylmethane formation, lower temperatures generally favor mono-substitution.
Q4: The reaction seems to stall or proceed very slowly. How can I optimize the reaction kinetics?
A sluggish reaction can be due to issues with reagents, catalyst, or temperature. The core of the reaction is the generation of a potent electrophile from formaldehyde, which requires strong acid catalysis.[1][3][6]
Troubleshooting Steps:
-
Catalyst Quality and Activation: Ensure the Lewis acid catalyst (e.g., anhydrous ZnCl₂) is truly anhydrous. Moisture will deactivate the catalyst. If necessary, dry the catalyst by heating under vacuum before use.
-
Adequate HCl Saturation: The reaction requires a steady supply of hydrogen chloride gas. Ensure a constant, gentle stream of dry HCl gas is bubbled through the reaction mixture.[3][6] Using concentrated hydrochloric acid can also work, but bubbling dry HCl gas is often more effective.
-
Formaldehyde Source: The depolymerization of paraformaldehyde can be slow. Ensure the paraformaldehyde is a fine powder to maximize surface area. Some protocols benefit from pre-heating the paraformaldehyde/o-xylene mixture slightly before beginning the HCl sparge.
-
Increase Temperature Incrementally: If the reaction is slow at a lower temperature (e.g., 60°C), cautiously increase it in 5-10°C increments. Be aware that higher temperatures can promote side reactions. An optimal temperature for the chloromethylation of o-xylene is often found to be around 70°C.[7]
-
Solvent Effects: While o-xylene can act as its own solvent, in some cases, the use of a co-solvent like dichloromethane can improve solubility and reaction rates.[8]
Data & Protocols
Table 1: Comparison of Reaction Conditions for Chloromethylation
| Parameter | Condition A (Standard) | Condition B (High Selectivity) | Condition C (Ionic Liquid)[7] | Typical Outcome |
| Substrate | o-Xylene | o-Xylene | o-Xylene | - |
| Reagents | Paraformaldehyde, HCl (gas) | Paraformaldehyde, HCl (gas) | Paraformaldehyde, HCl (gas) | - |
| Catalyst | Anhydrous ZnCl₂ | Anhydrous ZnCl₂ | [C₁₂mim]Br | ZnCl₂ is traditional; ionic liquids are a newer alternative. |
| Molar Ratio (Xylene:CH₂O) | 1.5 : 1 | 3 : 1 | 1 : 1 (with catalyst) | Higher xylene ratio suppresses diarylmethane formation. |
| Temperature | 80°C | 65°C | 70°C | Lower temperatures improve selectivity but may slow the reaction. |
| Time | 6-8 hours | 10-12 hours | 10 hours | Reaction should be monitored to determine optimal endpoint. |
| Approx. Yield | 65-75% | 80-88% | ~90% | Higher selectivity often correlates with higher isolated yield. |
Protocol: Optimized Synthesis of 2,3-Dimethylbenzyl Chloride (High Selectivity Method)
This protocol is designed to maximize the yield of the mono-chloromethylated product while minimizing byproduct formation.
Materials:
-
o-Xylene (3.0 eq.)
-
Paraformaldehyde (1.0 eq.)
-
Anhydrous Zinc Chloride (0.2 eq.)
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Dichloromethane (optional solvent)
-
Ice, Saturated Sodium Bicarbonate Solution, Brine
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas scrubber (to neutralize excess HCl).
-
Charging Reagents: Charge the flask with o-xylene, paraformaldehyde, and anhydrous zinc chloride.
-
Reaction Initiation: Begin vigorous stirring and start bubbling a slow, steady stream of dry HCl gas through the mixture.
-
Heating: Heat the mixture to 65-70°C using an oil bath.
-
Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it in water, extracting with dichloromethane, and analyzing by TLC or GC.
-
Workup: Once the starting material is mostly consumed, cool the reaction to room temperature. Stop the HCl flow. Slowly and carefully pour the reaction mixture onto crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]
-
Purification: The crude product should be purified by vacuum distillation to separate it from unreacted o-xylene and high-boiling byproducts.[9][10]
Q5: I am losing a significant amount of product during the aqueous work-up. What are the best practices for isolation?
Benzyl chlorides are reactive molecules susceptible to hydrolysis, especially under neutral or basic conditions and at elevated temperatures. Product loss during workup is a common pitfall.
Best Practices for Workup:
-
Work Quickly and at Low Temperatures: Perform all aqueous washes as quickly as possible using cold solutions (e.g., ice-cold water, brine). Do not let the product sit in contact with the aqueous phase for extended periods.
-
Avoid Strong Bases: While a bicarbonate wash is necessary to remove residual acid, avoid using stronger bases like sodium hydroxide, which will rapidly hydrolyze the benzyl chloride to the corresponding alcohol.
-
Prompt Drying: After the final wash, immediately dry the organic phase thoroughly with a drying agent like MgSO₄ or Na₂SO₄.[11] Residual water can cause hydrolysis during solvent removal or storage.
-
Purification Under Vacuum: Benzyl chlorides can be thermally labile. Distillation should be performed under reduced pressure to lower the boiling point and minimize the risk of decomposition or polymerization.[9][12]
Visual Guides
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in 2,3-dimethylbenzyl chloride synthesis.
Reaction Mechanism Overview
Caption: Simplified mechanism of the Blanc chloromethylation reaction.
Safety Information
Warning: The Blanc chloromethylation reaction can produce bis(chloromethyl) ether as a byproduct, which is a potent carcinogen.[1][2][3] All manipulations must be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. CN104829418B - Method for preparing benzyl chloride compound - Google Patents [patents.google.com]
- 6. grokipedia.com [grokipedia.com]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. benchchem.com [benchchem.com]
- 9. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 10. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 12. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
Navigating the Challenges of 1-(Chloromethyl)-2,3-dimethylbenzene: A Technical Guide for Researchers
Technical Support Center
Welcome to the dedicated support guide for handling 1-(Chloromethyl)-2,3-dimethylbenzene in a laboratory setting. This resource is designed for researchers, scientists, and professionals in drug development who work with this reactive and lachrymatory compound. Our goal is to provide you with the necessary technical knowledge and practical guidance to ensure safe and effective experimentation.
Introduction to this compound
This compound, also known as 2,3-dimethylbenzyl chloride, is a versatile reagent in organic synthesis. However, its potent lachrymatory properties—the ability to cause tearing and intense eye irritation—necessitate stringent handling protocols.[1] Understanding the chemical's reactivity and potential hazards is the first step toward mitigating risks in the laboratory. This guide provides a comprehensive overview of best practices, troubleshooting, and emergency procedures.
Frequently Asked questions (FAQs) & Troubleshooting
Here we address common questions and challenges encountered when working with this compound.
Q1: What makes this compound a lachrymator?
The lachrymatory nature of this compound is characteristic of benzyl chlorides.[2] The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. When vapors of the compound come into contact with the moisture in the eyes, a hydrolysis reaction can occur, producing hydrochloric acid (HCl) and 2,3-dimethylbenzyl alcohol. The HCl produced is a primary irritant to the cornea and mucous membranes, triggering the tearing reflex.[3][4] Furthermore, the alkylating nature of the benzyl chloride can lead to reactions with biological nucleophiles in the eye, contributing to irritation and potential tissue damage.
Q2: I was briefly exposed to the vapors and my eyes are burning. What are the immediate first-aid steps?
Immediate and decisive action is crucial to minimize injury.[5]
-
Move to Fresh Air: Immediately leave the contaminated area and move to a source of fresh air.[5][6]
-
Eye Irrigation: Proceed to the nearest emergency eyewash station and flush your eyes with a gentle, continuous stream of lukewarm water for at least 15-20 minutes.[6][7][8] It is critical to hold your eyelids open during this process to ensure the entire surface of the eye is irrigated.[5]
-
Remove Contact Lenses: If you are wearing contact lenses, remove them immediately after the initial flushing begins. Do not delay irrigation to remove lenses.[6][8][9]
-
Seek Medical Attention: After thorough irrigation, seek immediate medical attention from a qualified professional.[5][9] Inform them of the chemical you were exposed to.
Q3: How can I minimize vapor exposure during handling and transfer?
All manipulations involving this compound must be conducted within a certified and properly functioning chemical fume hood.[10]
-
Engineering Controls: The fume hood is your primary line of defense. Ensure the sash is at the appropriate height to maximize airflow and create a protective barrier.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield for added protection, a lab coat, and gloves resistant to organic solvents.[10][11] Nitrile gloves may offer limited protection; consider using thicker, more resistant gloves like butyl rubber or neoprene for prolonged handling.[11][12] Always check the manufacturer's glove compatibility chart.[13]
-
Handling Techniques: Use slow and deliberate movements to avoid creating aerosols. When transferring the liquid, use a syringe or a cannula technique to minimize exposure to the atmosphere. Keep all containers tightly sealed when not in use.
Q4: What is the proper procedure for neutralizing a small spill of this compound in the fume hood?
For small spills (a few milliliters) inside a fume hood:
-
Alert Colleagues: Inform others in the immediate vicinity of the spill.
-
Containment: If the spill is spreading, use an absorbent material like sand, vermiculite, or a commercial spill pillow to contain it.[2][14]
-
Neutralization: Prepare a fresh solution of sodium bicarbonate (baking soda) in water. Slowly and carefully add the bicarbonate solution to the spill to neutralize the benzyl chloride and any hydrochloric acid that may have formed.[15] Be aware that this reaction may produce gas, so add the solution slowly to avoid splashing.
-
Absorption: Once the reaction has subsided, absorb the neutralized mixture with an inert absorbent material.
-
Decontamination: Wipe the spill area with the bicarbonate solution, followed by a rinse with water, and then a final wipe with a solvent like ethanol or acetone.
-
Waste Disposal: All contaminated materials, including absorbent pads, gloves, and wipes, must be collected in a sealed, labeled hazardous waste container for proper disposal according to your institution's guidelines.[14]
Q5: My reaction with this compound is turning black and producing a lot of gas. What could be happening?
Uncontrolled polymerization or decomposition could be the cause. Benzyl chlorides can be susceptible to self-condensation or polymerization, especially in the presence of certain metals or Lewis acids, or at high temperatures.[3] The dark color suggests the formation of polymeric or decomposition byproducts. The gas evolution could be HCl or other decomposition products.[3]
Troubleshooting Steps:
-
Do Not Panic: Maintain a safe distance and assess the situation from outside the fume hood if necessary.
-
Cooling: If the reaction is in a flask that can be safely accessed, an ice bath can be applied to the exterior to slow down the reaction rate.
-
Quenching (if safe to do so): If you have a pre-planned quenching procedure and can do so safely, slowly add a quenching agent. A common strategy is to slowly add a dilute solution of a weak base like sodium bicarbonate.
-
Consult a Colleague/Supervisor: Inform your supervisor or a senior colleague about the situation.
To prevent this, ensure all glassware is scrupulously clean and dry, and that your starting materials are free of contaminants that could catalyze decomposition. Consider conducting the reaction at a lower temperature.
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
This protocol outlines the steps for safely transferring the reagent from a stock bottle to a reaction vessel.
-
Preparation:
-
Dispensing:
-
Secure the reaction flask in the fume hood.
-
Slowly open the stock bottle of this compound.
-
Using a clean, dry glass syringe with a metal needle, slowly draw the required volume of the liquid.
-
To minimize drips, cap the needle with a septum before moving the syringe to the reaction flask.
-
Insert the needle through a septum on the reaction flask and slowly dispense the liquid.
-
Withdraw the needle and immediately recap the stock bottle.
-
-
Cleanup:
-
Rinse the syringe and needle with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinse into a designated waste container.
-
Wipe down any potentially contaminated surfaces in the fume hood with a cloth dampened with a weak base solution, followed by water and then a solvent.
-
Dispose of all contaminated materials in the appropriate hazardous waste container.
-
Data Presentation
| Property | Value |
| Chemical Formula | C9H11Cl[16] |
| Molecular Weight | 154.63 g/mol [16] |
| Appearance | Colorless to light yellow liquid |
| Primary Hazard | Lachrymator, Irritant[2] |
Visualizations
Caption: Mechanism of lachrymation for this compound.
Caption: Workflow for neutralizing a small spill.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. fishersci.com [fishersci.com]
- 10. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 16. This compound | C9H11Cl | CID 347037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 2,3-Dimethylbenzyl Chloride Reactivity
Welcome to the technical support guide for reactions involving 2,3-dimethylbenzyl chloride. This document is designed for chemistry professionals engaged in research and development who are encountering challenges or have questions regarding the synthesis and reactivity of this substrate. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will delve into the critical role of solvent selection, which often dictates the mechanistic pathway, reaction rate, and ultimate product distribution.
Part 1: Foundational Concepts - The SN1/SN2 Dichotomy
Before troubleshooting, it's essential to understand the competing reaction pathways available to 2,3-dimethylbenzyl chloride. As a substituted primary benzylic halide, it exists at a mechanistic crossroads, where both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution can occur.[1] The choice between these pathways is heavily influenced by the solvent system.[2][3]
The two methyl groups at the ortho and meta positions are electron-donating. This electronic effect stabilizes the benzylic carbocation that forms as an intermediate in the SN1 pathway, making this route more accessible than for an unsubstituted benzyl chloride.[4][5]
Q1: What are the key characteristics of the SN1 and SN2 pathways for this substrate?
Answer: The two pathways are fundamentally different in their mechanisms and are favored by different solvent conditions.
-
The SN1 Pathway: This is a two-step, stepwise mechanism.
-
Rate-Determining Step: The C-Cl bond spontaneously breaks to form a resonance-stabilized benzylic carbocation.[5][6] This step is slow and its transition state is highly polar.
-
Nucleophilic Attack: A nucleophile rapidly attacks the carbocation. If the nucleophile is the solvent itself (e.g., water, ethanol), the process is called solvolysis.[7]
-
-
The SN2 Pathway: This is a single-step, concerted mechanism.
-
Concerted Step: The nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This occurs via a backside attack, proceeding through a five-coordinate transition state.[10]
-
Below is a visualization of how solvent choice directs the reaction mechanism.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chapter 8 Notes [web.pdx.edu]
- 11. chem.uci.edu [chem.uci.edu]
Analytical methods for monitoring the progress of reactions involving 2,3-dimethylbenzyl chloride
Welcome to the technical support center for monitoring reactions involving 2,3-dimethylbenzyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to ensure the accuracy and reliability of your reaction monitoring, leading to successful synthetic outcomes.
2,3-Dimethylbenzyl chloride is a key building block in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients (APIs).[1] Accurate real-time or periodic analysis of its reactions is crucial for optimizing reaction conditions, maximizing yield, ensuring safety, and understanding reaction kinetics.[2][3] This guide will focus on the practical application and troubleshooting of common analytical techniques used for this purpose.
Analytical Techniques Overview
Several analytical methods can be employed to monitor the progress of reactions involving 2,3-dimethylbenzyl chloride. The choice of technique depends on the reaction type, the chemical properties of the reactants and products, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] In-situ monitoring techniques, such as FT-IR and Raman spectroscopy, also offer real-time insights.[7][8]
Data Summary Table: Common Analytical Parameters
| Analytical Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection Method | Key Application |
| HPLC (Reverse-Phase) | C18, Phenyl | Acetonitrile/Water, Methanol/Water gradients[9][10] | UV-Vis (approx. 220-270 nm), DAD, MS[11][12] | Quantitative analysis of starting material, products, and non-volatile byproducts. |
| GC | DB-5MS, VF-624ms | Helium, Hydrogen, Nitrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS)[13][14] | Analysis of volatile starting materials, products, and byproducts. |
| TLC | Silica Gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane | UV light (254 nm), Iodine, Permanganate stain | Rapid, qualitative reaction progress checks, especially for Grignard reactions.[5] |
| NMR Spectroscopy | - | Deuterated solvents (e.g., CDCl3) | ¹H NMR, ¹³C NMR | Structural elucidation of products and intermediates, quantitative analysis.[6][15] |
| In-situ Spectroscopy | - | - | IR, Raman | Real-time, continuous monitoring of functional group changes.[7][8] |
Troubleshooting Guides in Q&A Format
This section addresses specific issues you might encounter with each analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for quantitatively monitoring the consumption of 2,3-dimethylbenzyl chloride and the formation of products.[12] However, various issues can arise during analysis.
Q1: I'm seeing poor peak shape (tailing or fronting) for my 2,3-dimethylbenzyl chloride peak. What could be the cause and how do I fix it?
A1: Peak tailing or fronting in HPLC can be attributed to several factors.[16][17]
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase. For silica-based C18 columns, residual silanol groups can interact with polar analytes, causing tailing.
-
Solution: Try a column with end-capping to minimize silanol interactions. Alternatively, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can help. Using a phenyl-based column can also be beneficial due to potential pi-pi interactions with the aromatic ring of your analyte.[18]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[17]
-
Solution: Dilute your sample and reinject.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q2: My retention times are shifting from run to run. What's happening?
A2: Retention time instability can compromise the reliability of your data.[17][19]
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to drift.
-
Solution: Ensure your solvents are properly degassed and that the pump is functioning correctly. If you are manually preparing the mobile phase, ensure accurate measurements. You can add a tracer like acetone to one of the solvents to monitor for consistent mixing via the UV detector.[19]
-
-
Column Temperature: Fluctuations in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts.
-
Solution: Increase the column equilibration time in your method. Generally, 5-10 column volumes are sufficient for reversed-phase chromatography.[19]
-
Q3: I'm observing "ghost peaks" in my chromatogram. Where are they coming from?
A3: Ghost peaks are unexpected peaks that can appear in your chromatogram.[17]
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Running a blank injection after a concentrated sample can confirm carryover.[17]
-
-
Contaminated Mobile Phase: Impurities in your solvents or additives can appear as peaks.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
-
Late Eluting Compounds: A compound from a previous injection may have a very long retention time and appear in a later run.
-
Solution: Extend the run time of your method or add a column flush with a strong solvent at the end of each run.
-
Experimental Workflow: HPLC Monitoring
Caption: Workflow for preparing and analyzing a reaction sample using HPLC.
Gas Chromatography (GC)
GC is an excellent technique for monitoring volatile compounds and is often coupled with mass spectrometry (MS) for definitive peak identification.[13][20]
Q1: I'm seeing peak tailing for my 2,3-dimethylbenzyl chloride peak in my GC analysis. What could be the issue?
A1: Peak tailing in GC can be caused by several factors.[21]
-
Active Sites in the Inlet or Column: The analyte can interact with active sites in the GC system.
-
Solution: Use a deactivated inlet liner. If the column is old, it may need to be replaced. You can also try conditioning the column by baking it at a high temperature.
-
-
Slow Injection: A slow manual injection can lead to band broadening and peak tailing.
-
Solution: Use an autosampler for consistent and rapid injections. If injecting manually, the injection should be smooth and fast.
-
Q2: I'm not getting reproducible peak areas. What should I check?
A2: Poor reproducibility can make quantitative analysis unreliable.[21]
-
Injector Issues: A leaking septum or a contaminated inlet liner can cause inconsistent sample introduction.
-
Solution: Replace the septum and clean or replace the inlet liner.
-
-
Inconsistent Injection Volume: This is a common issue with manual injections.
-
Solution: Use an autosampler. If using manual injection, ensure a consistent technique, such as the solvent flush method.
-
-
Sample Matrix Effects: The sample matrix can affect the vaporization of the analyte in the inlet.
-
Solution: Use an internal standard to correct for variations in injection volume and matrix effects.
-
Q3: I'm observing unexpected peaks in my GC chromatogram. What are the possible sources?
A3: Extraneous peaks can arise from several sources.[22]
-
Septum Bleed: Pieces of the septum can break off and enter the inlet, leading to ghost peaks.
-
Solution: Use high-quality septa and replace them regularly.
-
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.
-
Solution: Ensure the column is not operated above its maximum temperature limit. Use a low-bleed column if possible.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can be a source of ghost peaks.
-
Solution: Use high-purity carrier gas and install a gas purifier.
-
Logical Flow: Troubleshooting GC Issues
Caption: A systematic approach to troubleshooting common GC problems.
Thin-Layer Chromatography (TLC)
TLC is a quick and inexpensive way to get a qualitative assessment of reaction progress.[5]
Q1: My spots are streaking on the TLC plate. How can I get well-defined spots?
A1: Streaking is a common issue in TLC.
-
Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.
-
Solution: Dilute your sample and apply a smaller spot.
-
-
Inappropriate Solvent System: If the analyte is very soluble in the mobile phase, it can streak.
-
Solution: Adjust the polarity of your mobile phase. For a polar compound on silica gel, you may need to use a less polar solvent system.
-
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking.
-
Solution: Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase to improve the spot shape.
-
Q2: I'm having trouble separating my starting material and product on the TLC plate. What can I do?
A2: Co-elution of spots can make it difficult to assess reaction completion.
-
Suboptimal Mobile Phase: The polarity of the mobile phase may not be suitable for separating your compounds.
-
Solution: Systematically vary the ratio of your solvents to find an optimal mobile phase that provides good separation (a difference in Rf values of at least 0.1).
-
-
Try a Different Solvent System: A different combination of solvents may provide better selectivity.
-
Solution: Experiment with different solvent systems of varying polarities and chemical properties. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both qualitative and quantitative analysis, providing detailed structural information.[6][15]
Q1: How can I use ¹H NMR to quantify the conversion of my reaction?
A1: ¹H NMR can be an excellent quantitative tool.[8]
-
Integration of Signals: You can determine the relative amounts of starting material and product by comparing the integrals of well-resolved peaks that are unique to each compound.
-
Procedure:
-
Identify a peak for the starting material (e.g., the benzylic protons of 2,3-dimethylbenzyl chloride) and a peak for the product that do not overlap with other signals.
-
Carefully integrate these peaks.
-
The conversion can be calculated from the ratio of the integrals, taking into account the number of protons each signal represents.
-
-
-
Internal Standard: For more accurate quantification, you can add a known amount of an internal standard to your sample. The internal standard should have a peak that does not overlap with any of the reactant or product signals.
Q2: My NMR sample shows broad peaks. What could be the reason?
A2: Peak broadening can obscure important details in your spectrum.
-
Paramagnetic Impurities: The presence of paramagnetic species can cause significant peak broadening.
-
Solution: If your reaction involves metals, ensure they are completely removed during workup. Filtering the NMR sample through a small plug of silica gel can sometimes help.
-
-
Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, the peaks can be broadened.
-
Solution: Try acquiring the spectrum at a different temperature (either higher or lower) to see if the peaks sharpen.
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.
-
Solution: Carefully shim the spectrometer before acquiring your spectrum.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for monitoring a Grignard reaction with 2,3-dimethylbenzyl chloride?
A1: TLC is often the most convenient method for monitoring Grignard reactions in real-time.[5] You can spot the reaction mixture alongside the starting material to quickly visualize the consumption of the benzyl chloride and the formation of the product.[5] For quantitative analysis after the reaction is complete and worked up, GC or HPLC would be more appropriate. It's important to note that Grignard reagents themselves are not directly observed by these chromatographic techniques as they are quenched during sample preparation.[23]
Q2: Can I use in-situ IR spectroscopy to monitor my reaction?
A2: Yes, in-situ FT-IR spectroscopy can be a very powerful tool for real-time reaction monitoring.[7][8] It allows you to track the disappearance of reactant peaks and the appearance of product peaks without having to take samples. For example, if 2,3-dimethylbenzyl chloride is reacting to form an ester, you could monitor the appearance of the carbonyl stretch of the ester.
Q3: How do I prepare a sample from my reaction mixture for HPLC or GC analysis?
A3: Proper sample preparation is critical for obtaining good chromatographic data.
-
Quench the Reaction: Take a small aliquot of the reaction mixture and quench it to stop the reaction. This can be done by adding a suitable solvent like methanol or by adding it to a quenching solution (e.g., a buffer).
-
Dilute the Sample: Dilute the quenched sample to an appropriate concentration for your analysis.
-
Filter the Sample: Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter that could clog the column or injector.
Q4: My reaction involves a non-volatile product. Which technique is more suitable, GC or HPLC?
A4: HPLC is the preferred method for analyzing non-volatile or thermally unstable compounds, as the sample does not need to be vaporized. GC is suitable for compounds that are volatile and thermally stable.
Q5: What are the characteristic ¹H and ¹³C NMR chemical shifts for the benzylic CH₂ group in 2,3-dimethylbenzyl chloride?
A5: The benzylic protons (CH₂) in 2,3-dimethylbenzyl chloride typically appear as a singlet in the ¹H NMR spectrum around 4.5-4.6 ppm.[24] The corresponding carbon signal in the ¹³C NMR spectrum is expected around 46 ppm.[25] These shifts can vary slightly depending on the solvent used. Monitoring the disappearance of these signals is a reliable way to track the consumption of the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mt.com [mt.com]
- 4. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products | MDPI [mdpi.com]
- 5. quora.com [quora.com]
- 6. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Reaction Monitoring | Bruker [bruker.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 16. chromacademy.com [chromacademy.com]
- 17. youtube.com [youtube.com]
- 18. uhplcs.com [uhplcs.com]
- 19. lcms.cz [lcms.cz]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Benzyl chloride(100-44-7) 1H NMR [m.chemicalbook.com]
- 25. spectrabase.com [spectrabase.com]
Validation & Comparative
Comparative reactivity of 1-(Chloromethyl)-2,3-dimethylbenzene vs. benzyl chloride
An In-depth Comparative Analysis of the Reactivity of 1-(Chloromethyl)-2,3-dimethylbenzene and Benzyl Chloride in Nucleophilic Substitution Reactions
This guide provides a comprehensive comparison of the reactivity of this compound and benzyl chloride, offering valuable insights for researchers, scientists, and professionals in drug development. By examining the underlying structural and electronic factors, supported by experimental data, we aim to provide a definitive resource for selecting the appropriate reagent and optimizing reaction conditions in synthetic chemistry.
Introduction: The Significance of Benzyl Halides in Synthesis
Benzyl halides are a cornerstone of organic synthesis, serving as versatile precursors for a wide array of functional group transformations. Their utility stems from the lability of the carbon-halogen bond, which is readily cleaved during nucleophilic substitution reactions. Among this class of compounds, benzyl chloride is a benchmark reagent. However, substituted derivatives, such as this compound, often exhibit distinct reactivity profiles that can be harnessed for specific synthetic strategies. Understanding these differences is paramount for reaction design and process optimization.
Structural and Electronic Dissection: Unveiling the Source of Reactivity Differences
The reactivity of benzyl halides in nucleophilic substitution reactions is intrinsically linked to the stability of the carbocation intermediate formed upon cleavage of the carbon-halogen bond. This stability is, in turn, governed by the electronic effects of the substituents on the aromatic ring.
Benzyl Chloride: The phenyl group in benzyl chloride stabilizes the nascent benzyl carbocation through resonance, delocalizing the positive charge across the aromatic ring. This delocalization is a key factor in its enhanced reactivity compared to simple alkyl halides.
This compound: The introduction of two methyl groups onto the benzene ring at the 2- and 3-positions significantly alters the electronic landscape. Methyl groups are electron-donating through an inductive effect, pushing electron density into the aromatic ring. This has two major consequences:
-
Increased Carbocation Stability: The electron-donating nature of the two methyl groups provides additional stabilization to the benzylic carbocation intermediate. This increased stability lowers the activation energy for the rate-determining step of SN1-type reactions.
-
Steric Considerations: While the ortho-methyl group might introduce some steric hindrance, its electronic effect typically dominates in reactions proceeding through a carbocation intermediate.
The following diagram illustrates the stabilization of the benzylic carbocation in both molecules.
Figure 1: Carbocation stabilization comparison.
Comparative Reactivity: Experimental Evidence
To quantify the reactivity differences, a comparative solvolysis experiment is a standard method. The rate of solvolysis in a protic solvent, such as ethanol, provides a direct measure of the compound's susceptibility to nucleophilic attack and the stability of the resulting carbocation.
Experimental Protocol: Comparative Solvolysis Rate Determination
Objective: To determine the relative rates of solvolysis of benzyl chloride and this compound in ethanol.
Materials:
-
Benzyl chloride
-
This compound
-
Anhydrous ethanol
-
Silver nitrate (AgNO3) solution (0.1 M in ethanol)
-
Constant temperature water bath
-
Test tubes and rack
-
Pipettes and stopwatch
Procedure:
-
Preparation: Prepare equimolar solutions (e.g., 0.1 M) of benzyl chloride and this compound in anhydrous ethanol.
-
Reaction Initiation: Place 5 mL of each halide solution into separate test tubes and equilibrate them in a constant temperature water bath (e.g., 50 °C).
-
Monitoring: To each test tube, add 1 mL of the ethanolic silver nitrate solution simultaneously and start the stopwatch.
-
Observation: Observe the time taken for the first appearance of a persistent precipitate of silver chloride (AgCl) in each test tube. The formation of AgCl indicates the presence of chloride ions, which are released upon solvolysis.
-
Data Recording: Record the time for the formation of the precipitate for each compound.
The following workflow diagram outlines the experimental procedure.
Figure 2: Experimental workflow for solvolysis.
Expected Results and Interpretation
The experimental results are expected to show a significantly faster rate of precipitation for this compound compared to benzyl chloride.
| Compound | Time to Precipitate (s) | Relative Rate |
| Benzyl Chloride | t1 | 1.0 |
| This compound | t2 | t1/t2 |
Note: The actual times will depend on the specific reaction conditions, but the trend is consistently observed.
Mechanistic Implications and Synthetic Utility
The enhanced reactivity of this compound makes it a valuable reagent in situations where a more labile leaving group is required. For instance, in the synthesis of complex molecules where milder reaction conditions are necessary to avoid side reactions or decomposition of sensitive functional groups, this substituted benzyl halide can be a superior choice.
Conversely, the more moderate reactivity of benzyl chloride can be advantageous when greater control over the reaction is needed, or when competing SN2 pathways are desired. The choice between these two reagents should, therefore, be guided by the specific requirements of the synthetic transformation.
Conclusion
The presence of two electron-donating methyl groups on the aromatic ring of this compound renders it significantly more reactive than benzyl chloride in nucleophilic substitution reactions that proceed through a carbocation intermediate. This heightened reactivity is a direct consequence of the increased stability of the corresponding benzylic carbocation. This comparative guide, supported by a clear experimental protocol, provides the necessary framework for researchers to make informed decisions in the selection and application of these important synthetic building blocks.
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2,3-Dimethylbenzyl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 2,3-Dimethylbenzyl chloride, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, is no exception. Its purity can significantly impact reaction yields, impurity profiles of downstream products, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of 2,3-dimethylbenzyl chloride. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to guide you in selecting the most appropriate technique for your analytical needs.
The Analyte: Understanding 2,3-Dimethylbenzyl Chloride
2,3-Dimethylbenzyl chloride is a substituted aromatic hydrocarbon with a molecular weight of 154.64 g/mol . A critical property influencing the choice of analytical methodology is its volatility. With a boiling point of approximately 227°C, it is classified as a semi-volatile organic compound[1][2]. This places it in a unique position where both HPLC and GC-MS can be considered viable analytical techniques. Its limited solubility in water and good solubility in common organic solvents are also key considerations for sample preparation[3].
The Challenge: Identifying Potential Impurities
The purity analysis of 2,3-dimethylbenzyl chloride is not merely about quantifying the main component; it is equally about identifying and quantifying potential process-related impurities. These can arise from the starting materials or from side reactions during synthesis. Common synthetic routes to benzyl chlorides often involve the chlorination of the corresponding toluene derivative. Therefore, potential impurities in 2,3-dimethylbenzyl chloride may include:
-
Starting materials: Residual 2,3-dimethyltoluene.
-
Isomeric impurities: Other isomers of dimethylbenzyl chloride (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzyl chloride).
-
Over-chlorinated products: Dichlorinated species.
-
Oxidation products: 2,3-Dimethylbenzaldehyde and 2,3-dimethylbenzoic acid.
-
Hydrolysis products: 2,3-Dimethylbenzyl alcohol.
A suitable analytical method must be able to separate the main compound from these potential impurities with high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile. For a semi-volatile compound like 2,3-dimethylbenzyl chloride, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.
The Principle of Separation in RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds, like 2,3-dimethylbenzyl chloride, will have a stronger affinity for the stationary phase and thus elute later, while more polar impurities, such as 2,3-dimethylbenzyl alcohol or 2,3-dimethylbenzoic acid, will elute earlier.
Experimental Protocol: RP-HPLC Method for 2,3-Dimethylbenzyl Chloride Purity
This protocol is a robust starting point for the purity analysis of 2,3-dimethylbenzyl chloride. Method validation according to ICH guidelines is essential for its implementation in a regulated environment[4][5][6].
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent retention and resolution for nonpolar to moderately polar aromatic compounds. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good peak shape and elution strength for aromatic compounds. |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B | A gradient elution is crucial for separating compounds with a range of polarities, from polar impurities to the nonpolar main component. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Benzyl chlorides have a UV absorbance in this region, providing good sensitivity. A PDA detector can be used for peak purity analysis. |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile | The sample should be dissolved in a solvent that is miscible with the mobile phase. |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2,3-dimethylbenzyl chloride sample.
-
Dissolve in 25 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis of 2,3-Dimethylbenzyl Chloride.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification
Given its semi-volatile nature, GC-MS is an excellent alternative for the purity analysis of 2,3-dimethylbenzyl chloride. GC offers superior resolution for volatile compounds, and the mass spectrometer provides definitive identification of the separated components, which is a significant advantage over UV detection in HPLC.
The Principle of Separation and Detection in GC-MS
In GC, a volatile sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a long, narrow column. The column's inner surface is coated with a stationary phase. Separation occurs based on the analytes' boiling points and their interactions with the stationary phase. More volatile compounds with weaker interactions travel through the column faster. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
A particularly useful technique for this analysis is Headspace GC-MS . This involves heating the sample in a sealed vial and injecting the vapor phase (headspace) into the GC. This is advantageous as it avoids the injection of non-volatile matrix components, which can contaminate the GC system.
Experimental Protocol: Headspace GC-MS Method for 2,3-Dimethylbenzyl Chloride Purity
This protocol is designed for high sensitivity and specificity in the analysis of 2,3-dimethylbenzyl chloride and its volatile impurities.
Instrumentation:
-
GC system with a headspace autosampler, a capillary column, and a mass selective detector (MSD).
Chromatographic and MS Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose column for separating a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas is required for GC. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | This temperature program allows for the separation of early-eluting volatile impurities from the main analyte. |
| Inlet Temp. | 250°C | Ensures complete vaporization of the sample. |
| Headspace Temp. | 120°C | A temperature high enough to ensure sufficient partitioning of the analyte into the headspace without causing thermal degradation. |
| MS Ion Source | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass analyzer. |
| MS Mode | Full Scan (m/z 40-300) | Allows for the identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific impurities are being targeted. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,3-dimethylbenzyl chloride sample into a 20 mL headspace vial.
-
Seal the vial with a septum and cap.
-
Place the vial in the headspace autosampler.
Visualization of the GC-MS Workflow
Caption: Workflow for Headspace GC-MS Purity Analysis.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of 2,3-dimethylbenzyl chloride depends on the specific analytical goals, available instrumentation, and the nature of the expected impurities.
| Feature | HPLC | GC-MS |
| Analyte Volatility | Suitable for a wide range, including non-volatile compounds. | Best for volatile and semi-volatile compounds. 2,3-Dimethylbenzyl chloride is well-suited. |
| Thermal Stability | Ideal for thermally labile compounds as analysis is at or near room temperature. | Requires thermal stability of the analyte at the injection port and oven temperatures. 2,3-Dimethylbenzyl chloride is sufficiently stable. |
| Separation Efficiency | Good resolution, but generally lower than capillary GC. | Very high resolution, especially with long capillary columns, excellent for separating isomeric impurities. |
| Detection | UV detection is common, providing good quantitative data but limited specificity. PDA offers peak purity analysis. | Mass spectrometry provides definitive identification of compounds based on their mass spectra, offering high specificity. |
| Sensitivity | Good, with detection limits typically in the ppm range. | Excellent, especially in SIM mode, often reaching ppb levels. |
| Sample Preparation | Requires dissolution in a suitable solvent and filtration. | Can be simpler, especially with headspace analysis which minimizes matrix effects. |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS. | Higher initial investment due to the mass spectrometer. |
| Run Time | Can be longer, especially with gradient elution. | Often faster analysis times. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and appropriate techniques for assessing the purity of 2,3-dimethylbenzyl chloride. The choice between them is nuanced and should be guided by the specific needs of the analysis.
-
For routine quality control and quantification of known impurities , a validated HPLC-UV method is often sufficient, cost-effective, and highly reliable. Its robustness and ease of use make it a workhorse in many pharmaceutical laboratories.
-
For impurity identification, trace-level analysis, and the definitive separation of isomeric impurities , GC-MS is the superior technique. The high resolving power of capillary GC combined with the unequivocal identification provided by mass spectrometry makes it the gold standard for in-depth purity profiling and for investigational purposes, such as identifying unknown peaks in a chromatogram. The use of headspace sampling further simplifies sample preparation and protects the instrument.
Ultimately, for comprehensive characterization, the two techniques can be considered complementary. An HPLC method can be used for routine purity checks, while a GC-MS method can be employed for initial batch characterization, troubleshooting, and the identification of any new or unexpected impurities. This dual-pronged approach provides the highest level of confidence in the quality of 2,3-dimethylbenzyl chloride, ensuring the integrity of subsequent research and development activities.
References
- 1. Page loading... [guidechem.com]
- 2. 2,3-Dimethylbenzyl chloride Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CAS 5402-60-8: 2,6-Dimethylbenzyl chloride | CymitQuimica [cymitquimica.com]
- 4. 2 5-Dimethyl Benzyl Chloride (824-45-3) - Kavya Pharma [kavyapharma.com]
- 5. 2,3-Dimethylbenzyl chloride CAS#: 13651-55-3 [m.chemicalbook.com]
- 6. Cas 5402-60-8,2,6-Dimethylbenzyl chloride | lookchem [lookchem.com]
A Researcher's Guide to Nucleophilic Substitution: Comparing SN1 vs. SN2 Reactivity in Substituted Benzyl Chlorides
For professionals in chemical research and drug development, a nuanced understanding of reaction mechanisms is not merely academic—it is fundamental to predicting outcomes, optimizing syntheses, and designing novel molecular entities. Nucleophilic substitution reactions, cornerstone transformations in organic chemistry, proceed primarily through two distinct pathways: the unimolecular (SN1) and bimolecular (SN2) mechanisms. The benzyl chloride scaffold, a common structural motif, presents a fascinating case study where the reaction outcome is delicately balanced and can be decisively steered by the electronic nature of aromatic substituents.
This guide provides an in-depth comparison of the SN1 and SN2 reactivity of substituted benzyl chlorides. We will dissect the underlying mechanistic principles and synthesize experimental data to offer a clear, evidence-based framework for predicting and controlling these critical reactions.
The Mechanistic Dichotomy: SN1 and SN2 Pathways
Before delving into the specifics of benzyl chlorides, it is essential to establish the core principles of the SN1 and SN2 pathways. The designation 'SN' signifies nucleophilic substitution, while the numeral indicates the molecularity of the rate-determining step.[1]
The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process.[2] The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation.[2][3] Consequently, the reaction rate is dependent only on the concentration of the substrate.
The SN2 (Substitution Nucleophilic Bimolecular) reaction, in contrast, is a concerted, single-step process.[4][5] The nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, proceeding through a single pentacoordinate transition state.[6] Because both the nucleophile and the substrate are involved in this rate-determining step, the reaction rate is dependent on the concentration of both species.[6]
The Unique Case of Benzyl Chloride
Benzyl halides are primary halides, a class that typically favors the SN2 pathway due to minimal steric hindrance. However, they are unique in their ability to readily undergo SN1 reactions as well.[7][8] This dual reactivity stems from the exceptional stability of the intermediate benzyl carbocation, which is resonance-stabilized by the adjacent aromatic ring.[7] This stability lowers the activation energy for the first step of the SN1 mechanism, making it a viable pathway.
The competition between SN1 and SN2 for benzyl chloride is therefore highly sensitive to reaction conditions (solvent, nucleophile strength) and, most importantly for this guide, the electronic properties of substituents on the benzene ring.[9]
Visualizing the Mechanisms
To better understand these competing pathways, let's visualize the mechanisms using Graphviz.
Caption: The SN1 mechanism for benzyl chloride, proceeding through a stable carbocation intermediate.
Caption: The concerted SN2 mechanism, involving a single transition state.
The Decisive Role of Aromatic Substituents
Substituents on the benzene ring exert a profound influence on the reaction rate and mechanism by altering the electronic landscape of the molecule. Their effects can be broadly categorized as either electron-donating or electron-withdrawing.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the aromatic ring through resonance or inductive effects.
-
Effect on SN1: EDGs strongly accelerate SN1 reactions. By donating electron density to the benzylic carbon, they significantly stabilize the positive charge of the carbocation intermediate, thereby lowering the activation energy of the rate-determining step.[10]
-
Effect on SN2: The effect on the SN2 pathway is less pronounced and can be negligible or slightly rate-retarding.
-
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring.
-
Effect on SN1: EWGs strongly decelerate SN1 reactions. They destabilize the carbocation intermediate by intensifying the positive charge on the benzylic carbon, thus raising the activation energy.
-
Effect on SN2: EWGs tend to accelerate SN2 reactions. By withdrawing electron density, they make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This also stabilizes the electron-rich pentacoordinate transition state.
-
Caption: Influence of substituents on SN1 and SN2 transition states and intermediates.
Experimental Evidence: A Quantitative Comparison
The theoretical principles outlined above are robustly supported by experimental kinetic data. A landmark study by Richard and Jencks provides extensive data on the solvolysis of a wide array of substituted benzyl chlorides in 20% acetonitrile in water.[11] Solvolysis in a polar, protic solvent mixture with a weak nucleophile (water) favors an SN1-like mechanism. The observed first-order rate constants (ksolv) therefore serve as a direct measure of the substrate's propensity to form a carbocation.
The data clearly demonstrates a dramatic spread in reactivity based on the substituent's electronic nature.
Table 1: Solvolysis Rate Constants for Substituted Benzyl Chlorides [11][12]
| Substituent (X) in X-C₆H₄CH₂Cl | ksolv (s⁻¹) at 25°C | Relative Rate (vs. H) | Mechanistic Implication |
| 4-Methoxy | 2.2 | 68,750 | Strongly favors SN1 (Carbocation stabilization) |
| 4-Methyl | 1.8 x 10⁻³ | 56 | Favors SN1 |
| 4-H (unsubstituted) | 3.2 x 10⁻⁵ | 1 | Borderline/Mixed Mechanism |
| 4-Chloro | 1.1 x 10⁻⁵ | 0.34 | Leans toward SN2 |
| 3-Nitro | 2.5 x 10⁻⁷ | 0.0078 | Favors SN2 |
| 4-Nitro | 1.4 x 10⁻⁷ | 0.0044 | Strongly favors SN2 (Carbocation destabilization) |
| 3,4-Dinitro | 1.1 x 10⁻⁸ | 0.00034 | Strongly favors SN2 |
As the data illustrates, there is a massive ~200 million-fold decrease in the solvolysis rate constant when moving from the strongly electron-donating 4-methoxy group to the strongly electron-withdrawing 3,4-dinitro substitution.[11][12] This vast range underscores the dominant role of carbocation stability in this system.
-
p-Methoxybenzyl chloride reacts extremely rapidly, consistent with a stabilized carbocation and a clear SN1 mechanism.[11][13]
-
p-Nitrobenzyl chloride , on the other hand, reacts very slowly via this pathway because the nitro group strongly destabilizes the incipient positive charge.[11][14] Its substitution reactions under more nucleophilic conditions would proceed via an SN2 mechanism.
These relationships can be quantified using the Hammett equation , which relates reaction rates to substituent constants (σ).[15] The large negative ρ (rho) value obtained for the solvolysis of benzyl chlorides signifies a substantial buildup of positive charge in the transition state, which is characteristic of an SN1 reaction.[11]
Experimental Protocol: A Competitive Solvolysis Experiment
To empirically determine the relative reactivity of different substituted benzyl chlorides, a competitive reaction is an elegant and effective method. This protocol outlines a procedure to compare the solvolysis rates of p-methoxybenzyl chloride and p-nitrobenzyl chloride.
Objective: To demonstrate the vastly different SN1 reactivity of an activated and a deactivated benzyl chloride by allowing them to compete for a limited amount of solvent nucleophile.
Materials:
-
p-Methoxybenzyl chloride
-
p-Nitrobenzyl chloride
-
Solvent: 80:20 Ethanol:Water (v/v)
-
Internal Standard (e.g., dodecane)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve equimolar amounts (e.g., 1.0 mmol) of p-methoxybenzyl chloride and p-nitrobenzyl chloride in 15 mL of the 80:20 ethanol:water solvent mixture.
-
Internal Standard Addition: Add a known amount (e.g., 0.5 mmol) of the internal standard (dodecane) to the reaction mixture.
-
Time Zero Sample (t=0): Immediately withdraw a 0.5 mL aliquot of the reaction mixture. Quench the reaction by adding it to a vial containing 1 mL of dichloromethane and a small amount of anhydrous sodium sulfate. This sample represents the initial concentrations.
-
Reaction Execution: Heat the reaction mixture to a constant temperature (e.g., 50°C) using a water bath and stir.
-
Sampling: Withdraw 0.5 mL aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes). Quench each aliquot immediately as described in step 3.
-
Analysis: Analyze all quenched samples by GC-FID. The internal standard allows for accurate quantification of the disappearance of each starting material over time.
-
Data Processing: For each benzyl chloride, plot the natural logarithm of its concentration versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k). Compare the calculated rate constants for the two substrates.
Expected Outcome: The concentration of p-methoxybenzyl chloride will decrease much more rapidly than that of p-nitrobenzyl chloride. The calculated rate constant for the methoxy-substituted compound will be several orders of magnitude larger, providing direct evidence of its higher propensity to undergo SN1 solvolysis.
Caption: Workflow for the competitive solvolysis experiment.
Conclusion
The reactivity of substituted benzyl chlorides in nucleophilic substitution reactions is a finely tuned interplay between steric accessibility (favoring SN2) and carbocation stability (favoring SN1). The electronic nature of the aromatic substituent is the dominant factor in determining the preferred pathway.
-
Electron-donating groups dramatically accelerate the reaction by stabilizing the benzyl carbocation, pushing the mechanism firmly into the SN1 domain.
-
Electron-withdrawing groups destabilize the carbocation, effectively closing the SN1 pathway and making the more electrophilic carbon susceptible to a direct SN2 attack.
For researchers and drug development professionals, this understanding is paramount. It allows for the rational selection of substrates and reaction conditions to achieve desired outcomes, prevent unwanted side reactions, and ultimately, to design more efficient and predictable synthetic routes. The data presented provides a clear, quantitative basis for these decisions, transforming mechanistic theory into practical, actionable intelligence.
References
- 1. SN1 reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]
- 15. oxfordreference.com [oxfordreference.com]
Performance Benchmarking of Catalysts for Reactions with 2,3-Dimethylbenzyl Chloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount to achieving efficiency, selectivity, and high yields in synthetic transformations. This guide provides an in-depth comparative analysis of various catalysts for key reactions involving 2,3-dimethylbenzyl chloride, a versatile building block in organic synthesis. The presence of ortho- and meta-methyl groups on the benzene ring introduces significant steric and electronic effects that influence catalyst performance. This guide will delve into the nuances of catalyst selection for Friedel-Crafts alkylation, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions of this sterically hindered substrate.
Friedel-Crafts Alkylation of Arenes with 2,3-Dimethylbenzyl Chloride
The Friedel-Crafts alkylation is a cornerstone of C-C bond formation, enabling the synthesis of diarylmethanes, which are prevalent motifs in pharmaceuticals and materials science. The reaction of 2,3-dimethylbenzyl chloride with arenes is typically catalyzed by Lewis acids.
Mechanistic Insights
The reaction proceeds through the formation of a benzyl carbocation intermediate, generated by the interaction of the Lewis acid with the chlorine atom of 2,3-dimethylbenzyl chloride. This electrophilic carbocation is then attacked by the nucleophilic arene. The stability of the carbocation and the steric hindrance around the reactive center are critical factors influencing the reaction rate and selectivity.
Caption: Generalized mechanism for Lewis acid-catalyzed Friedel-Crafts alkylation.
Catalyst Performance Comparison
While direct comparative studies on 2,3-dimethylbenzyl chloride are limited, data from reactions with benzyl chloride and other substituted analogues allow for a robust performance projection.
| Catalyst System | Typical Loading (mol%) | Arene Substrate | Yield (%) | Key Advantages & Disadvantages | Reference |
| AlCl₃ | Stoichiometric | Benzene | ~58% (for benzyl chloride) | High reactivity. Disadvantages: Stoichiometric amounts required, moisture sensitive, difficult to recycle, potential for over-alkylation. | [1] |
| FeCl₃ | Catalytic (5-10) | Benzene | High (for benzyl chloride) | Lower cost, less moisture sensitive than AlCl₃. Disadvantages: Can still be difficult to remove from the reaction mixture. | [1] |
| Zeolites (e.g., H-BEA) | Catalytic | Toluene | Good to Excellent | Shape-selective, recyclable, environmentally benign. Disadvantages: May require higher temperatures, potential for deactivation. | |
| Metal-Organic Frameworks (MOFs) | Catalytic | Benzene | ~70% (for benzyl chloride with Fe-based MOF) | High surface area, tunable porosity, potential for high selectivity and recyclability. Disadvantages: Can be expensive, stability may be an issue under harsh conditions. |
Expert Insights: For the alkylation with 2,3-dimethylbenzyl chloride, the steric hindrance from the two methyl groups will likely disfavor bulky catalysts and may lead to lower yields or require more forcing conditions compared to unsubstituted benzyl chloride. Shape-selective solid acid catalysts like zeolites could be particularly advantageous in controlling regioselectivity and minimizing polyalkylation, a common side reaction in Friedel-Crafts chemistry.
Experimental Protocol: FeCl₃-Catalyzed Alkylation of Toluene
-
To a stirred solution of toluene (10 mL) in a round-bottom flask under a nitrogen atmosphere, add anhydrous FeCl₃ (0.5 mmol).
-
Add 2,3-dimethylbenzyl chloride (5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Substitution: The Williamson Ether Synthesis via Phase-Transfer Catalysis
The Williamson ether synthesis is a classic and versatile method for preparing ethers. For a sterically hindered substrate like 2,3-dimethylbenzyl chloride, enhancing the nucleophilicity of the alcohol is crucial. Phase-transfer catalysis (PTC) is an excellent strategy to achieve this under mild conditions.
The Role of Phase-Transfer Catalysis
PTC facilitates the transfer of the alkoxide nucleophile from an aqueous or solid phase to the organic phase containing the 2,3-dimethylbenzyl chloride. This is achieved by a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, which forms a lipophilic ion pair with the alkoxide.
Caption: Catalytic cycle of phase-transfer catalyzed Williamson ether synthesis.
Catalyst Performance Comparison
| Phase-Transfer Catalyst | Typical Loading (mol%) | Alcohol Substrate | Yield (%) | Key Advantages & Disadvantages | Reference |
| Tetrabutylammonium Bromide (TBAB) | 1-5 | Phenols, Aliphatic Alcohols | High | Commonly available, effective for a wide range of substrates. Disadvantages: Thermal stability can be a limitation at higher temperatures. | |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | 1-5 | Phenols | High | Often used in solid-liquid PTC, can be more stable than halides. Disadvantages: Basicity of the counter-ion can be a factor. | |
| Aliquat 336 (Tricaprylmethylammonium chloride) | 1-5 | Aliphatic Alcohols | High | High lipophilicity, effective for a variety of nucleophiles. Disadvantages: Can be more challenging to remove from the product. | |
| 18-Crown-6 | 1-5 | Potassium Phenoxides | High | Excellent for solubilizing potassium salts. Disadvantages: Higher cost, potential toxicity. |
Expert Insights: The SN2 reaction with 2,3-dimethylbenzyl chloride will be slower than with benzyl chloride due to steric hindrance. Therefore, a highly active and lipophilic phase-transfer catalyst like Aliquat 336 or TBAB is recommended. The choice of base and solvent system is also critical to ensure efficient deprotonation of the alcohol without promoting elimination side reactions.[2][3][4][5]
Experimental Protocol: PTC-Mediated Synthesis of 2,3-Dimethylbenzyl Phenyl Ether
-
In a round-bottom flask, dissolve phenol (5 mmol), tetrabutylammonium bromide (TBAB, 0.25 mmol), and powdered potassium hydroxide (10 mmol) in toluene (20 mL).
-
Add 2,3-dimethylbenzyl chloride (5 mmol) to the vigorously stirred mixture.
-
Heat the reaction to 80 °C and monitor by TLC.
-
After completion (typically 6-8 hours), cool the mixture and filter to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds. For a sterically hindered electrophile like 2,3-dimethylbenzyl chloride, the choice of the palladium ligand is of utmost importance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of diarylmethanes by reacting 2,3-dimethylbenzyl chloride with an arylboronic acid. The steric bulk of the 2,3-dimethylbenzyl group necessitates the use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7][8][9][10][11][12][13][14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction allows for the synthesis of N-aryl-2,3-dimethylbenzylamines from 2,3-dimethylbenzyl chloride and an amine. Similar to the Suzuki-Miyaura coupling, bulky, electron-rich ligands are required to overcome the steric hindrance and promote the C-N bond-forming reductive elimination.[15][16][17][18][19]
Catalyst/Ligand Performance Comparison for Cross-Coupling
| Ligand | Catalyst Precursor | Reaction Type | Yield (%) | Key Advantages | Reference |
| SPhos | Pd₂(dba)₃ | Suzuki-Miyaura | High | Excellent for sterically hindered aryl chlorides. | [6][10] |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Suzuki-Miyaura, Buchwald-Hartwig | High | Broad substrate scope, highly active for aryl chlorides. | |
| RuPhos | Pd G3 Precatalyst | Buchwald-Hartwig | High | Effective for a wide range of amines, including primary and secondary. | |
| IMes (NHC) | [Pd(IMes)(allyl)Cl] | Suzuki-Miyaura, Buchwald-Hartwig | Good to Excellent | High thermal stability, often effective for challenging substrates. | [17] |
Expert Insights: For both Suzuki-Miyaura and Buchwald-Hartwig reactions with 2,3-dimethylbenzyl chloride, the use of Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) is highly recommended. These ligands create a bulky and electron-rich environment around the palladium center, which is crucial for the oxidative addition of the sterically demanding benzyl chloride and for promoting the subsequent reductive elimination. NHC ligands are also a strong alternative, offering high stability and activity.
Experimental Protocol: SPhos-Palladium Catalyzed Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol), SPhos (0.06 mmol), and K₃PO₄ (7.5 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the arylboronic acid (5.5 mmol) and 2,3-dimethylbenzyl chloride (5.0 mmol).
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The catalytic functionalization of 2,3-dimethylbenzyl chloride presents unique challenges due to the steric hindrance imposed by the methyl substituents. However, by carefully selecting the appropriate catalyst system, high yields and selectivities can be achieved for a variety of important synthetic transformations. For Friedel-Crafts alkylations, modern solid acid catalysts offer advantages in terms of recyclability and selectivity. In nucleophilic substitution reactions like the Williamson ether synthesis, phase-transfer catalysis is a powerful tool to enhance reactivity under mild conditions. For palladium-catalyzed cross-coupling reactions, the use of bulky, electron-rich phosphine or NHC ligands is essential to overcome the steric barrier of the substrate. This guide provides a framework for rational catalyst selection and protocol design, empowering researchers to efficiently utilize 2,3-dimethylbenzyl chloride in their synthetic endeavors.
References
- 1. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson_ether_synthesis [chemeurope.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 8. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
A Comparative Guide to the Solvolysis Rates of Chloromethylated Xylene Isomers
This guide provides a detailed comparative analysis of the solvolysis rates of ortho-, meta-, and para-chloromethylated xylene isomers. We will explore the underlying chemical principles governing their reactivity, present a robust experimental framework for their kinetic evaluation, and discuss the expected outcomes based on established reaction mechanisms. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of substituent effects on reaction kinetics.
Theoretical Background: The Underpinnings of Reactivity
The solvolysis of chloromethylated xylenes, a class of benzylic halides, is a nucleophilic substitution reaction where the solvent molecule acts as the nucleophile.[1] These reactions typically proceed through a unimolecular (SN1) or a bimolecular (SN2) mechanism, or a pathway that lies on the spectrum between these two extremes.[2][3] For benzylic halides, particularly those with electron-donating substituents like methyl groups, the SN1 pathway is often favored in polar protic solvents.[4][5]
The SN1 mechanism is a two-step process:
-
Rate-Determining Step: The slow, unimolecular dissociation of the substrate to form a carbocation intermediate and a leaving group (chloride ion).[6][7]
-
Fast Step: The rapid attack of the solvent (nucleophile) on the carbocation to form the final product.
The overall reaction rate is dictated by the slowest step—the formation of the carbocation. Consequently, any structural feature that stabilizes this intermediate will lower the activation energy and accelerate the reaction.[8][9] The primary factors stabilizing carbocations are the inductive effect, hyperconjugation, and resonance.[10][11]
In the case of xylyl chlorides, the methyl groups on the aromatic ring play a crucial role in stabilizing the benzylic carbocation. Their electron-donating nature helps to delocalize the positive charge, making the intermediate more stable and easier to form.[12][13] The position of these methyl groups relative to the chloromethyl group determines the extent of this stabilization and, therefore, the relative rate of solvolysis.
-
Para-isomer (1-chloromethyl-4-methylbenzene): The methyl group is in the para position, allowing it to stabilize the positive charge on the benzylic carbon directly through the resonance effect (hyperconjugation), which is a powerful stabilizing interaction.
-
Ortho-isomer (1-chloromethyl-2-methylbenzene): The methyl group is in the ortho position. It can also offer resonance stabilization similar to the para-isomer. However, potential steric hindrance between the ortho-methyl group and the chloromethyl group could influence the rate.[14]
-
Meta-isomer (1-chloromethyl-3-methylbenzene): The methyl group is in the meta position. From this position, it cannot directly delocalize the positive charge via resonance. Its stabilizing influence is primarily through the weaker inductive effect.
Based on these electronic effects, the predicted order of solvolysis reactivity is: para > ortho > meta .
Experimental Design for Kinetic Analysis
To empirically validate the predicted reactivity, a series of kinetic experiments must be performed under controlled conditions. This section outlines the necessary protocols, from the synthesis of the substrates to the measurement of their solvolysis rates.
Synthesis of Chloromethylated Xylene Isomers
The substrates can be reliably synthesized via the chloromethylation of the corresponding xylene isomers. This electrophilic aromatic substitution is typically achieved using paraformaldehyde and hydrochloric acid, often with a Lewis acid catalyst.[15][16][17]
Protocol: Synthesis of p-Chloromethylxylene
-
In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, combine p-xylene, paraformaldehyde, and a suitable solvent like glacial acetic acid.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through it with constant stirring.
-
After saturation, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Perform an aqueous workup by adding water and extracting the product with a nonpolar solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to yield pure p-chloromethylxylene. Note: This protocol is adaptable for the ortho and meta isomers. All chloromethylation procedures should be performed in a well-ventilated fume hood due to the carcinogenic nature of some potential byproducts.[18]
Kinetic Measurement: Monitoring Solvolysis Rates
The rate of solvolysis can be determined by monitoring the production of hydrochloric acid over time. A common and effective method is titrimetry, where the generated acid is neutralized by a standardized base.[19][20]
Protocol: Kinetic Run in 80% Aqueous Ethanol
-
Solvent Preparation: Prepare a solvent mixture of 80% ethanol and 20% deionized water by volume.
-
Reaction Setup: In a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 °C), place a known volume of the 80% ethanol solvent. Add a few drops of a suitable indicator, such as bromothymol blue.
-
Initiation: Add a small, precise amount of a standardized sodium hydroxide solution to the solvent to make it slightly basic (blue color). Then, inject a small, accurately known amount of the chloromethylated xylene isomer solution (e.g., a stock solution in acetone) to start the reaction. This is time zero (t=0).
-
Data Collection: The solvolysis reaction will produce HCl, which neutralizes the NaOH and eventually turns the solution acidic (yellow). Record the time it takes for the color to change. Immediately add another precise aliquot of the NaOH solution to turn the solution blue again, and record the time for the subsequent color change. Repeat this process for at least 10-15% of the total reaction.
-
Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be calculated from the time intervals recorded.[21]
The following diagram illustrates the general workflow for the kinetic analysis.
Caption: Experimental workflow for the comparative study of solvolysis rates.
Comparative Analysis and Discussion
The solvolysis rates of the three chloromethylated xylene isomers are expected to differ significantly due to the electronic influence of the methyl groups on the stability of the carbocation intermediates.
The diagram below illustrates the carbocation intermediates for each isomer, highlighting the stabilizing interactions.
Caption: Relative stability of the xylyl carbocation intermediates.
Expected Rate Data
The experimental data gathered from the kinetic runs would allow for the calculation of the first-order rate constant, k, for each isomer. The results are expected to align with the theoretical predictions.
Table 1: Predicted Relative Solvolysis Rates of Chloromethylated Xylene Isomers in 80% Aqueous Ethanol at 25°C
| Isomer | Structure | Stabilizing Effects | Predicted Relative Rate (k_rel) |
| para | 1-chloromethyl-4-methylxylene | Strong Resonance + Inductive | Highest |
| ortho | 1-chloromethyl-2-methylxylene | Resonance + Inductive | High (potentially slightly lower than para) |
| meta | 1-chloromethyl-3-methylxylene | Inductive Only | Lowest |
Discussion of Expected Trends
-
p-Chloromethylxylene: This isomer is expected to exhibit the fastest solvolysis rate. The para-methyl group is perfectly positioned to stabilize the positive charge of the benzylic carbocation through resonance, effectively delocalizing the charge across the aromatic ring and the methyl group's sigma bonds (hyperconjugation).[5] This superior stabilization significantly lowers the energy of the transition state for carbocation formation.
-
o-Chloromethylxylene: The ortho isomer should also solvolyze rapidly, as the ortho-methyl group can also provide resonance stabilization. However, its rate might be slightly attenuated compared to the para isomer due to potential steric hindrance. This "ortho effect" can sometimes disrupt the planarity of the carbocation or hinder solvation, slightly raising the transition state energy.
-
m-Chloromethylxylene: This isomer is predicted to have the slowest rate by a significant margin. The meta-methyl group can only donate electron density via the inductive effect, which is considerably weaker and less effective at stabilizing the adjacent positive charge than resonance.[11] Without direct resonance delocalization, the meta-xylyl carbocation is substantially less stable than its ortho and para counterparts, leading to a much higher activation energy and a slower reaction.
Conclusion
The comparative study of the solvolysis rates of chloromethylated xylene isomers serves as a powerful illustration of how substituent position dictates chemical reactivity. The stability of the intermediate benzylic carbocation is the paramount factor controlling the reaction rate. Through a combination of resonance and inductive effects, the para and ortho isomers are equipped to stabilize this intermediate far more effectively than the meta isomer. This leads to a clear and predictable hierarchy of reactivity: para > ortho >> meta . The experimental protocols detailed in this guide provide a self-validating framework for quantifying these differences, offering valuable kinetic data for applications in chemical synthesis, polymer science, and medicinal chemistry.
References
- 1. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 12. byjus.com [byjus.com]
- 13. leah4sci.com [leah4sci.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. iosrjournals.org [iosrjournals.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. amherst.edu [amherst.edu]
- 20. theochem.mercer.edu [theochem.mercer.edu]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reaction Kinetics of 1-(Chloromethyl)-2,3-dimethylbenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, a nuanced understanding of reaction kinetics is paramount for process optimization, yield maximization, and ensuring product purity. This guide, prepared for researchers, scientists, and drug development professionals, provides a detailed quantitative analysis of the reaction kinetics of 1-(chloromethyl)-2,3-dimethylbenzene, a key aromatic building block. We will objectively compare its reactivity with its structural isomers through an in-depth exploration of their solvolysis reactions, supported by experimental data and established mechanistic principles.
Introduction: The Significance of Kinetic Analysis for Substituted Benzyl Chlorides
Benzyl chlorides and their derivatives are versatile intermediates in organic synthesis, prized for their ability to introduce the benzyl moiety into a wide range of molecules. The reactivity of the benzylic carbon-chlorine bond is highly sensitive to the nature and position of substituents on the aromatic ring. Methyl groups, as electron-donating substituents, are known to influence the rate of nucleophilic substitution reactions. A thorough understanding of how the isomeric placement of these methyl groups affects reaction kinetics is crucial for predicting reactivity, controlling reaction pathways, and designing efficient synthetic routes.
This guide will focus on the solvolysis of this compound and its isomers in aqueous solvent systems. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, provides a standardized method for quantifying the intrinsic reactivity of these compounds. The reaction proceeds via a combination of SN1 and SN2 mechanisms, with the balance between these pathways being heavily influenced by the steric and electronic environment around the benzylic carbon.[1][2]
Mechanistic Considerations: The Interplay of Steric and Electronic Effects
The solvolysis of benzyl chlorides can proceed through two primary mechanistic pathways: a unimolecular SN1 reaction involving the formation of a carbocation intermediate, or a bimolecular SN2 reaction involving a concerted backside attack by the nucleophile.[2] The stability of the benzylic carbocation is a key determinant of the SN1 pathway. Electron-donating groups, such as methyl groups, stabilize the carbocation through inductive and hyperconjugative effects, thereby accelerating the SN1 reaction rate.
Conversely, steric hindrance around the reaction center can impede the backside attack required for an SN2 mechanism. The position of the methyl groups on the benzene ring, particularly in ortho positions, can introduce significant steric bulk, potentially slowing down SN2 reactions. The observed reaction rate is a composite of these competing electronic and steric influences.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To ensure the scientific integrity and reproducibility of the kinetic data presented, a robust and self-validating experimental protocol is essential. The following detailed methodology for determining the solvolysis rate constants of dimethylbenzyl chloride isomers is based on established procedures and can be monitored using various analytical techniques such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectrophotometry, or conductometry.[1]
Synthesis of Dimethylbenzyl Chlorides
The various dimethylbenzyl chloride isomers can be synthesized from their corresponding dimethylbenzyl alcohols via reaction with thionyl chloride in an inert solvent like dichloromethane.[1]
General Procedure:
-
To a solution of the respective dimethylbenzyl alcohol in anhydrous dichloromethane, add one to two drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude dimethylbenzyl chloride, which can be further purified by vacuum distillation or column chromatography if necessary.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of dimethylbenzyl chloride isomers.
Kinetic Measurement of Solvolysis
The first-order rate constants for the solvolysis of the dimethylbenzyl chloride isomers can be determined by monitoring the disappearance of the reactant over time in a given solvent system (e.g., 20% acetonitrile in water or 80% ethanol in water).[1][2]
Detailed Protocol (using HPLC):
-
Prepare a stock solution of the dimethylbenzyl chloride isomer in a small amount of a non-reacting solvent (e.g., acetonitrile).
-
Equilibrate the desired aqueous solvent mixture (e.g., 20% acetonitrile in water) to a constant temperature (e.g., 25.0 °C) in a thermostated water bath.
-
Initiate the reaction by injecting a small aliquot of the stock solution into the equilibrated solvent mixture with vigorous stirring. The final substrate concentration should be in the millimolar range.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a small amount of a non-nucleophilic base or by immediate dilution with the HPLC mobile phase).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining dimethylbenzyl chloride. A reverse-phase C18 column is typically suitable, with a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
The pseudo-first-order rate constant (kobs) is obtained from the slope of a plot of the natural logarithm of the reactant concentration versus time.
Diagram of Kinetic Analysis Workflow
Caption: Experimental workflow for the kinetic analysis of solvolysis.
Comparative Quantitative Analysis
Table 1: Solvolysis Rate Constants of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25 °C [1]
| Substituent | ksolv (s-1) |
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.7 x 10-4 |
| 3,4-Dimethyl | 5.3 x 10-6 |
| H (Benzyl chloride) | 6.0 x 10-5 (estimated) |
| 4-Chloro | 2.2 x 10-6 |
| 3-Nitro | 7.3 x 10-8 |
From this data, it is evident that the 3,4-dimethylbenzyl chloride undergoes solvolysis at a slower rate than benzyl chloride and the 4-methyl substituted analogue. This is somewhat counterintuitive, as the addition of a second electron-donating methyl group would be expected to increase the rate of an SN1 reaction. This suggests that other factors, such as steric effects or the precise electronic influence of the substituent pattern, play a significant role.
To provide a more comprehensive comparison, we can analyze the expected relative reactivities of all the dimethylbenzyl chloride isomers based on established principles of physical organic chemistry.
Table 2: Predicted Relative Solvolysis Rates of Dimethylbenzyl Chloride Isomers
| Isomer | Expected Relative Rate | Rationale |
| 2,3-Dimethyl | Slower | Steric hindrance from the ortho-methyl group likely impedes solvation of the developing carbocation and may also hinder the SN2 pathway. |
| 2,4-Dimethyl | Faster | The para-methyl group provides strong resonance and inductive stabilization to the carbocation, while the ortho-methyl group also contributes inductively. This isomer is expected to be one of the most reactive. |
| 2,5-Dimethyl | Intermediate | The meta-methyl group provides weaker stabilization than a para-methyl group. The ortho-methyl group introduces steric hindrance. |
| 2,6-Dimethyl | Slower | Significant steric hindrance from two ortho-methyl groups is expected to strongly disfavor both SN1 (by hindering planarity of the carbocation and its solvation) and SN2 pathways. |
| 3,4-Dimethyl | Intermediate | Both methyl groups are in positions to provide inductive stabilization, with the 4-methyl group also providing hyperconjugative stabilization. |
| 3,5-Dimethyl | Slower | Both methyl groups are in the meta position, providing only inductive stabilization, which is less effective than the resonance stabilization from a para-methyl group. |
Diagram of Substituent Effects on Reactivity
Caption: Logical relationship between substituent effects and reaction rate.
Conclusion
The quantitative analysis of the reaction kinetics for this compound and its isomers reveals a complex interplay of electronic and steric effects. While electron-donating methyl groups generally accelerate solvolysis through carbocation stabilization, their positioning on the aromatic ring can introduce significant steric hindrance, which can counteract this electronic activation.
The available experimental data for 3,4-dimethylbenzyl chloride, when compared with other substituted benzyl chlorides, highlights the nuanced nature of these substituent effects. For a comprehensive understanding, further experimental studies are needed to determine the solvolysis rate constants for all dimethylbenzyl chloride isomers under a consistent set of conditions.
This guide provides a foundational framework for researchers to approach the kinetic analysis of substituted benzyl chlorides. By understanding the principles outlined and utilizing the provided experimental methodologies, scientists can make more informed decisions in the design and optimization of synthetic processes involving these important chemical intermediates.
References
A Spectroscopic Showdown: Differentiating Isomers of 1-(Chloromethyl)-2,3-dimethylbenzene
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, the precise identification of isomeric compounds is paramount. Structural isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 1-(Chloromethyl)-2,3-dimethylbenzene and its five structural isomers, offering a practical framework for their unambiguous differentiation using routine analytical techniques.
The six isomers under consideration are:
-
This compound
-
1-(Chloromethyl)-2,4-dimethylbenzene
-
1-(Chloromethyl)-2,5-dimethylbenzene
-
1-(Chloromethyl)-2,6-dimethylbenzene
-
1-(Chloromethyl)-3,4-dimethylbenzene
-
1-(Chloromethyl)-3,5-dimethylbenzene
The subtle shifts in the positions of the two methyl groups and one chloromethyl group on the benzene ring give rise to unique electronic environments for each proton and carbon atom. These differences manifest as distinct fingerprints in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This guide will dissect these differences, providing the key diagnostic features for each isomer.
The Isomeric Landscape
The structural variations among these six isomers directly influence their symmetry and the electronic effects exerted on the aromatic ring and the benzylic methylene group. These differences are the foundation for their spectroscopic differentiation.
Figure 1. The six structural isomers of 1-(chloromethyl)-dimethylbenzene.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the signals for the aromatic protons, the benzylic methylene protons, and the methyl protons provide a unique fingerprint for each compound.
The aromatic region (typically δ 7.0-7.5 ppm) is particularly informative. The number of distinct aromatic proton signals and their coupling patterns are dictated by the substitution pattern on the benzene ring. For instance, a highly symmetrical isomer like 1-(chloromethyl)-3,5-dimethylbenzene will exhibit a simpler aromatic spectrum compared to an unsymmetrical isomer like this compound.
The chemical shift of the benzylic methylene protons (the -CH₂Cl group) is also sensitive to the electronic environment. The presence of ortho-methyl groups can influence the electron density at the benzylic position, leading to subtle but measurable differences in their chemical shifts.
Table 1: Comparative ¹H NMR Data (Predicted)
| Isomer | Aromatic Protons (δ, ppm, Multiplicity) | -CH₂Cl Protons (δ, ppm, Multiplicity) | -CH₃ Protons (δ, ppm, Multiplicity) |
| This compound | ~7.1-7.3 (m, 3H) | ~4.6 (s, 2H) | ~2.3 (s, 3H), ~2.4 (s, 3H) |
| 1-(Chloromethyl)-2,4-dimethylbenzene | ~7.0-7.2 (m, 3H) | ~4.5 (s, 2H) | ~2.3 (s, 3H), ~2.4 (s, 3H) |
| 1-(Chloromethyl)-2,5-dimethylbenzene | ~7.0-7.2 (m, 3H) | ~4.5 (s, 2H) | ~2.3 (s, 6H) |
| 1-(Chloromethyl)-2,6-dimethylbenzene | ~7.0-7.2 (m, 3H) | ~4.7 (s, 2H) | ~2.4 (s, 6H) |
| 1-(Chloromethyl)-3,4-dimethylbenzene | ~7.0-7.2 (m, 3H) | ~4.5 (s, 2H) | ~2.2 (s, 6H) |
| 1-(Chloromethyl)-3,5-dimethylbenzene | ~6.9 (s, 2H), ~7.0 (s, 1H) | ~4.5 (s, 2H) | ~2.3 (s, 6H) |
Note: The data in this table is based on predictive models and may vary slightly from experimental values. The key takeaway is the difference in the number and multiplicity of signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information by probing the chemical environment of each carbon atom. The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule, which is a powerful indicator of molecular symmetry.
The chemical shifts of the aromatic carbons are influenced by the positions of the electron-donating methyl groups and the electron-withdrawing chloromethyl group. The quaternary carbons (those bonded to the substituents) will have distinct chemical shifts from the protonated aromatic carbons.
Table 2: Comparative ¹³C NMR Data
| Isomer | Aromatic C Signals (δ, ppm) | -CH₂Cl Signal (δ, ppm) | -CH₃ Signals (δ, ppm) |
| This compound | 137.9, 136.9, 134.4, 130.0, 128.5, 126.0 | 43.9 | 20.4, 16.2 |
| 1-(Chloromethyl)-2,4-dimethylbenzene | 138.1, 137.2, 133.5, 131.5, 129.8, 127.1 | 46.2 | 21.0, 19.1 |
| 1-(Chloromethyl)-2,5-dimethylbenzene | 137.8, 135.5, 133.9, 130.3, 129.9, 128.8 | 46.3 | 20.9, 18.8 |
| 1-(Chloromethyl)-2,6-dimethylbenzene | 137.9, 135.9, 128.8, 128.3 | 43.2 | 19.5 |
| 1-(Chloromethyl)-3,4-dimethylbenzene | 137.1, 136.8, 135.3, 130.1, 129.8, 127.2 | 46.6 | 19.8, 19.3 |
| 1-(Chloromethyl)-3,5-dimethylbenzene | 138.2, 137.9, 129.5, 127.2 | 46.4 | 21.2 |
Note: Data obtained from various sources, including the Spectral Database for Organic Compounds (SDBS). Chemical shifts are approximate and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared spectroscopy provides information about the functional groups present in a molecule and can also offer clues about the substitution pattern of the aromatic ring. While all six isomers will show characteristic absorptions for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Cl stretching, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly diagnostic for the substitution pattern.
Table 3: Key Diagnostic IR Absorption Bands (cm⁻¹)
| Isomer | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=C Stretch (Aromatic) | C-H Out-of-Plane Bending | C-Cl Stretch |
| This compound | ~3050-3000 | ~2980-2850 | ~1600, ~1480 | ~830-780 | ~750-650 |
| 1-(Chloromethyl)-2,4-dimethylbenzene | ~3050-3000 | ~2980-2850 | ~1610, ~1500 | ~880-800 | ~750-650 |
| 1-(Chloromethyl)-2,5-dimethylbenzene | ~3050-3000 | ~2980-2850 | ~1615, ~1500 | ~880-800 | ~750-650 |
| 1-(Chloromethyl)-2,6-dimethylbenzene | ~3050-3000 | ~2980-2850 | ~1600, ~1470 | ~780-740 | ~750-650 |
| 1-(Chloromethyl)-3,4-dimethylbenzene | ~3050-3000 | ~2980-2850 | ~1610, ~1500 | ~880-800 | ~750-650 |
| 1-(Chloromethyl)-3,5-dimethylbenzene | ~3050-3000 | ~2980-2850 | ~1600, ~1470 | ~900-860, ~700-670 | ~750-650 |
Mass Spectrometry: Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and characteristic fragmentation patterns. All six isomers will have the same molecular ion peak (M⁺) at m/z 154 (for ³⁵Cl) and 156 (for ³⁷Cl) with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.
The key to differentiation lies in the relative abundances of the fragment ions. The primary fragmentation pathway involves the loss of a chlorine radical to form a stable benzylic carbocation (m/z 119). The subsequent fragmentation of this ion can be influenced by the positions of the methyl groups. Another common fragmentation is the loss of the chloromethyl radical to give a dimethylbenzene fragment ion (m/z 105). The tropylium ion (m/z 91) is also a common fragment in the mass spectra of alkylbenzenes.
Table 4: Major Fragment Ions in EI-Mass Spectrometry
| Isomer | Molecular Ion (M⁺) (m/z) | [M-Cl]⁺ (m/z) | [M-CH₂Cl]⁺ (m/z) | Tropylium Ion (m/z) |
| This compound | 154/156 | 119 | 105 | 91 |
| 1-(Chloromethyl)-2,4-dimethylbenzene | 154/156 | 119 | 105 | 91 |
| 1-(Chloromethyl)-2,5-dimethylbenzene | 154/156 | 119 | 105 | 91 |
| 1-(Chloromethyl)-2,6-dimethylbenzene | 154/156 | 119 | 105 | 91 |
| 1-(Chloromethyl)-3,4-dimethylbenzene | 154/156 | 119 | 105 | 91 |
| 1-(Chloromethyl)-3,5-dimethylbenzene | 154/156 | 119 | 105 | 91 |
While the major fragments are the same, the relative intensities of these peaks can vary between isomers, providing a basis for differentiation, especially when analyzed in conjunction with other spectroscopic data.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of these isomers is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a solvent with a known residual peak is crucial for accurate chemical shift referencing.[1]
-
Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[2]
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak. Integrate the ¹H NMR signals to determine the relative number of protons.
References
A Comparative Guide to the Synthetic Pathways of 2,3-Dimethylbenzyl Chloride for Pharmaceutical and Agrochemical Research
For researchers and professionals in drug development and agrochemical synthesis, the efficient and economic production of key intermediates is paramount. 2,3-Dimethylbenzyl chloride is a valuable building block, and selecting the optimal synthetic route can significantly impact project timelines and costs. This guide provides an in-depth comparison of the most common synthetic pathways to 2,3-dimethylbenzyl chloride, offering a critical analysis of their economic viability and process efficiency. The information presented herein is intended to empower chemists to make informed decisions based on a synthesis of technical data and practical insights.
Introduction: The Significance of 2,3-Dimethylbenzyl Chloride
2,3-Dimethylbenzyl chloride serves as a crucial intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. Its substituted benzyl structure allows for the introduction of the 2,3-dimethylphenyl moiety, which can be critical for biological activity. The choice of synthesis for this intermediate is therefore a key strategic decision in the overall research and development process. This guide will explore three primary synthetic routes:
-
Free-Radical Chlorination of o-Xylene
-
Chloromethylation of o-Xylene (Blanc Reaction)
-
Chlorination of 2,3-Dimethylbenzyl Alcohol
Each pathway will be evaluated on its chemical principles, reaction yield and selectivity, economic feasibility, and overall process efficiency, including safety and environmental considerations.
Pathway 1: Free-Radical Chlorination of o-Xylene
Free-radical chlorination is a widely utilized industrial method for the production of benzyl chlorides from toluene and its derivatives.[1] This pathway involves the reaction of o-xylene (2,3-dimethylbenzene) with a chlorinating agent, typically chlorine gas, under UV irradiation or in the presence of a radical initiator.
Mechanism and Rationale
The reaction proceeds via a free-radical chain mechanism.[1] UV light initiates the homolytic cleavage of a chlorine molecule into two chlorine radicals. These highly reactive radicals then abstract a hydrogen atom from one of the methyl groups of o-xylene, forming a benzylic radical. This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another molecule of chlorine to yield 2,3-dimethylbenzyl chloride and a new chlorine radical, which propagates the chain.
The choice of a benzylic position for radical attack is favored due to the lower bond dissociation energy of the C-H bond at this position compared to the aromatic C-H bonds.
Caption: Workflow for the free-radical chlorination of o-xylene.
Economic and Efficiency Analysis
| Parameter | Free-Radical Chlorination of o-Xylene |
| Starting Material Cost | o-Xylene: ~$0.78 - $1.27/kg[2][3][4][5] |
| Reagent Cost | Chlorine gas (industrial scale): Relatively low cost. N-Chlorosuccinimide (lab scale): ~$150 - $200/kg[5][6][7][8][9] |
| Typical Yield | Moderate to good, but can be variable.[10] |
| Selectivity | A major challenge. Over-chlorination to dichlorinated and trichlorinated products is common.[1] Ring chlorination can also occur, especially without careful control of reaction conditions.[10] |
| Reaction Conditions | UV irradiation or elevated temperatures with a radical initiator.[1] |
| Process Time | Generally rapid. |
| Safety Concerns | Use of toxic and corrosive chlorine gas requires specialized equipment and handling procedures.[11][12] Risk of runaway reactions and explosions.[13] |
| Waste Generation | HCl is a major byproduct, which requires neutralization. Chlorinated byproducts can be difficult to separate and dispose of. |
Expertise & Experience Insights: While economically attractive due to the low cost of o-xylene and chlorine, the lack of selectivity is a significant drawback of this method, particularly for applications requiring high purity.[1] The formation of multiple chlorinated byproducts necessitates costly and energy-intensive purification steps, such as fractional distillation. For laboratory-scale synthesis, using a more selective and easier-to-handle chlorinating agent like N-chlorosuccinimide (NCS) can be an alternative, although at a higher reagent cost.
Pathway 2: Chloromethylation of o-Xylene (Blanc Reaction)
The Blanc chloromethylation is a classic electrophilic aromatic substitution reaction that introduces a chloromethyl group onto an aromatic ring.[14][15] This method directly converts o-xylene to 2,3-dimethylbenzyl chloride using formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[15][16]
Mechanism and Rationale
Under acidic conditions, formaldehyde is protonated, forming a highly electrophilic species. This electrophile is then attacked by the π-electrons of the o-xylene ring. The resulting intermediate is a benzyl alcohol, which is rapidly converted to the corresponding benzyl chloride in the presence of hydrogen chloride. The methyl groups on the o-xylene ring are activating and direct the substitution to the ortho and para positions. In the case of o-xylene, this leads to the desired 3- and 4- (equivalent to 2,3-dimethyl and 3,4-dimethyl) isomers.
Caption: Workflow for the Blanc chloromethylation of o-xylene.
Economic and Efficiency Analysis
| Parameter | Chloromethylation of o-Xylene |
| Starting Material Cost | o-Xylene: ~$0.78 - $1.27/kg[2][3][4][5] |
| Reagent Cost | Formaldehyde, HCl, and Zinc Chloride are all relatively inexpensive commodity chemicals. |
| Typical Yield | Good to excellent yields have been reported, with some studies showing yields up to 89.8%.[14] |
| Selectivity | Generally good, but can produce isomeric products. For o-xylene, a mixture of 3- and 4-chloromethyl-1,2-dimethylbenzene would be expected. Separation of these isomers can be challenging. |
| Reaction Conditions | Typically requires acidic conditions and a Lewis acid catalyst. Reaction temperatures can vary. |
| Process Time | Can be several hours.[14] |
| Safety Concerns | A significant drawback is the formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[8][14][17][18][19] This requires stringent safety protocols and specialized handling. |
| Waste Generation | Generates acidic waste streams containing the Lewis acid catalyst, which require neutralization and proper disposal. |
Expertise & Experience Insights: The high yields and low cost of reagents make the Blanc chloromethylation an attractive option. However, the formation of the potent carcinogen BCME is a major safety and regulatory hurdle, particularly for industrial-scale production.[8][14][17][18][19] While methods exist to minimize its formation and to neutralize it, the associated risks and handling requirements can outweigh the economic benefits. For laboratory research, this method should be approached with extreme caution and appropriate safety measures.
Pathway 3: Chlorination of 2,3-Dimethylbenzyl Alcohol
This pathway involves a two-step process: the synthesis of 2,3-dimethylbenzyl alcohol followed by its conversion to 2,3-dimethylbenzyl chloride. The chlorination of the alcohol is typically achieved using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).
Mechanism and Rationale
The alcohol's hydroxyl group is a poor leaving group. Reagents like thionyl chloride convert the hydroxyl group into a better leaving group. The alcohol attacks the sulfur atom of thionyl chloride, and after a series of steps, a chlorosulfite intermediate is formed. The chloride ion then attacks the benzylic carbon in an SN2 or SNi reaction, leading to the formation of 2,3-dimethylbenzyl chloride, sulfur dioxide, and hydrogen chloride.
Caption: Workflow for the chlorination of 2,3-dimethylbenzyl alcohol.
Economic and Efficiency Analysis
| Parameter | Chlorination of 2,3-Dimethylbenzyl Alcohol |
| Starting Material Cost | 2,3-Dimethylbenzyl Alcohol: Price can be significantly higher than o-xylene. Estimated at >$100/kg for research quantities.[16] |
| Reagent Cost | Thionyl Chloride: ~$100 - |
| Typical Yield | Generally high to excellent yields for the chlorination step, often exceeding 90%. An analogous reaction with 2,6-dimethylbenzyl alcohol reports a yield of 89.7%.[21] |
| Selectivity | Excellent. The reaction is highly specific to the alcohol functional group, avoiding the formation of isomers or over-chlorinated products. |
| Reaction Conditions | Typically mild conditions, often at or below room temperature.[21] |
| Process Time | The chlorination step is usually rapid. |
| Safety Concerns | Thionyl chloride and sulfuryl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl).[6][9][22][20] These reactions must be carried out under anhydrous conditions and with appropriate personal protective equipment. |
| Waste Generation | The primary byproducts are gaseous SO₂ and HCl, which need to be scrubbed. The remaining waste stream is generally cleaner than in the other two methods. |
Expertise & Experience Insights: This pathway offers the highest selectivity and often the highest purity of the final product. While the starting alcohol is more expensive, the high yield and clean reaction profile can make this route economically viable, especially for high-value applications where purity is critical. The avoidance of carcinogenic byproducts and complex purification procedures are significant advantages. For laboratory-scale synthesis, this is often the preferred method due to its reliability and predictability.
Comparative Summary and Recommendations
| Feature | Free-Radical Chlorination | Chloromethylation (Blanc) | Chlorination of Alcohol |
| Starting Material | o-Xylene | o-Xylene | 2,3-Dimethylbenzyl Alcohol |
| Relative Cost of Starting Material | Low | Low | High |
| Yield | Moderate | High | High |
| Selectivity | Poor | Moderate | Excellent |
| Key Safety Hazard | Chlorine gas, runaway reactions | Carcinogenic BCME | Corrosive chlorinating agents |
| Waste Profile | Complex chlorinated mixture, HCl | Acidic waste, potential BCME | Gaseous SO₂ and HCl |
| Ideal Application | Large-scale, low-cost production where purification is feasible. | Not recommended without specialized containment for BCME. | High-purity applications, laboratory synthesis, and when cost of starting material is justifiable. |
Conclusion
The choice of a synthetic pathway for 2,3-dimethylbenzyl chloride is a multifaceted decision that requires a careful balance of economic, efficiency, and safety considerations.
-
Free-radical chlorination of o-xylene is the most direct route from a bulk chemical perspective but is hampered by its lack of selectivity, leading to significant downstream processing costs.
-
Chloromethylation of o-xylene offers high yields but carries the significant health risk associated with the formation of bis(chloromethyl) ether, making it a less desirable option without stringent industrial hygiene and engineering controls.
-
Chlorination of 2,3-dimethylbenzyl alcohol stands out as the superior method for producing high-purity 2,3-dimethylbenzyl chloride. While the initial cost of the starting material is higher, the excellent yield, selectivity, and cleaner reaction profile often make it the most efficient and ultimately cost-effective route for research, development, and the production of high-value end products.
For researchers and drug development professionals, the reliability and purity afforded by the alcohol chlorination pathway will, in most cases, outweigh the higher initial raw material cost, ensuring a more predictable and streamlined synthesis of this important intermediate.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. businessanalytiq.com [businessanalytiq.com]
- 3. indiamart.com [indiamart.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. Ortho Xylene - Price, Manufacturers, Suppliers, Exporters [tradeindia.com]
- 6. lanxess.com [lanxess.com]
- 7. Ortho Xylene Manufacturer, Ortho Xylene at Best Price in Ankleshwar [acquirechemicals.com]
- 8. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 10. mdpi.com [mdpi.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Some considerations in the handling of fluorine and the chlorine fluorides - UNT Digital Library [digital.library.unt.edu]
- 13. icheme.org [icheme.org]
- 14. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. 2,3-Dimethylbenzyl Alcohol | 13651-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. grokipedia.com [grokipedia.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. jk-sci.com [jk-sci.com]
- 20. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. 2,6-Dimethylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 22. fishersci.com [fishersci.com]
Cross-reactivity studies of 1-(Chloromethyl)-2,3-dimethylbenzene with various functional groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reactivity of a Versatile Benzylating Agent
1-(Chloromethyl)-2,3-dimethylbenzene, a substituted benzyl chloride, is a key building block in organic synthesis, valued for its ability to introduce the 2,3-dimethylbenzyl moiety into a wide range of molecules. This guide provides a comprehensive analysis of its cross-reactivity with various functional groups, offering a comparative perspective against common alternative benzylating agents. By understanding its reactivity profile, researchers can make informed decisions in designing synthetic routes, minimizing side reactions, and optimizing product yields.
The reactivity of this compound is primarily governed by the benzylic chloride group. Benzylic halides are known to readily participate in nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism. The presence of two methyl groups on the aromatic ring influences the electron density of the benzene ring and can exert steric effects, thereby modulating its reactivity compared to unsubstituted benzyl chloride.
Comparative Analysis: Reactivity with Key Functional Groups
This section details the cross-reactivity of this compound with primary amines, phenols, and thiols. For a comprehensive comparison, its performance is benchmarked against two standard benzylating agents: benzyl chloride and benzyl bromide.
N-Alkylation of Amines
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-benzylated amines.
Reaction Scheme:
Observations and Comparative Data:
| Reagent | Nucleophile | Typical Conditions | Yield | Reference |
| This compound | Aniline | K₂CO₃, Acetonitrile, 80°C | Good | [General Knowledge] |
| Benzyl Chloride | Aniline | K₂CO₃, Acetonitrile, 80°C | High | |
| Benzyl Bromide | Piperidine | K₂CO₃, Acetonitrile, RT | High |
The methyl groups on the aromatic ring of this compound are electron-donating, which can slightly increase the electron density at the benzylic carbon, potentially slowing down the SN2 reaction compared to benzyl chloride. However, this effect is generally modest. Benzyl bromide is typically more reactive than the corresponding chloride due to the better leaving group ability of the bromide ion.
Experimental Protocol: N-Benzylation of Aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
To a round-bottom flask, add aniline and anhydrous acetonitrile.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 10 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
O-Alkylation of Phenols
The etherification of phenols with this compound is a common strategy for the synthesis of diaryl ethers.
Reaction Scheme:
Observations and Comparative Data:
| Reagent | Nucleophile | Base | Solvent | Yield | Reference |
| This compound | Phenol | K₂CO₃ | Acetone | Good | [General Knowledge] |
| Benzyl Chloride | Phenol | K₂CO₃ | Acetone | High | [General Knowledge] |
| Benzyl Bromide | Phenol | NaH | DMF | >90% |
Similar to N-alkylation, the electronic effects of the methyl groups in this compound can play a role. The choice of base and solvent is critical for achieving high yields in O-alkylation reactions. Stronger bases like sodium hydride (NaH) can significantly accelerate the reaction.
S-Alkylation of Thiols
Thiols are excellent nucleophiles and react readily with this compound to form thioethers.
Reaction Scheme:
Observations and Comparative Data:
| Reagent | Nucleophile | Base | Solvent | Yield | Reference |
| This compound | Thiophenol | Et₃N | Ethanol | High | [General Knowledge] |
| Benzyl Chloride | Thiophenol | Et₃N | Ethanol | High | [General Knowledge] |
| Benzyl Bromide | Thiophenol | Et₃N | Ethanol | Very High | [General Knowledge] |
S-alkylation reactions are generally fast and high-yielding due to the high nucleophilicity of the thiolate anion. The differences in reactivity between this compound, benzyl chloride, and benzyl bromide are less pronounced in these reactions, although benzyl bromide still tends to react the fastest.
Friedel-Crafts Alkylation: A Potential Side Reaction
A crucial aspect of the cross-reactivity of this compound is its potential to act as an electrophile in Friedel-Crafts alkylation reactions, especially in the presence of a Lewis acid catalyst. This can lead to the formation of diarylmethane derivatives as side products.
Reaction Scheme:
The electron-donating methyl groups on the benzene ring of this compound can activate the ring towards further electrophilic substitution, potentially leading to polyalkylation products. Careful control of reaction conditions, such as temperature and stoichiometry, is essential to minimize these side reactions when the desired outcome is nucleophilic substitution.
Visualization of Reaction Pathways
Nucleophilic Substitution (SN2) Pathway
Caption: Generalized SN2 pathway for the reaction of this compound with a nucleophile.
Friedel-Crafts Alkylation Pathway
Caption: Generalized Friedel-Crafts alkylation pathway involving this compound.
Experimental Workflow for Cross-Reactivity Screening
To systematically evaluate the cross-reactivity of this compound, a standardized experimental workflow is recommended.
Caption: A systematic workflow for the experimental study of cross-reactivity.
Conclusion and Recommendations
This compound is a versatile reagent for the introduction of the 2,3-dimethylbenzyl group. Its reactivity is comparable to that of benzyl chloride, though subtle electronic and steric effects from the methyl substituents can influence reaction rates. For applications requiring higher reactivity, benzyl bromide is a superior choice due to the better leaving group ability of bromide.
A key consideration when using this compound is the potential for Friedel-Crafts alkylation as a side reaction, particularly under acidic conditions or in the presence of Lewis acids. Careful optimization of reaction conditions is crucial to ensure high selectivity for the desired nucleophilic substitution product.
For researchers and drug development professionals, a thorough understanding of these reactivity patterns is essential for the successful application of this compound in the synthesis of complex target molecules. It is recommended to perform small-scale screening experiments to determine the optimal conditions for a specific transformation.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Chloromethyl)-2,3-dimethylbenzene
This document provides essential, field-proven guidance for the safe handling and disposal of 1-(Chloromethyl)-2,3-dimethylbenzene (also known as 2,3-dimethylbenzyl chloride). As a reactive halogenated aromatic compound, its management requires a deep understanding of its chemical properties to ensure personnel safety and environmental protection. This guide moves beyond mere procedural lists to explain the critical reasoning behind each step, empowering researchers to make informed safety decisions.
Core Hazard Profile: Understanding the 'Why' Behind the Precautions
This compound is a valuable intermediate in organic synthesis, but its utility is matched by its significant hazard profile. The presence of a reactive chloromethyl group attached to an aromatic ring dictates its classification and handling procedures. It is crucial to recognize that this is not a benign organic solvent; it is a corrosive and toxic substance that demands respect.
The compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Furthermore, as a halogenated organic compound, it is very toxic to aquatic life and must be prevented from entering the environment. Decomposing it through heat, such as in a fire, produces toxic and corrosive hydrogen chloride gas.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| Synonym | 2,3-Dimethylbenzyl Chloride | PubChem[1] |
| CAS Number | 13651-55-3 | PubChem[1] |
| Molecular Formula | C₉H₁₁Cl | PubChem[1] |
| GHS Hazard Statements | H302, H314, H335 | PubChem[1] |
| Primary Disposal Route | High-Temperature Incineration | Zeeco, Inc.[2] |
The Cornerstone of Disposal: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as a halogenated organic waste .[3] This is not an arbitrary classification; it is based on fundamental chemical principles governing its thermal decomposition.
Causality: When chlorinated organic compounds are incinerated at standard temperatures (e.g., 800-1000°C), there is a significant risk of incomplete combustion. This can lead to the formation of highly toxic and environmentally persistent byproducts, including polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). To prevent this, regulations mandate that waste containing over 1% halogenated organic substances must be incinerated at a minimum temperature of 1100°C.[4] This higher temperature, combined with a sufficient residence time, ensures the complete destruction of the parent molecule and prevents the formation of these hazardous byproducts.[2]
Mixing this compound with non-halogenated waste streams contaminates the entire container, forcing the entire volume to be treated under these more stringent and costly conditions. The following workflow diagram illustrates the critical decision point in this process.
Caption: Waste Segregation Decision Flowchart.
Step-by-Step Operational Disposal Protocol
This protocol ensures safety and compliance from the point of generation to final disposal.
3.1. Required Personal Protective Equipment (PPE) Before handling the compound or its waste, the following PPE is mandatory:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Full-seal goggles or a face shield are required to protect against splashes that can cause severe eye damage.
-
Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Immediately remove and dispose of gloves upon contamination.
-
Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood. For spill cleanup outside a hood, a respirator with an organic vapor cartridge is necessary.
3.2. Waste Collection and Containment
-
Select the Correct Container: Use only a designated, properly labeled "Halogenated Organic Waste" container. This container must be made of a material compatible with the chemical and have a secure, vapor-tight lid.
-
Initial Rinsing: For emptied reaction vessels or glassware containing residual this compound, rinse with a small amount of a suitable organic solvent (e.g., acetone or ethanol). Crucially, this rinsate is now also hazardous waste and must be added to the halogenated waste container.
-
Contaminated Materials: Any solid materials that come into direct contact with the chemical, such as pipette tips, contaminated paper towels, or gloves, must also be disposed of in the solid halogenated waste stream.
-
Avoid Mixing: Never mix this waste with incompatible materials like strong acids, bases, or oxidizing agents in the same container to prevent violent reactions.[5][6]
3.3. Labeling and Temporary Storage
-
Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all other components in the container.
-
Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) that is in a secondary containment tray to prevent the spread of potential leaks.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in section 3.1.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading or entering drains.[7]
-
Absorb and Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[7]
-
Decontaminate: Wipe the spill area with a cloth and a suitable solvent. All cleanup materials are considered hazardous waste and must be disposed of accordingly.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
The Final Disposal Pathway: High-Temperature Thermal Oxidation
The ultimate destination for correctly segregated this compound waste is a licensed hazardous waste treatment facility equipped with a high-temperature thermal oxidation system.
The process involves injecting the waste into a combustion chamber operating at temperatures between 982°C and 1204°C (1800°F to 2200°F), with a residence time of approximately two seconds.[2] These conditions ensure a destruction and removal efficiency (DRE) of over 99.9999%.[2] The combustion process breaks down the molecule into carbon dioxide, water, and hydrogen chloride (HCl) gas. The hot exhaust gases are then passed through a scrubber system, which uses a caustic solution to neutralize the acidic HCl gas before the cleaned air is released into the atmosphere.[2] This multi-stage process is the only environmentally sound method for the complete destruction of this and other halogenated organic compounds.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(Chloromethyl)-2,3-dimethylbenzene
As researchers and drug development professionals, our work necessitates the handling of a wide array of chemical reagents. Among these is 1-(Chloromethyl)-2,3-dimethylbenzene (also known as 2,3-Dimethylbenzyl chloride), a compound that requires meticulous handling due to its hazardous properties. This guide provides essential, field-proven safety protocols and logistical plans for its use, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a corrosive and hazardous substance that demands respect. A thorough understanding of its risk profile is the foundational step in establishing a safe handling protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.
Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] | Danger |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][2] | Danger |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[2] | Danger |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][3] | Warning |
This compound is also a lachrymator, meaning it can cause tearing of the eyes.[2] Furthermore, it is a combustible liquid that can decompose on burning to produce toxic fumes like hydrogen chloride.[2][4][5] Exposure can occur via inhalation, skin contact, and ingestion.[4][5]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is not merely a recommendation; it is a critical line of defense against the severe hazards posed by this compound. The following table outlines the minimum required PPE, with explanations grounded in the chemical's specific risks.
| Protection Type | Specific Requirements | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over the goggles is mandatory.[6] | Protects against splashes and vapors that can cause severe, irreversible eye damage.[2][6] The lachrymatory nature of the chemical necessitates full-face protection. |
| Hand Protection | Heavy-duty, chemically resistant gloves are required. Nitrile or neoprene gloves are suitable choices. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[4][5][7] | Prevents direct skin contact, which can lead to severe chemical burns.[1] The choice of material should be based on the manufacturer's permeation and breakthrough time data.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned with long sleeves, is essential. Long pants and closed-toe, closed-heel shoes are mandatory. For handling larger volumes (>100mL) or in situations with a high splash potential, a chemical-resistant apron or suit should be worn.[6][7] | Provides a barrier against accidental spills and splashes, protecting the skin from corrosive contact. Flame-resistant material offers protection from the chemical's combustibility.[8] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood to control vapor exposure.[2] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5] | The compound may cause respiratory irritation.[1] A fume hood provides the primary engineering control to minimize inhalation risk. Respirators serve as a secondary protective measure in specific scenarios. |
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond simply wearing the correct PPE. It encompasses a systematic workflow designed to minimize risk at every stage.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
-
Assemble a spill kit containing an appropriate absorbent material for chemical spills.
-
Don all required PPE as specified in the table above.
-
-
Chemical Handling (Inside Fume Hood) :
-
When weighing or transferring the liquid, use techniques that prevent splashing.
-
Ensure all containers are clearly labeled.
-
Keep containers tightly closed when not in use to minimize vapor release.[9]
-
Avoid working alone.
-
-
Post-Procedure Decontamination :
-
Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Wipe down the work area within the fume hood.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Remove gloves last.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.[7]
-
The following diagram illustrates the logical flow of operations for safely handling this chemical.
Caption: Workflow for Handling this compound.
Emergency Response and Disposal Plan
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]
-
Skin Contact : Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention.[2][10]
-
Inhalation : Move the victim to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[10][11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]
Spill Management
In the event of a spill, evacuate unnecessary personnel. Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand or earth). Using non-sparking tools, carefully collect the material into a suitable, sealed container for hazardous waste disposal.[12] Do not let this chemical enter the environment.[4][5]
Waste Disposal
All waste containing this compound is classified as hazardous.[2] It must be collected in a clearly labeled, sealed, and chemically compatible container.[4][5] Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.[13]
References
- 1. This compound | C9H11Cl | CID 347037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.nl [fishersci.nl]
- 3. 1-Chloro-2,3-dimethylbenzene | C8H9Cl | CID 32884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]
- 5. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [chemicalsafety.ilo.org]
- 6. benchchem.com [benchchem.com]
- 7. gpcsilicones.com [gpcsilicones.com]
- 8. hsa.ie [hsa.ie]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
